molecular formula C6H6INO B1531487 4-Iodo-3-methoxypyridine CAS No. 1331850-50-0

4-Iodo-3-methoxypyridine

Cat. No.: B1531487
CAS No.: 1331850-50-0
M. Wt: 235.02 g/mol
InChI Key: FRLJNIIXFJXKOC-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxypyridine ( 1331850-50-0) is a high-purity heterocyclic building block of significant value in synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and advanced materials . This compound, with the molecular formula C6H6INO and a molecular weight of 235.02, is characterized by the strategic placement of iodine and methoxy functional groups on the pyridine ring, making it a versatile precursor for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These reactions are fundamental for constructing complex biaryl and heterobiaryl structures often found in modern drug candidates. Researchers utilize this reagent to introduce the 3-methoxypyridin-4-yl moiety into target molecules, facilitating structure-activity relationship (SAR) studies and the exploration of new chemical entities. Proper handling and storage are critical to maintain the integrity of this reagent. It is recommended to keep in a dark place, sealed in a dry environment, and stored in a freezer at -20°C to ensure its long-term stability . Please note that this product is intended For Research Use Only and is not classified as a drug, food additive, or household chemical. It is strictly for use in laboratory settings by qualified professionals. Comprehensive safety information is available in the product's Safety Data Sheet (SDS). As a solid, it features a GHS hazard classification and requires careful attention to the stated hazard statements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLJNIIXFJXKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-3-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Strategic Importance of Substituted Pyridines

Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, owing to their ability to engage in hydrogen bonding and other key interactions with biological targets. The specific substitution pattern on the pyridine ring is crucial for modulating a compound's physicochemical properties, metabolic stability, and target affinity. 4-Iodo-3-methoxypyridine is a strategically important intermediate due to the orthogonal reactivity of its functional groups. The methoxy group is a key modulator of electronic properties and can influence the pKa of the pyridine nitrogen, while the iodo group serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Physicochemical Properties

Precise experimental data for 4-Iodo-3-methoxypyridine is scarce in publicly accessible databases. However, by leveraging data from analogous compounds and established physicochemical principles, we can provide a reliable profile for this compound.

Structural and General Properties
PropertyValue/PredictionSource/Rationale
Molecular Formula C₆H₆INO[Calculated]
Molecular Weight 235.02 g/mol [Calculated]
Appearance Predicted to be a solid at room temperature.Analogy with other iodinated pyridines.
CAS Number 1331850-50-0, 89640-55-1Multiple suppliers list these CAS numbers; it is crucial to verify the specific isomer with the supplier. It is possible that one of these refers to the isomeric 3-iodo-4-methoxypyridine.[1][2][3]
IUPAC Name 4-iodo-3-methoxypyridine[Based on structure]
SMILES COc1cc(I)cnc1[Based on structure]
Predicted Physicochemical Data
PropertyPredicted ValueRationale and Comparative Data
Melting Point (°C) > 904-Iodopyridine has a melting point of 92-96 °C. The introduction of a methoxy group may slightly alter this.[4]
Boiling Point (°C) Not availableLikely to decompose at higher temperatures under atmospheric pressure.
pKa (of conjugate acid) ~5.5 - 6.0The pKa of 4-methoxypyridine is 6.58.[5] The electron-withdrawing inductive effect of the adjacent iodine atom is expected to decrease the basicity of the pyridine nitrogen, thus lowering the pKa.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol).Based on the general solubility of similar substituted pyridines.[6]

Synthesis of 4-Iodo-3-methoxypyridine: A Plausible Experimental Protocol

While a specific, detailed synthesis of 4-Iodo-3-methoxypyridine is not widely published, a robust synthetic route can be designed based on established methodologies for the iodination of activated heterocyclic systems. The direct electrophilic iodination of 3-methoxypyridine is a highly plausible and efficient approach.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of 4-Iodo-3-methoxypyridine start 3-Methoxypyridine reagents N-Iodosuccinimide (NIS) Acetonitrile (Solvent) Trifluoroacetic Acid (catalyst, optional) reaction Electrophilic Iodination (Room Temperature, 2-4 h) start->reaction Starting Material reagents->reaction workup Aqueous Workup (Na₂S₂O₃ wash, extraction) reaction->workup Reaction Mixture purification Column Chromatography (Silica gel, Hexane/EtOAc gradient) workup->purification Crude Product product 4-Iodo-3-methoxypyridine purification->product Purified Product

Caption: Proposed synthetic workflow for 4-Iodo-3-methoxypyridine.

Step-by-Step Experimental Protocol

Materials:

  • 3-Methoxypyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (optional, as a catalyst)[7]

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxypyridine (1.0 eq). Dissolve it in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature. The methoxy group is an activating group, directing the electrophilic substitution primarily to the ortho and para positions. The 4-position (para) is sterically more accessible. For less reactive substrates, a catalytic amount of a strong acid like trifluoroacetic acid can be added to enhance the electrophilicity of the iodine.[8][9][10]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 4-Iodo-3-methoxypyridine.

Analytical Characterization

Due to the lack of published experimental spectra for 4-Iodo-3-methoxypyridine, the following are predicted 1H and 13C NMR chemical shifts based on the analysis of structurally similar compounds and established substituent effects.

Predicted 1H NMR Spectrum
  • CH3O- (s, 3H): ~3.9-4.1 ppm. The methoxy protons will appear as a singlet.

  • H-2 (s, 1H): ~8.2-8.4 ppm. This proton is ortho to the pyridine nitrogen and will be a singlet.

  • H-5 (d, 1H): ~7.0-7.2 ppm. This proton is coupled to H-6.

  • H-6 (d, 1H): ~8.0-8.2 ppm. This proton is ortho to the nitrogen and coupled to H-5.

Rationale: The chemical shifts are estimated based on the known spectrum of 4-methoxypyridine and the expected deshielding effects of the iodine atom.[5][6][11]

Predicted 13C NMR Spectrum
  • CH3O: ~55-57 ppm.

  • C-4 (Iodo-substituted): ~90-95 ppm. The carbon directly attached to iodine will be significantly shielded.

  • C-3 (Methoxy-substituted): ~155-160 ppm.

  • C-2: ~150-155 ppm.

  • C-5: ~110-115 ppm.

  • C-6: ~150-155 ppm.

Rationale: The predictions are based on the 13C NMR data of 4-methoxypyridine and the known substituent effects of iodine on aromatic rings.[11][12][13]

Applications in Drug Discovery: A Versatile Cross-Coupling Partner

The primary utility of 4-Iodo-3-methoxypyridine in drug discovery lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of kinase inhibitors, which often feature biaryl or N-aryl moieties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 4-Iodo-3-methoxypyridine and a boronic acid or ester. This is a powerful method for constructing biaryl structures.[14][15]

Generalized Protocol for Suzuki-Miyaura Coupling:

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start 4-Iodo-3-methoxypyridine + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) reaction Heating under Inert Atmosphere (80-100 °C) start->reaction reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 4-Aryl-3-methoxypyridine purification->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 4-Iodo-3-methoxypyridine.[16][17][18]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between 4-Iodo-3-methoxypyridine and a primary or secondary amine. This is a key transformation for synthesizing N-aryl pyridines.[19][20]

Generalized Protocol for Buchwald-Hartwig Amination:

G cluster_buchwald Buchwald-Hartwig Amination Workflow start 4-Iodo-3-methoxypyridine + Amine (R₂NH) reagents Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) reaction Heating under Inert Atmosphere (80-110 °C) start->reaction reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 4-(Amino)-3-methoxypyridine purification->product

Caption: Generalized workflow for the Buchwald-Hartwig amination of 4-Iodo-3-methoxypyridine.[21][22][23]

Safety and Handling

4-Iodo-3-methoxypyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and is harmful if swallowed. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Iodo-3-methoxypyridine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. While comprehensive experimental data on its physicochemical properties is not extensively documented, reliable predictions and analogies to similar structures provide a strong working foundation. The presented protocols for its synthesis, characterization, and application in key cross-coupling reactions are based on robust and well-established chemical principles, offering researchers a solid starting point for their synthetic endeavors. The strategic use of this intermediate will undoubtedly continue to contribute to the development of novel and effective therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • Vertex AI Search. (n.d.). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis.
  • Grokipedia. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • ChemScene. (n.d.). 3-Iodo-4-methoxypyridine. CAS 89640-55-1.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • YouTube. (2012, April 6).
  • Wiley Online Library. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • BLD Pharm. (n.d.). 3-Iodo-4-methoxypyridine. CAS 89640-55-1.
  • Common Organic Chemistry. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • Rhodium.ws. (n.d.). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • National Institutes of Health. (2020, August 10).
  • Chempanda. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Methoxypyridine 97%. CAS 620-08-6.
  • Sigma-Aldrich. (n.d.). 3-Iodo-4-methoxypyridine AldrichCPR. CAS 89640-55-1.
  • PubMed. (n.d.). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines).
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • Amerigo Scientific. (n.d.). 4-Iodo-3-methoxypyridine.
  • ECHEMI. (n.d.). 3-Iodo-4-methoxypyridine Formula. CAS 89640-55-1.
  • PubMed. (n.d.). NMR study of the interaction of P-450 with 4-methoxypyridine.
  • RSC Publishing. (n.d.).
  • ChemicalBook. (2025, July 4). 4-Methoxypyridine. CAS 620-08-6.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • BenchChem. (n.d.). 4-Methoxypyridine N-Oxide. CAS 1122-96-9.
  • PubMed. (2013, January 24).

Sources

An In-depth Technical Guide to 4-Iodo-3-methoxypyridine: A Versatile Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Iodo-3-methoxypyridine (CAS Number: 1331850-50-0), a valuable heterocyclic building block for researchers and professionals in drug discovery, agrochemicals, and materials science. Due to the limited specific literature on this particular compound, this document leverages established chemical principles and data from closely related structural analogs to present a scientifically grounded yet prospective analysis of its synthesis, reactivity, and potential applications.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and functional materials development, owing to its presence in numerous biologically active molecules and its unique electronic properties.[1] The strategic placement of functional groups on the pyridine ring allows for precise tuning of a molecule's physicochemical properties and biological activity. 4-Iodo-3-methoxypyridine presents a synthetically attractive platform, featuring a reactive iodine atom at the 4-position, which is amenable to a wide range of cross-coupling reactions, and a methoxy group at the 3-position that can influence the electronic character and conformational preferences of the molecule.

Physicochemical and Safety Profile

While detailed experimental data for 4-Iodo-3-methoxypyridine is not extensively published, a summary of its known and predicted properties is presented below.

Table 1: Physicochemical Properties of 4-Iodo-3-methoxypyridine and its Precursor

Property4-Iodo-3-methoxypyridine (CAS: 1331850-50-0)3-Methoxypyridine (CAS: 7295-76-3) (Precursor)
Molecular Formula C₆H₆INOC₆H₇NO
Molecular Weight 235.02 g/mol 109.13 g/mol
Appearance Not specified (predicted to be a solid)Colorless to light yellow clear liquid
Boiling Point Not available179 °C (lit.), 65 °C/15 mmHg (lit.)[2]
Melting Point Not available203 °C[2]
Density Not available1.083 g/mL at 25 °C (lit.)[2]
Refractive Index Not availablen20/D 1.518 (lit.)[2]
pKa Not available4.78 (at 25℃)[2]
Solubility Not availableSoluble in water[3]

Safety Information:

4-Iodo-3-methoxypyridine should be handled with care by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

Storage: Keep in a dark place, sealed in a dry environment, and store in a freezer at temperatures under -20°C.

Proposed Synthesis of 4-Iodo-3-methoxypyridine

Proposed Synthetic Pathway

The proposed synthesis involves the direct iodination of 3-methoxypyridine. The methoxy group is an ortho-, para-director in electrophilic aromatic substitution. However, in the pyridine ring, the nitrogen atom is deactivating, and the regioselectivity of electrophilic substitution can be complex. Iodination of substituted pyridines can be achieved using various reagents, often under conditions that favor the formation of the desired regioisomer.

Synthesis_of_4-Iodo-3-methoxypyridine cluster_0 Proposed Synthesis 3-Methoxypyridine 3-Methoxypyridine 4-Iodo-3-methoxypyridine 4-Iodo-3-methoxypyridine 3-Methoxypyridine->4-Iodo-3-methoxypyridine Iodination Iodinating_Reagent Iodinating Reagent (e.g., I₂, NIS) Iodinating_Reagent->4-Iodo-3-methoxypyridine

Caption: Proposed synthetic route to 4-Iodo-3-methoxypyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on general procedures for the iodination of electron-rich pyridine rings.[4] Optimization will be necessary to achieve the desired product with good yield and purity.

Materials:

  • 3-Methoxypyridine

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Stirring apparatus

  • Reaction vessel suitable for inert atmosphere conditions

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-methoxypyridine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Iodinating Reagent: To the stirred solution, add the iodinating reagent (e.g., NIS, 1.1 equivalents) portion-wise at room temperature. The reaction may be exothermic, and cooling in an ice bath might be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford pure 4-Iodo-3-methoxypyridine.

Predicted Reactivity and Synthetic Applications

The iodine atom at the 4-position of the pyridine ring makes 4-Iodo-3-methoxypyridine an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Reactivity_of_4-Iodo-3-methoxypyridine cluster_1 Key Cross-Coupling Reactions Core 4-Iodo-3-methoxypyridine Suzuki Suzuki-Miyaura Coupling (with Boronic Acids/Esters) Core->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (with Terminal Alkynes) Core->Sonogashira Pd catalyst, Cu(I) co-catalyst, Base Buchwald Buchwald-Hartwig Amination (with Amines) Core->Buchwald Pd catalyst, Ligand, Base Aryl_Product 4-Aryl-3-methoxypyridine Suzuki->Aryl_Product Alkynyl_Product 4-Alkynyl-3-methoxypyridine Sonogashira->Alkynyl_Product Amino_Product 4-Amino-3-methoxypyridine Derivative Buchwald->Amino_Product

Caption: Predicted reactivity of 4-Iodo-3-methoxypyridine in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[5] It is anticipated that 4-Iodo-3-methoxypyridine will readily participate in this reaction.

General Protocol (Adaptable): [6][7]

  • Reactants: 4-Iodo-3-methoxypyridine (1.0 equiv.), Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.).

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Base: Aqueous Na₂CO₃ (2 M solution, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).

  • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water.

  • Temperature: 80-110 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[8]

General Protocol (Adaptable): [9][10]

  • Reactants: 4-Iodo-3-methoxypyridine (1.0 equiv.), Terminal alkyne (1.1-1.5 equiv.).

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).

  • Co-catalyst: CuI (5-10 mol%).

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous and degassed solvent like THF or DMF.

  • Temperature: Room temperature to 60 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.

General Protocol (Adaptable):

  • Reactants: 4-Iodo-3-methoxypyridine (1.0 equiv.), Primary or secondary amine (1.1-1.5 equiv.).

  • Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%).

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand).

  • Base: A strong, non-nucleophilic base such as NaOtBu or Cs₂CO₃.

  • Solvent: Anhydrous and deoxygenated aprotic solvent like Toluene or Dioxane.

  • Temperature: 80-120 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

Potential Applications in Drug Discovery and Beyond

While no specific applications for 4-Iodo-3-methoxypyridine have been reported, its structure suggests significant potential as a key intermediate in the synthesis of novel compounds with biological activity. The 3-methoxypyridine moiety is present in a number of compounds investigated for various therapeutic targets.[1] The ability to introduce a wide range of substituents at the 4-position via the cross-coupling reactions described above makes this a valuable scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. Potential areas of interest could include kinase inhibitors, GPCR modulators, and other targets where the pyridine ring acts as a key pharmacophoric element.

Conclusion

4-Iodo-3-methoxypyridine is a promising, yet underexplored, building block in synthetic chemistry. This guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, a plausible synthetic route, and its anticipated reactivity in key cross-coupling reactions. The detailed, adaptable protocols are intended to serve as a solid foundation for researchers to begin working with this versatile compound. As the demand for novel, functionalized heterocyclic scaffolds continues to grow, 4-Iodo-3-methoxypyridine is well-positioned to become a valuable tool in the arsenal of medicinal and materials chemists.

References

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Process for the synthesis of 3-methyl-pyridine. Google Patents.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available at: [Link]

  • Showing Compound 3-Methoxypyridine (FDB004414). FooDB. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Available at: [Link]

  • 2-Methoxypyridine | C6H7NO | CID 74201. PubChem. Available at: [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Available at: [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Navigating the Spectral Landscape of 4-Iodo-3-methoxypyridine: A Technical Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) spectral characteristics of 4-iodo-3-methoxypyridine, a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the NMR data is crucial for structural elucidation, purity assessment, and reaction monitoring. This document offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from related structures. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this class of compounds.

The Structural Context: Understanding Substituent Effects

The chemical shifts and coupling patterns observed in the NMR spectrum of 4-iodo-3-methoxypyridine are a direct consequence of the electronic environment of each nucleus, which is significantly influenced by the substituents on the pyridine ring. The pyridine nitrogen itself is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene.[1][2]

The methoxy group (-OCH₃) at the 3-position is an electron-donating group through resonance, which tends to increase electron density at the ortho and para positions. Conversely, the iodine atom at the 4-position is an electron-withdrawing group through its inductive effect, while also exhibiting some weak electron-donating resonance effects. The interplay of these electronic influences dictates the precise chemical shifts of the remaining ring protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-iodo-3-methoxypyridine is expected to exhibit three signals in the aromatic region, corresponding to the protons at the C2, C5, and C6 positions, and one signal in the aliphatic region for the methoxy group protons. The predicted chemical shifts are influenced by the combined electronic effects of the substituents.[1][3]

Table 1: Predicted ¹H NMR Spectral Data for 4-Iodo-3-methoxypyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.1 - 8.3Doublet~5-6
H-68.0 - 8.2Doublet~5-6
H-57.0 - 7.2Doublet of Doublets~5-6, ~1-2
-OCH₃3.9 - 4.1SingletN/A

The protons at C2 and C6 are expected to be the most deshielded due to their proximity to the electron-withdrawing nitrogen atom.[1] The H-5 proton will likely appear at the most upfield position in the aromatic region, shielded by the electron-donating methoxy group. The coupling constants are typical for pyridine systems, with ortho coupling being the largest.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment. The presence of the electronegative iodine and oxygen atoms, as well as the pyridine nitrogen, will significantly influence the carbon chemical shifts.[4][5][6]

Table 2: Predicted ¹³C NMR Spectral Data for 4-Iodo-3-methoxypyridine

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3155 - 160
C-495 - 105
C-5110 - 115
C-6150 - 155
-OCH₃55 - 60

The carbon directly attached to the iodine atom (C-4) is expected to be significantly shielded due to the "heavy atom effect". The carbon bearing the methoxy group (C-3) will be deshielded. The chemical shifts of C-2 and C-6 will be downfield due to the influence of the nitrogen atom.

Molecular Structure and Numbering

To aid in the interpretation of the NMR data, the following diagram illustrates the structure of 4-iodo-3-methoxypyridine with the standard numbering convention.

Caption: Molecular structure of 4-iodo-3-methoxypyridine with atom numbering.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural analysis. The following protocol provides a step-by-step methodology for the preparation and analysis of 4-iodo-3-methoxypyridine.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.

  • Concentration: Prepare a solution of approximately 5-10 mg of 4-iodo-3-methoxypyridine in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex coupling patterns.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., -1 to 10 ppm).

    • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds is usually adequate.

    • Number of Scans: Start with 8 or 16 scans and increase if necessary to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width is needed (e.g., 0 to 200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for acquiring NMR spectral data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent (0.6-0.7 mL) a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Tune and Shim Magnet e->f g Acquire 1H NMR Spectrum f->g h Acquire 13C NMR Spectrum g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Reference Spectrum j->k l Peak Picking and Integration k->l m Structural Elucidation l->m

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

References

  • E. Kleinpeter, et al. Journal of Chemical Information and Modeling. 1997 . 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link][4][5]

  • S. Thomas, et al. Semantic Scholar. 1997 . 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link][7]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [2]

  • F. Coletta, et al. Spectroscopy Letters. 1976 . Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]

  • ResearchGate. 2025 . 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link][8]

  • MDPI. *Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link][6]

  • DTIC. *1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives. [Link][9]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [3]

  • AIP Publishing. *Analysis of the NMR Spectrum of Pyridine. [Link][10]

Sources

An In-depth Technical Guide to the Reactivity of the C-I Bond in 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in 4-iodo-3-methoxypyridine, a versatile building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the electronic and steric influences on the C-I bond's reactivity and offers a detailed exploration of its utility in a range of pivotal organic transformations. We present field-proven insights and detailed experimental protocols for key cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings—as well as nucleophilic aromatic substitution and metal-halogen exchange reactions. Each section is designed to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this important synthetic intermediate.

Introduction: The Strategic Importance of 4-Iodo-3-methoxypyridine

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. Among them, 4-iodo-3-methoxypyridine has emerged as a particularly valuable intermediate. Its strategic importance stems from the highly reactive carbon-iodine bond at the 4-position, which serves as a versatile handle for introducing a wide array of molecular complexity. The methoxy group at the 3-position further modulates the electronic properties of the pyridine ring, influencing the regioselectivity and efficiency of various transformations.

This guide will systematically explore the reactivity profile of 4-iodo-3-methoxypyridine, providing a foundational understanding for its effective application in complex molecule synthesis.

Synthesis of 4-Iodo-3-methoxypyridine

A reliable supply of high-purity starting material is paramount for any synthetic campaign. The synthesis of 4-iodo-3-methoxypyridine can be achieved through the directed ortho-metalation of 3-methoxypyridine followed by iodination.

Synthetic Protocol: Directed Lithiation and Iodination

This protocol leverages the directing effect of the methoxy group to achieve regioselective lithiation at the C4 position.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi) to the cooled THF.

  • Substrate Addition: Add 3-methoxypyridine dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the resulting solution for 1-2 hours to ensure complete lithiation.

  • Iodination: Dissolve iodine (I₂) in anhydrous THF and add this solution dropwise to the reaction mixture. The characteristic dark color of iodine should dissipate upon addition.

  • Quenching and Workup: After complete addition of the iodine solution, slowly warm the reaction to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield 4-iodo-3-methoxypyridine.

Caption: Synthetic pathway to 4-Iodo-3-methoxypyridine.

Reactivity Profile of the C-I Bond

The C-I bond in 4-iodo-3-methoxypyridine is the focal point of its reactivity, primarily due to its lability in the presence of transition metal catalysts. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This high reactivity makes the C-I bond an excellent electrophilic partner in a multitude of coupling reactions.

The electronic nature of the pyridine ring, being electron-deficient, and the presence of the electron-donating methoxy group at the 3-position, further influence the reactivity. The methoxy group can enhance the electron density of the ring, which can affect the rate of oxidative addition in some catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. 4-Iodo-3-methoxypyridine is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[2]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts are central to the reaction. Pd(PPh₃)₄ is a reliable choice, while catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand often offer enhanced reactivity.[3] Bulky, electron-rich ligands can be beneficial for challenging substrates.

  • Base: A base is crucial for the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly employed.[3]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine 4-iodo-3-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as sodium carbonate (2.0 equiv).[4]

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).[4]

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).[4]

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.[4]

  • Workup and Purification: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Suzuki-Miyaura Coupling of 4-Iodo-3-methoxypyridine

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001885-95
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901680-90
33-Furylboronic acidXPhos Pd G2 (2)Cs₂CO₃THF/H₂O801288-98
*Expected yield based on similar substrates.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a reaction of great importance for the synthesis of conjugated systems.[5]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[5] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.[5]

  • Solvent: Aprotic polar solvents like THF or DMF are common choices.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-iodo-3-methoxypyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as THF, followed by the amine base (e.g., Et₃N, 2.0 equiv) and the terminal alkyne (1.1 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Sonogashira Coupling of 4-Iodo-3-methoxypyridine

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF5080-90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)DIPEADMFRT85-95
31-HexynePd(OAc)₂/XPhos (2)-Cs₂CO₃Dioxane8075-85
*Expected yield based on similar substrates.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[7] This reaction has broad applications in the synthesis of pharmaceuticals.[8]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand coordinated to a palladium center. Ligands such as BINAP, Xantphos, and those from the Buchwald biarylphosphine family are commonly used.[9][10][11]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) being frequent choices.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[9]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add 4-iodo-3-methoxypyridine (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80-110 °C for 4-24 hours.[9]

  • Workup and Purification: After cooling, quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.[9]

Caption: Experimental workflow for Buchwald-Hartwig amination.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[12] While the toxicity of organotin reagents is a drawback, the reaction is tolerant of a wide variety of functional groups.[13][14]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.[15]

  • Additives: In some cases, additives such as copper(I) iodide or lithium chloride can accelerate the reaction.[15]

  • Solvent: Aprotic, polar solvents such as DMF or THF are typically employed.

Experimental Protocol: Stille Coupling

  • Reaction Setup: In a degassed reaction vessel, combine 4-iodo-3-methoxypyridine (1.0 equiv) and the organostannane reagent (1.1 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as DMF.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed.

  • Workup and Purification: After cooling, perform an aqueous workup. The removal of tin byproducts can often be facilitated by a potassium fluoride wash. Purify the product by column chromatography.

Other Important Transformations

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially with a good leaving group like iodide at the 4-position.

Mechanistic Insight:

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C4 carbon, forming a negatively charged Meisenheimer-like intermediate. The negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. Subsequent elimination of the iodide ion restores the aromaticity.

Reactivity Considerations:

The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. While the methoxy group is electron-donating by resonance, the overall electron-deficient nature of the pyridine ring still allows for nucleophilic substitution to occur, although potentially requiring more forcing conditions compared to a pyridine ring with electron-withdrawing substituents.

Metal-Halogen Exchange

The C-I bond of 4-iodo-3-methoxypyridine can undergo metal-halogen exchange, typically with an organolithium reagent such as n-butyllithium or tert-butyllithium, to generate a highly reactive 4-lithiated pyridine species.[7] This organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.

Experimental Protocol: Lithium-Halogen Exchange

  • Reaction Setup: Dissolve 4-iodo-3-methoxypyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to a low temperature, typically -78 °C.

  • Organolithium Addition: Slowly add an organolithium reagent (e.g., n-BuLi, 1.1 equiv). The exchange is usually rapid at this temperature.[7]

  • Electrophile Quench: After a short stirring time, add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).

  • Workup: Allow the reaction to warm to room temperature before quenching with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and purify as needed.

Conclusion

4-Iodo-3-methoxypyridine is a highly valuable and reactive building block in modern organic synthesis. The lability of its C-I bond provides a reliable entry point for a diverse array of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of the key reactions involving this substrate, complete with mechanistic insights and actionable experimental protocols. By understanding the principles that govern the reactivity of 4-iodo-3-methoxypyridine, researchers can more effectively leverage its synthetic potential in the development of novel pharmaceuticals and advanced materials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Guan, B. T., et al. (2008). Pd-Catalyzed Suzuki-Miyaura Coupling Reaction of 3-Iodoimidazo[1,2-a]pyridines. Synlett, (18), 2845-2848.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Harvard University.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. In Cross-Coupling Reactions: A Practical Guide (pp. 231-295). Springer.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • University of Wisconsin. (n.d.). lithium halogen exchange #1 revised. [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Reactions. (2004). The Stille Reaction.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2018). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

  • ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (n.d.).
  • Googleapis.com. (2016). (12) United States Patent. [Link]

  • Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • Googleapis.com. (2015). (12) United States Patent. [Link]

  • PubChem. (n.d.). 3-chloro-2-methoxypyridine-4-boronic acid. [Link]

  • ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • HETEROCYCLES, Vol. 91, No. 3, 2015.
  • PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • PubChem. (n.d.). (3-Methoxy-4-methyl-2-pyridinyl)boronic acid. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions. [Link]

Sources

electronic effects of substituents on 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Effects of Substituents on 4-Iodo-3-methoxypyridine

Abstract

4-Iodo-3-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its synthetic utility is profoundly influenced by the electronic interplay between the pyridine ring, the electron-donating methoxy group, and the versatile iodo substituent. This guide provides a detailed analysis of these electronic effects, explaining how they govern the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions. We will dissect the inductive and resonance contributions of each substituent, quantify their impact using established physicochemical parameters, and provide field-proven experimental protocols for its application in synthesis. This document is intended for researchers, medicinal chemists, and process development professionals seeking a deeper understanding of this reagent's chemical behavior to facilitate rational reaction design and optimization.

Foundational Principles: Electronic Effects in Heteroaromatic Systems

The reactivity of an aromatic or heteroaromatic ring is dictated by the electron density at its constituent atoms. Substituents can dramatically alter this distribution through two primary mechanisms:

  • Inductive Effects (-I / +I): These are transmitted through the sigma (σ) bonds and arise from the electronegativity difference between atoms. Electronegative atoms or groups (e.g., halogens, oxygen) exert an electron-withdrawing inductive effect (-I), pulling electron density away from the ring. Electropositive groups (e.g., alkyl groups) have an electron-donating inductive effect (+I).

  • Resonance Effects (+R / -R): Also known as mesomeric effects, these are transmitted through the pi (π) system and involve the delocalization of lone pairs or π-electrons. Substituents with lone pairs adjacent to the ring (e.g., -OCH₃, -NH₂) can donate electron density into the ring, a positive resonance effect (+R). Conversely, groups with π-bonds to an electronegative atom (e.g., -NO₂, -CN) can withdraw electron density from the ring's π-system, a negative resonance effect (-R).

In pyridinic systems, the nitrogen atom itself is inherently electron-withdrawing due to its high electronegativity, which reduces the overall electron density of the ring compared to benzene and lowers its basicity. The placement of additional substituents creates a complex electronic landscape that must be carefully considered to predict reactivity.

Deconstructing the Substituents on 4-Iodo-3-methoxypyridine

The unique reactivity of 4-iodo-3-methoxypyridine stems from the combined and sometimes opposing electronic contributions of its methoxy and iodo groups.

The Methoxy Group (-OCH₃) at the C3 Position

The methoxy group is a classic example of a substituent with dual electronic character:

  • Strong +R Effect: The oxygen atom's lone pairs can delocalize into the pyridine π-system. This resonance donation significantly increases electron density at the positions ortho (C2, C4) and para (C6) to the substituent.

  • Moderate -I Effect: Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the C3 carbon to which it is attached through the sigma bond.

Typically, for substituents like -OCH₃, the resonance effect dominates, making it an overall electron-donating and activating group. Its placement at C3 in this molecule directs its strong electron-donating resonance effect towards the C4 and C2 positions.

The Iodo Group (-I) at the C4 Position

The iodine substituent also exhibits a dual electronic nature, though its character is distinct from the methoxy group:

  • Moderate -I Effect: As a halogen, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect.

  • Weak +R Effect: Like the methoxy group, iodine possesses lone pairs that can be donated to the ring via resonance. However, due to the poor orbital overlap between the large 5p orbitals of iodine and the 2p orbitals of carbon, this resonance donation is significantly weaker than that of a methoxy group.

The dominant electronic effect of iodine is its inductive withdrawal. However, its most crucial chemical characteristic is not its electronic perturbation of the ring, but the nature of the Carbon-Iodine bond. The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br), making it an excellent leaving group in nucleophilic substitution reactions and, most importantly, highly reactive towards oxidative addition in palladium-catalyzed cross-coupling cycles.[1]

The Combined Electronic Landscape

The interplay of these substituents on the electron-poor pyridine core creates a unique reactivity profile.

Caption: Inductive and resonance effects in 4-Iodo-3-methoxypyridine.

The methoxy group's powerful +R effect enriches the C4 position with electron density, which can influence the energetics of the subsequent C-I bond cleavage. The primary utility of this arrangement is that the iodo group acts as a highly efficient "handle" for synthetic transformations, while the methoxy group modulates the electronic environment and can influence regioselectivity in more complex systems.

Quantitative Analysis: Physicochemical Properties and Hammett Constants

To move from a qualitative description to a quantitative one, we can examine the molecule's properties and the established Hammett substituent constants.

Physicochemical Data

A summary of the key physicochemical properties for 4-Iodo-3-methoxypyridine is presented below.

PropertyValueSource
CAS Number 1331850-50-0[2][3]
Molecular Formula C₆H₆INO[3][4]
Molecular Weight 235.02 g/mol [3][4]
IUPAC Name 4-iodo-3-methoxypyridine[3]
SMILES COC1=C(C=CN=C1)I[3]
Hammett Substituent Constants (σ)

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of an aromatic system. The constants, σ_meta and σ_para, are derived from the ionization of substituted benzoic acids. While these are based on a benzene system, they provide a robust approximation for the electronic effects in pyridine.[5][6]

  • A positive σ value indicates an electron-withdrawing group.

  • A negative σ value indicates an electron-donating group.

Substituentσ_metaσ_paraDominant Effect
-I (Iodo) 0.350.18Inductive Withdrawal (-I)
-OCH₃ (Methoxy) 0.11-0.24Resonance Donation (+R)
-NO₂ (Nitro) 0.730.78Strong Withdrawal (-I, -R)
-CH₃ (Methyl) -0.06-0.16Weak Donation (+I)
-CN (Cyano) 0.620.67Strong Withdrawal (-I, -R)
Data adapted from Schwarzenbach et al. and other sources.[7][8]

The data clearly quantifies the concepts discussed:

  • The iodo group is electron-withdrawing at both the meta (σ = 0.35) and para (σ = 0.18) positions, though the effect is stronger at the meta position where resonance is not a factor.

  • The methoxy group is slightly withdrawing at the meta position (σ = 0.11) where only its -I effect operates, but it is strongly electron-donating at the para position (σ = -0.24) where its +R effect is dominant.[7]

In 4-iodo-3-methoxypyridine, the methoxy group is meta to the nitrogen (position 3) and ortho to the iodo group (position 4). The iodo group is para to the nitrogen (position 4). This arrangement means the methoxy group's powerful +R effect strongly influences the electron density at the carbon bearing the iodo group, which is a key factor in its reactivity.

Reactivity and Synthetic Applications

The primary synthetic value of 4-iodo-3-methoxypyridine lies in its role as a substrate for palladium-catalyzed cross-coupling reactions.[9][10] These reactions are foundational in modern drug discovery for constructing C-C, C-N, and C-O bonds.[11]

The high reactivity of the C-I bond makes this substrate preferable to its bromo- or chloro-analogs, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

A representative and widely used application is the Suzuki-Miyaura coupling, which forms a new C-C bond between the pyridine C4 carbon and a carbon atom from an organoboron species.

suzuki_cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)-I(L₂) pd0->complex1 Ar-I oxidative_addition Oxidative Addition complex2 Ar-Pd(II)-R(L₂) complex1->complex2 [R-B(OR)₂]⁻ transmetalation Transmetalation complex2->pd0 product Ar-R complex2->product reductive_elimination Reductive Elimination aryl_halide Ar-I (4-Iodo-3-methoxypyridine) aryl_halide->pd0 boronic_acid R-B(OR)₂ + Base boronic_acid->complex1

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

The causality behind this workflow is rooted in the electronic properties:

  • Oxidative Addition: The electron-rich Pd(0) catalyst readily inserts into the weak, polarizable C-I bond. The electron density at C4, modulated by the methoxy group, can affect the rate of this often rate-limiting step.

  • Transmetalation: The boronate species (formed from the boronic acid and base) transfers its organic group (R) to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments (Ar and R) couple and are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for the Suzuki coupling of 4-iodo-3-methoxypyridine with a generic arylboronic acid.

Objective: To synthesize 4-aryl-3-methoxypyridine.

Materials:

  • 4-Iodo-3-methoxypyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Water

  • Nitrogen or Argon gas supply

Workflow Diagram:

workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) degas 2. Degassing (N₂/Ar Purge, 3x) setup->degas reaction 3. Reaction (Heat to 80-100 °C) degas->reaction workup 4. Aqueous Workup (Dilute, Extract, Wash) reaction->workup purify 5. Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-3-methoxypyridine (e.g., 235 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Catalyst Pre-mixing: In a separate vial, suspend palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1,4-dioxane (2 mL). Stir for 5 minutes at room temperature.

  • Assembly: Add the catalyst pre-mixture to the reaction flask. Add additional 1,4-dioxane (6 mL) and water (2 mL). The total solvent volume should be ~10 mL for a 1.0 mmol scale reaction.

  • Degassing: Seal the flask with a septum. Purge the reaction mixture with nitrogen or argon gas for 15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-aryl-3-methoxypyridine product.

Conclusion

The electronic character of 4-iodo-3-methoxypyridine is a finely balanced system. The inherent electron-withdrawing nature of the pyridine ring is modulated by a strong, resonance-donating methoxy group and an inductively withdrawing iodo group. While the electronic effects of the substituents are crucial for understanding the molecule's overall properties, the synthetic utility is overwhelmingly dominated by the reactivity of the weak C-I bond. This feature makes 4-iodo-3-methoxypyridine an exceptionally valuable and reactive building block for constructing complex molecular architectures via modern cross-coupling chemistry, enabling rapid access to novel compounds in drug discovery and materials science.

References

  • The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Vertex AI Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDR6dCptRDaz5f41-M-szGQaUHIyBtq60JUPkIzmYLuLmKiRKXAbDy9XKt0RKfB44riHgDOM4huAzjdB3y-IKA888FPcCDT1OZZ1obSw8CpAhvvHR4jbcVD6eysSNZy_LR_sLrl6Jy1Kaqmf5PeTqKFw5fDq1CzXz3hzkrbKy23wgL5TkFeCD-11neOj9M-dBvVuF4t4tSurvbOsaI2KY3EDAjMGEQS-ZOrvoPukwxEt7oFFoimjN9dxNRKal8dylSb3hUeA==]
  • 4-Methoxypyridine | ExSyn Corp. ExSyn Corp. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1vuicoxLKgnnHQu6aO-uZFmPAqJ8x8Zp7xX5TUVRACi_HXhgTo5BPmP2e-kXjrYwZ4u4gfx1cRdY185_dQoq3FmWQ2KThsByZDhYKnE47ll-jUcCZVrOoExUVfsviPMRqD_Ap6mBROSdY4QRQo-sH1gPcOREOMbb3gUNp2zNXHJwanH-24mAoLecV5vifqm939j0=]
  • Schwarzenbach, R. P., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Environmental Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBufR_n8Icyqd0nI0vH2jpNhf2IjTuh9IkOVe-vI_5TpbL3cBI7QV6mNe_N_4oC5JyMcBXv_DsMZVxv_n-f-UD_w1dO37UklpCuzyz-jZhOqAMhYp4AycBNVkbj5nrLx34vLW5Vl7vPClPmwh5Li-ZtShV8-DrF1km-DKxuEVf3a7XsAbLOAnIOOo-_uC6w6Kfa9fw0XJ3Z363osqMj3g8lGZ1p3e_tYE6s7U4DSoFkx3bZP2EQU9QSfHHO39NieBPpNRTwOKZMerkqGWTdnP8rtQ5HdUMSw==]
  • 4-iodo-3-methoxypyridine 1331850-50-0 wiki. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiAiOAfQc-h52lGr_Du-VbjudQdc2rtHomYOEb7cXonHAX9zQCBhRhWDasBfFkLcStp3kaKQjZx43O9GTDc_GALc1VP-nasPNb3p4_DUgWgmrMLnABOeJHHI3Iw2N0ErpNtkrqOs-iNaYZFvgPYYtTG74M2-aO-45vLT6yrsMhAfPjX0b6-HXPo8g=]
  • Hammett substituent constants: Topics by Science.gov. Science.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbFOO0-de9pEH7qlto8omvoPgKtSmQFxiz8OBM8fRa_sEQNYWkGtnoAD27qt69Gw6dd0qyn3Vg4Vel2HJHpHNZ288pY6_R6_M1508-LimvCRSUGQbLtp7FNGmmt_7weB8VbhtDoDKE58_VkJd1WZC6R2mca36D4Sy1X8CqPg==]
  • Reactivity Showdown: 4-Iodo-3-methoxyisothiazole vs. 4-Bromo-3-methoxyisothiazole in Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOW4N83ZkWfrbYcoDqjZq4RR0i_cJwEMnymWS6zogxfhz3-OchSnMVuqc4idYTa3Mowz3x-L6aZEBGyFRqTiNq9-_mOHtkf9LKzHFvB30sA0gz7WDwC9FCzgQagGWtPW9cuZUPs1BSjzP0gMMqlslVxu1VuAQHhCD4gcECb0AHFJYlcWIsWKsLS88zDdcygu_rZuTir8A5VFsJvWzH7E_sc9iANdiKhEDmljzxkJJ4vZNnG130rTQJYSG0D6ud5vBs6aP7tabXy0U=]
  • Substituent effects on halogen bonding. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKC-K5abVs_60GMFFZtymha82vzG66TBbKRWxx5L7JIQw2wvh4StogMJgdE_2RVlXz13n5mu7dNt4mpSN7DnZ8cLX4cx2UxCsPRxbgZVMBut1xmVjvtOm-yqOsNP7tU9O0aLtCOpZI1D9Z9lZfZbbgtWVIcGwakWzBQMj2UNb4X_eivuG0p3pK43BRcxQPfj51ZRlLNMl4dtCQj86pirwqKwnrbHOmad4YGfKM7IsZx_NOIuQAe-VLxiV2h51U]
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [URL: https://www.scribd.com/document/324632863/cr00002a004]
  • Charton, M. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1969/j2/j29690000591]
  • 4-iodo-3-methoxy-pyridine 97% | CAS: 1331850-50-0. AChemBlock. [URL: https://www.achemblock.com/buy/pid/V155120.html]
  • The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-3-iodo-2-methoxypyridine-in-modern-chemical-synthesis-122197-15-6.html]
  • 4-IODO-3-METHOXYPYRIDINE,(CAS# 1331850-50-0). Sinfoo Biotech. [URL: http://www.sinfoobiotech.com/show-31-118-1.html]
  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical Reviews, 111(3), 1417-1492. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cs/c0cs00077k]
  • MacNevin, C. J., & Fu, G. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 139(35), 12082–12094. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5592144/]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-3-methoxypyridine is a key building block in medicinal chemistry and drug development, valued for its role in the synthesis of complex molecular architectures. Understanding its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in sensitive synthetic applications. This in-depth technical guide provides a comprehensive overview of the stability profile of 4-Iodo-3-methoxypyridine, including its intrinsic chemical properties, potential degradation pathways, and recommended best practices for storage and handling. This document also outlines a detailed protocol for conducting stability assessments to ensure the long-term viability of this critical reagent.

Introduction: The Pivotal Role of 4-Iodo-3-methoxypyridine in Synthesis

4-Iodo-3-methoxypyridine is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries. The presence of both an iodo and a methoxy group on the pyridine ring imparts unique reactivity, making it a valuable substrate for various cross-coupling reactions. The iodine atom at the 4-position provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, while the methoxy group at the 3-position can influence the electronic properties and solubility of the molecule and its derivatives.

Given its utility in multi-step syntheses, maintaining the chemical integrity of 4-Iodo-3-methoxypyridine is crucial for the reproducibility of experimental results and the quality of the final products. This guide aims to provide a thorough understanding of the factors that can affect its stability and to offer practical guidance on its proper storage and handling.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of 4-Iodo-3-methoxypyridine is essential for predicting its behavior and stability.

PropertyValueReference
Molecular Formula C₆H₆INO[1]
Molecular Weight 235.02 g/mol [1]
Appearance Solid
CAS Number 1331850-50-0[1]

The structure of 4-Iodo-3-methoxypyridine, with its electron-rich pyridine ring, an electron-donating methoxy group, and a labile iodo substituent, dictates its reactivity and susceptibility to degradation.

Intrinsic Stability and Potential Degradation Pathways

While specific experimental degradation studies on 4-Iodo-3-methoxypyridine are not extensively documented in publicly available literature, its stability can be expertly inferred from the known chemistry of iodinated pyridines and methoxy-substituted aromatic compounds. The primary modes of degradation to consider are photodegradation, thermal decomposition, hydrolysis, and oxidation.

Photodegradation

Halogenated organic compounds, particularly those containing iodine, are often susceptible to photodegradation. The carbon-iodine bond is relatively weak and can be cleaved by ultraviolet (UV) or even visible light, leading to the formation of radical species.

  • Mechanism: Upon exposure to light, the C-I bond can undergo homolytic cleavage to generate a pyridyl radical and an iodine radical. The pyridyl radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from a solvent or dimerization, leading to the formation of impurities. The presence of the methoxy group may influence the electronic properties of the pyridine ring, potentially affecting the rate of photodegradation. Studies on other pyridine derivatives have shown that they can be susceptible to photodegradation.[2]

Thermal Decomposition

Elevated temperatures can provide the necessary energy to overcome the activation barriers for decomposition reactions. For 4-Iodo-3-methoxypyridine, thermal stress could lead to de-iodination or decomposition of the methoxy group.

  • Mechanism: At higher temperatures, the molecule's vibrational energy increases, which can lead to the cleavage of the C-I bond. The methoxy group could also be susceptible to thermal degradation, potentially through ether cleavage, although this would likely require more forcing conditions. The decomposition of organic matter at atmospheric pressure is a known phenomenon.[3]

Hydrolysis

The presence of moisture can lead to the hydrolytic degradation of 4-Iodo-3-methoxypyridine, particularly under non-neutral pH conditions.

  • Mechanism: While the methoxy group is generally stable to hydrolysis under neutral conditions, acidic or basic conditions can catalyze its cleavage to form the corresponding hydroxypyridine. The C-I bond is generally less susceptible to direct hydrolysis but can be influenced by the overall reaction environment. For some related compounds, hydrolysis of functional groups can be a significant degradation pathway.[4]

Oxidation

The pyridine nitrogen has a lone pair of electrons and is susceptible to oxidation, which can lead to the formation of N-oxides. The aromatic ring itself can also be oxidized under harsh conditions.

  • Mechanism: Oxidizing agents, including atmospheric oxygen over long periods, can react with the nitrogen atom of the pyridine ring to form 4-Iodo-3-methoxypyridine N-oxide. Stronger oxidizing conditions could potentially lead to ring-opening or other complex degradation products. The oxidation of the pyridine ring is a known degradation pathway for related compounds.[4]

The following diagram illustrates the key factors that can influence the stability of 4-Iodo-3-methoxypyridine.

StabilityFactors Factors Influencing the Stability of 4-Iodo-3-methoxypyridine cluster_environmental Environmental Factors cluster_chemical Chemical Environment Light (UV/Visible) Light (UV/Visible) Degradation Products Degradation Products Light (UV/Visible)->Degradation Products Photodegradation (C-I bond cleavage) Temperature Temperature Temperature->Degradation Products Thermal Decomposition (De-iodination) Moisture/Humidity Moisture/Humidity Moisture/Humidity->Degradation Products Hydrolysis (Methoxy cleavage) Oxygen/Air Oxygen/Air Oxygen/Air->Degradation Products Oxidation (N-oxide formation) pH (Acids/Bases) pH (Acids/Bases) pH (Acids/Bases)->Degradation Products Catalyzes Hydrolysis Incompatible Materials (e.g., Strong Oxidizers) Incompatible Materials (e.g., Strong Oxidizers) Incompatible Materials (e.g., Strong Oxidizers)->Degradation Products Accelerates Oxidation 4-Iodo-3-methoxypyridine 4-Iodo-3-methoxypyridine 4-Iodo-3-methoxypyridine->Degradation Products leads to ForcedDegradationWorkflow Forced Degradation Study Workflow for 4-Iodo-3-methoxypyridine cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_sampling 3. Time-Point Sampling cluster_analysis 4. HPLC Analysis cluster_data 5. Data Interpretation Prepare stock solution of 4-Iodo-3-methoxypyridine in methanol (e.g., 1 mg/mL) Prepare stock solution of 4-Iodo-3-methoxypyridine in methanol (e.g., 1 mg/mL) Acid Hydrolysis (0.1 M HCl) Acid Hydrolysis (0.1 M HCl) Prepare stock solution of 4-Iodo-3-methoxypyridine in methanol (e.g., 1 mg/mL)->Acid Hydrolysis (0.1 M HCl) Base Hydrolysis (0.1 M NaOH) Base Hydrolysis (0.1 M NaOH) Prepare stock solution of 4-Iodo-3-methoxypyridine in methanol (e.g., 1 mg/mL)->Base Hydrolysis (0.1 M NaOH) Oxidative Stress (3% H2O2) Oxidative Stress (3% H2O2) Prepare stock solution of 4-Iodo-3-methoxypyridine in methanol (e.g., 1 mg/mL)->Oxidative Stress (3% H2O2) Thermal Stress (Solid & Solution at 60°C) Thermal Stress (Solid & Solution at 60°C) Prepare stock solution of 4-Iodo-3-methoxypyridine in methanol (e.g., 1 mg/mL)->Thermal Stress (Solid & Solution at 60°C) Photolytic Stress (UV/Vis light exposure) Photolytic Stress (UV/Vis light exposure) Prepare stock solution of 4-Iodo-3-methoxypyridine in methanol (e.g., 1 mg/mL)->Photolytic Stress (UV/Vis light exposure) Control (Stored at recommended conditions) Control (Stored at recommended conditions) Prepare stock solution of 4-Iodo-3-methoxypyridine in methanol (e.g., 1 mg/mL)->Control (Stored at recommended conditions) Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 24, 48 hours) Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 24, 48 hours) Acid Hydrolysis (0.1 M HCl)->Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 24, 48 hours) Base Hydrolysis (0.1 M NaOH)->Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 24, 48 hours) Oxidative Stress (3% H2O2)->Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 24, 48 hours) Thermal Stress (Solid & Solution at 60°C)->Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 24, 48 hours) Photolytic Stress (UV/Vis light exposure)->Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 24, 48 hours) Control (Stored at recommended conditions)->Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 24, 48 hours) Neutralize acidic and basic samples Neutralize acidic and basic samples Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 24, 48 hours)->Neutralize acidic and basic samples Inject samples onto a stability-indicating HPLC method Inject samples onto a stability-indicating HPLC method Neutralize acidic and basic samples->Inject samples onto a stability-indicating HPLC method Quantify parent compound and detect degradation products Quantify parent compound and detect degradation products Inject samples onto a stability-indicating HPLC method->Quantify parent compound and detect degradation products Assess percentage degradation Assess percentage degradation Quantify parent compound and detect degradation products->Assess percentage degradation Identify potential degradation pathways Identify potential degradation pathways Assess percentage degradation->Identify potential degradation pathways Establish mass balance Establish mass balance Identify potential degradation pathways->Establish mass balance

Sources

The Strategic Application of 4-Iodo-3-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this privileged class of heterocycles, 4-Iodo-3-methoxypyridine has emerged as a particularly strategic building block. This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth analysis of the synthesis, reactivity, and potential applications of 4-Iodo-3-methoxypyridine in medicinal chemistry, with a focus on its role in the generation of kinase inhibitors and other targeted therapies.

The 4-Iodo-3-methoxypyridine Scaffold: A Convergence of Strategic Functionalities

The utility of 4-Iodo-3-methoxypyridine as a synthetic intermediate stems from the unique interplay of its constituent parts: the pyridine core, the 3-methoxy group, and the 4-iodo substituent.

  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can engage in crucial interactions with biological targets. Its aromatic nature also provides a rigid framework for the presentation of pharmacophoric elements.

  • The 3-Methoxy Group: The methoxy group at the 3-position is a key modulator of the scaffold's electronic and physicochemical properties. It can influence the molecule's conformation, metabolic stability, and solubility. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with target proteins. In the context of Lycopodium alkaloid synthesis, the methoxy group has been effectively employed as a masked pyridone.[1] The electron-donating nature of the methoxy group can also influence the reactivity of the pyridine ring in certain chemical transformations.

  • The 4-Iodo Substituent: The iodine atom at the 4-position is the primary reactive handle for introducing molecular diversity. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds. This enables the facile introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, which are critical for exploring structure-activity relationships (SAR) during lead optimization.

Synthesis of 4-Iodo-3-methoxypyridine

The most direct and logical synthetic route to 4-Iodo-3-methoxypyridine involves the iodination of the readily available starting material, 3-methoxypyridine. While a specific detailed protocol for this exact transformation is not widely published in peer-reviewed journals, a general procedure can be adapted from established methods for the iodination of electron-rich pyridine derivatives.

Proposed Synthetic Protocol: Iodination of 3-Methoxypyridine

This protocol is based on analogous iodination reactions of substituted pyridines.

Materials:

  • 3-Methoxypyridine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-methoxypyridine (1.0 eq) in the chosen solvent, add the acid (e.g., TFA, 1.1 eq) at 0 °C.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Iodo-3-methoxypyridine.

Causality Behind Experimental Choices:

  • The use of an acid catalyst is crucial to activate the pyridine ring towards electrophilic substitution.

  • N-Iodosuccinimide is a mild and effective iodinating agent.

  • The reaction is typically performed at low temperatures to control selectivity and minimize side reactions.

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules

The true value of 4-Iodo-3-methoxypyridine lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the construction of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Kinase Inhibitors

The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the hinge region of the kinase active site, with various substituents extending into the surrounding hydrophobic pockets and solvent-exposed regions. 4-Iodo-3-methoxypyridine is an ideal starting point for accessing such structures.

A closely related analogue, 4-Iodo-2-methoxypyridine-3-carboxaldehyde, has been utilized in the synthesis of insulin-like growth factor 1-receptor (IGF-1R) inhibitors, which are under investigation for their anti-tumor properties.[2] This precedent strongly suggests that 4-Iodo-3-methoxypyridine can be a valuable precursor for a wide range of kinase inhibitors.

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

The following workflow illustrates how 4-Iodo-3-methoxypyridine can be employed in the synthesis of a generic kinase inhibitor scaffold using a Suzuki coupling followed by a Buchwald-Hartwig amination.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination A 4-Iodo-3-methoxypyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) A->C B Arylboronic Acid B->C D 4-Aryl-3-methoxypyridine Intermediate C->D C-C Bond Formation D_clone 4-Aryl-3-methoxypyridine Intermediate F Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) D_clone->F E Amine (R-NH₂) (e.g., aniline, piperazine) E->F G Final Kinase Inhibitor Scaffold F->G C-N Bond Formation

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Suzuki Coupling Protocol

This protocol is adapted from procedures for similar iodo-heterocycles.

Materials:

  • 4-Iodo-3-methoxypyridine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous sodium carbonate solution

  • 1,4-Dioxane or a mixture of Toluene/Ethanol/Water

Procedure:

  • In a reaction vessel, combine 4-Iodo-3-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Add the solvent and the aqueous base.

  • Degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 4-aryl-3-methoxypyridine derivative.

Buchwald-Hartwig Amination Protocol

This protocol is a general procedure that can be optimized for specific substrates.

Materials:

  • 4-Aryl-3-methoxypyridine intermediate

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 4-aryl-3-methoxypyridine intermediate (1.0 eq), the amine (1.2 eq), the palladium precatalyst (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final N-arylated product.

Broader Potential in Drug Discovery

While the application in kinase inhibitor synthesis is prominent, the versatility of the 4-Iodo-3-methoxypyridine scaffold extends to other areas of medicinal chemistry. The ability to introduce diverse functionalities through cross-coupling reactions makes it a valuable tool for the synthesis of libraries of compounds for screening against a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

4-Iodo-3-methoxypyridine is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a pyridine core, a reactivity-directing methoxy group, and a versatile iodinated handle for cross-coupling reactions provides a powerful platform for the synthesis of complex and biologically active molecules. The adaptability of this scaffold, particularly in the construction of kinase inhibitors, underscores its importance in modern drug discovery programs. As the demand for novel and targeted therapeutics continues to grow, the strategic application of well-designed building blocks like 4-Iodo-3-methoxypyridine will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 3-Iodo-2-methoxypyridine. (n.d.). Cambridge Bioscience. Retrieved from [Link]

  • The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. (n.d.). Google Patents.
  • Pyridopyrimidine kinase inhibitors. (n.d.). Google Patents.
  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Patents In BindingDB. (n.d.). BindingDB. Retrieved from [Link]

  • Preparation method of 3-amino-4-methylpyridine. (n.d.). Google Patents.
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved from [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.). Google Patents.
  • Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine preparation. (n.d.). Google Patents.
  • AMORPHOUS KINASE INHIBITOR FORMULATIONS AND METHODS OF USE THEREOF. (n.d.). Google Patents.
  • Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. (n.d.). Google Patents.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. Retrieved from [Link]

Sources

The Strategic Utility of 4-Iodo-3-methoxypyridine and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. Among the vast array of functionalized pyridines, 4-iodo-3-methoxypyridine stands out as a particularly versatile building block, offering a strategic entry point for the synthesis of complex molecular architectures, most notably in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 4-iodo-3-methoxypyridine and its analogs, equipping researchers with the knowledge to effectively leverage this powerful synthetic intermediate.

The Synthetic Landscape: Accessing the 4-Iodo-3-methoxypyridine Core

The efficient synthesis of 4-iodo-3-methoxypyridine is paramount to its widespread application. While a definitive, universally adopted protocol is not extensively documented in mainstream literature, a logical and effective synthetic strategy can be devised based on established pyridine chemistry. The most plausible route commences with a commercially available and relatively inexpensive starting material, 3-methoxypyridine. The introduction of the iodine substituent at the 4-position can be achieved through an electrophilic iodination reaction.

A common and effective method for the iodination of electron-rich pyridines involves the use of N-iodosuccinimide (NIS) in an appropriate solvent. The methoxy group at the 3-position activates the pyridine ring towards electrophilic substitution, directing the incoming iodine to the adjacent 4-position.

Hypothetical Synthetic Protocol for 4-Iodo-3-methoxypyridine:

  • Step 1: Dissolution. Dissolve 3-methoxypyridine in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Addition of Iodinating Agent. To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction should be monitored closely by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Step 3: Reaction Work-up. Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

  • Step 4: Purification. After drying the organic layer over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-iodo-3-methoxypyridine.

This proposed synthesis leverages well-established chemical transformations and provides a reliable pathway to the target compound. For analogous structures, such as 3,5-diiodo-4-hydroxypyridine, alternative in-situ iodination methods using sodium iodide oxidized by sodium chlorite and sodium hypochlorite have been reported in the patent literature, offering a potentially more cost-effective approach for large-scale synthesis.[1]

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of 4-iodo-3-methoxypyridine is crucial for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 4-Iodo-3-methoxypyridine

PropertyValueSource
CAS Number 1331850-50-0[2][3]
Molecular Formula C₆H₆INO[2][3]
Molecular Weight 235.02 g/mol [2][3]
Appearance White to off-white solidInferred from related compounds
Purity 97%[2]

The Cornerstone of Versatility: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of 4-iodo-3-methoxypyridine is most profoundly realized in its application as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[4] This enhanced reactivity allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[5][6] 4-Iodo-3-methoxypyridine is an excellent substrate for this reaction, readily coupling with a wide range of boronic acids and their esters.

Generalized Protocol for Suzuki-Miyaura Coupling of 4-Iodo-3-methoxypyridine:

  • Reaction Setup: In a reaction vessel, combine 4-iodo-3-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0 eq).[5][6]

  • Solvent: A mixture of an organic solvent like toluene, dioxane, or DMF with water is commonly used.[5]

  • Degassing: The reaction mixture should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically achieved by bubbling an inert gas like argon or nitrogen through the solution.

  • Reaction Conditions: The reaction is then heated, often to temperatures between 80-120 °C, and monitored by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.[6]

  • Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification 4-Iodo-3-methoxypyridine 4-Iodo-3-methoxypyridine Degassing Degassing 4-Iodo-3-methoxypyridine->Degassing Arylboronic Acid Arylboronic Acid Arylboronic Acid->Degassing Pd Catalyst Pd Catalyst Pd Catalyst->Degassing Base Base Base->Degassing Solvent Solvent Solvent->Degassing Heating Heating Degassing->Heating Monitoring Monitoring Heating->Monitoring Extraction Extraction Monitoring->Extraction Reaction Complete Purification Purification Extraction->Purification Coupled Product Coupled Product Purification->Coupled Product

Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[7][8][9] 4-Iodo-3-methoxypyridine serves as an excellent electrophile in this reaction, enabling the introduction of a wide variety of primary and secondary amines at the 4-position.

Generalized Protocol for Buchwald-Hartwig Amination of 4-Iodo-3-methoxypyridine:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-iodo-3-methoxypyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[7][10]

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.

  • Reaction Conditions: The reaction mixture is heated, usually in the range of 80-110 °C, until the starting material is consumed.[7]

  • Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the arylamine product is purified by column chromatography.

Buchwald_Hartwig_Amination Aryl_Halide 4-Iodo-3-methoxypyridine Reaction_Vessel Inert Atmosphere Reaction Setup Aryl_Halide->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Pd_Catalyst Pd Precatalyst Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Workup Work-up & Purification Heating->Workup Product 4-Amino-3-methoxypyridine Derivative Workup->Product

Key components of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes.[11] These motifs are valuable in medicinal chemistry and materials science. The high reactivity of the C-I bond in 4-iodo-3-methoxypyridine makes it an ideal substrate for this transformation.

Generalized Protocol for Sonogashira Coupling of 4-Iodo-3-methoxypyridine:

  • Reaction Setup: To a solution of 4-iodo-3-methoxypyridine (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. A base, typically an amine like triethylamine or diisopropylamine, is also required.

  • Reaction Conditions: The reaction is usually carried out at room temperature or with gentle heating.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and purified by column chromatography.

Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction enables the formation of C-C bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[12][13] 4-Iodo-3-methoxypyridine can be effectively coupled with various alkenes, such as acrylates and styrenes, under Heck conditions.

Generalized Protocol for Heck Reaction of 4-Iodo-3-methoxypyridine:

  • Reaction Setup: 4-Iodo-3-methoxypyridine (1.0 eq), an alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine ligand, and a base (e.g., triethylamine or potassium carbonate) are combined in a suitable solvent like DMF or NMP.

  • Reaction Conditions: The reaction is typically heated to temperatures ranging from 80 to 140 °C.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The pyridine core is a common feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. The 3-methoxy and 4-substituted pyridine scaffold, accessible through the reactions described above, provides an excellent starting point for the design and synthesis of novel kinase inhibitors.

While specific examples of marketed drugs derived directly from 4-iodo-3-methoxypyridine are not readily identifiable, the strategic importance of this building block is evident in the numerous patent applications and research articles describing kinase inhibitors with a similar substitution pattern. For instance, derivatives of 4-aminoquinolines and thiazolopyridines have been reported as potent inhibitors of various kinases, including RIPK2 and Bcr-Abl.[14][15] The synthesis of such compounds often relies on cross-coupling reactions where a halo-pyridine is a key intermediate.

The versatility of 4-iodo-3-methoxypyridine allows for the rapid generation of a library of analogs by varying the coupling partner in Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. This enables a systematic exploration of the structure-activity relationship (SAR) around the pyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Kinase_Inhibitor_Synthesis cluster_reactions Palladium-Catalyzed Cross-Coupling Start 4-Iodo-3-methoxypyridine Suzuki Suzuki (Aryl/Heteroaryl) Start->Suzuki Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Sonogashira Sonogashira (Alkyne) Start->Sonogashira Heck Heck (Alkene) Start->Heck Derivatives Diverse Library of 4-Substituted-3-methoxypyridine Analogs Suzuki->Derivatives Buchwald->Derivatives Sonogashira->Derivatives Heck->Derivatives Screening Biological Screening (Kinase Assays) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Op Lead Optimization SAR->Lead_Op

Leveraging 4-iodo-3-methoxypyridine for kinase inhibitor discovery.

Conclusion and Future Outlook

4-Iodo-3-methoxypyridine is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its facile synthesis and high reactivity in a range of palladium-catalyzed cross-coupling reactions provide a powerful platform for the construction of complex molecular architectures. The ability to readily introduce diverse functionalities at the 4-position of the 3-methoxypyridine scaffold makes it an ideal starting point for the synthesis of libraries of compounds for biological screening, especially in the search for novel kinase inhibitors. As the demand for new and more effective targeted therapies continues to grow, the strategic application of well-designed building blocks like 4-iodo-3-methoxypyridine will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Vertex AI Search. The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis.
  • The Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • Google Patents.
  • Google Patents. (12) United States Patent. [Link]

  • PubChem. 4-Iodopyridine. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Google Patents. WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • Google Patents.
  • Google Patents. (12) United States Patent. [Link]

  • PubChem. 3-iodo-4-methoxypyridine. [Link]

  • Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • National Institutes of Health. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Chemical Kinomics. Drug Discovery - Inhibitor. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • National Center for Biotechnology Information. Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. [Link]

  • YouTube. Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Link]

  • National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Iodo-3-methoxypyridine (CAS No. 1331850-50-0). As a key building block in organic synthesis, particularly in the development of novel pharmaceuticals, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making in the laboratory.

Section 1: Hazard Identification and Risk Assessment

4-Iodo-3-methoxypyridine is a substituted pyridine derivative. While specific toxicological data for this compound is not extensively published, the safety profile can be inferred from data on structurally related iodopyridines and methoxypyridines. The primary hazards are associated with its potential for acute toxicity if swallowed, inhaled, or in contact with skin; it is also expected to cause skin and serious eye irritation.[2][3][4]

1.1 GHS Classification and Hazard Statements

Based on data from similar compounds, 4-Iodo-3-methoxypyridine should be handled as a substance with the following potential classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Acute Toxicity, Oral (Category 4)[2][4]

  • Acute Toxicity, Dermal (Category 3 or 4)[3][4]

  • Acute Toxicity, Inhalation (Category 4)[3][4]

  • Skin Irritation (Category 2)[2][3][4][5]

  • Serious Eye Irritation (Category 2A)[2][3][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[2][5]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H311/H312: Toxic/Harmful in contact with skin.[3]

  • H332: Harmful if inhaled.[3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][5]

Signal Word: Danger or Warning [2] depending on the specific data used for classification. Prudence dictates adopting the more stringent "Danger" signal word.

1.2 The "Why" Behind the Hazards: A Mechanistic Perspective

The toxicity profile of 4-Iodo-3-methoxypyridine is rooted in the chemical properties of its functional groups. The pyridine ring is a known feature in many biologically active and toxic compounds. Pyridine and its derivatives can be metabolized in the body, and their metabolites can be toxic. The presence of an iodine atom introduces reactivity, particularly in biological systems where it can participate in various reactions. Halogenated organic compounds can exhibit toxicity by interfering with cellular processes. The methoxy group can also be metabolized, potentially leading to the formation of reactive intermediates.

Data Summary Table: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC6H6INO[6]
Molecular Weight235.02 g/mol [6][7]
AppearanceSolid[7]
Melting Point36.3 °F / 2.4 °C (literature value for a related isomer)
Boiling Point293 °F / 145 °C (literature value for a related isomer)
Density0.957 g/mL at 25 °C (literature value for a related isomer)

Note: Some physical data is based on closely related isomers and should be used as an estimate.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is critical for minimizing exposure.

2.1 Engineering Controls: The First Line of Defense

All work with 4-Iodo-3-methoxypyridine must be conducted in a well-ventilated area.[5][8]

  • Chemical Fume Hood: All manipulations of solid or solutions of 4-Iodo-3-methoxypyridine should be performed inside a certified chemical fume hood. This is the most effective way to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have a general ventilation system that ensures a sufficient number of air changes per hour.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[8][9] Their location should be clearly marked and unobstructed.

2.2 Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a "one-size-fits-all" scenario. It must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for iodinated and aromatic compounds. Double gloving is recommended when handling the pure compound or concentrated solutions.[11] Gloves should be inspected before use and changed immediately if contaminated, torn, or after a maximum of 30-60 minutes of use.[12]

    • Lab Coat/Gown: A flame-retardant and chemical-resistant lab coat or gown that closes in the front is required.[13]

  • Respiratory Protection:

    • If work cannot be conducted in a fume hood, or in the event of a spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates must be worn.[5][8] The specific type of respirator will depend on the potential concentration of the airborne contaminant.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown/Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: A logical sequence for donning and doffing PPE to minimize cross-contamination.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidental exposure and maintaining the chemical's integrity.

3.1 Handling Procedures

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[5]

  • Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][8]

  • Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[5][8] Do not eat, drink, or smoke in the work area.[2]

  • Grounding: For flammable liquids (note: while 4-iodo-3-methoxypyridine is a solid, solutions may be flammable), ground and bond containers and receiving equipment to prevent static discharge.

  • Inert Atmosphere: Some related compounds are air-sensitive; therefore, it is good practice to store and handle 4-Iodo-3-methoxypyridine under an inert atmosphere (e.g., nitrogen or argon) where feasible, especially for long-term storage or sensitive reactions.[5]

3.2 Storage Requirements

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][5][8]

  • Location: Store in a cool, dry place away from heat, sparks, open flames, and other ignition sources.[8]

  • Security: Store in a locked cabinet or a restricted-access area.[2][5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]

Section 4: Emergency Procedures

Preparedness is key to effectively managing any incidents.

4.1 First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[2][5][8][14]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][15] Remove contaminated clothing and wash it before reuse.[2][5] If skin irritation occurs, get medical advice/attention.[2][5]
Eye Contact Immediately rinse cautiously with water for several minutes (at least 15 minutes), also under the eyelids.[5][8] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[3][8]

4.2 Spill and Leak Procedures

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and entering drains.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep up or scoop the absorbed material into a suitable, labeled container for disposal.[5]

  • Clean: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal.

  • PPE: Wear full PPE, including respiratory protection, during spill cleanup.

Decision Tree for Spill Response

Spill_Response Spill Spill Occurs IsLarge Is the spill large or unmanageable? Spill->IsLarge Evacuate Evacuate Area & Call Emergency Response IsLarge->Evacuate Yes IsContained Is the spill contained? IsLarge->IsContained No Contain Contain Spill IsContained->Contain No Absorb Absorb with Inert Material IsContained->Absorb Yes Contain->Absorb Collect Collect into Labeled Waste Container Absorb->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose

Caption: A decision-making workflow for responding to a chemical spill.

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Classification: 4-Iodo-3-methoxypyridine and any contaminated materials should be treated as hazardous waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5][8] Do not empty into drains.[5]

  • Professional Disposal: It is highly recommended to use a licensed chemical waste management company for the disposal of this compound.[16]

Section 6: Conclusion

4-Iodo-3-methoxypyridine is a valuable research chemical, but it demands respect and careful handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and disposal, researchers can work with this compound safely and effectively. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

  • SAFETY D
  • The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024-04-01).
  • SAFETY D
  • 4-Iodopyridine SDS, 15854-87-2 Safety D
  • 4 - SAFETY D
  • Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. (n.d.).
  • SAFETY D
  • 4 - SAFETY D
  • Personal Protective Equipment Guidance - Dow Corpor
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Public
  • 3-Iodo-4-methoxypyridine AldrichCPR 89640-55-1 - Sigma-Aldrich. (n.d.).
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • 4-iodo-3-methoxy-pyridine 97% | CAS: 1331850-50-0 | AChemBlock. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries, for the construction of carbon-carbon bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-iodo-3-methoxypyridine as a key building block in these transformations. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both conventional and microwave-assisted couplings, and discuss critical parameters that influence reaction success. By synthesizing mechanistic theory with practical application, this guide aims to empower researchers to efficiently synthesize novel 4-aryl-3-methoxypyridine scaffolds, which are prevalent in a wide range of biologically active molecules.

Introduction: The Strategic Importance of 4-Aryl-3-methoxypyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The ability to functionalize the pyridine ring at specific positions is crucial for modulating the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The 4-aryl-3-methoxypyridine motif, in particular, is a valuable pharmacophore found in a variety of therapeutic agents, from kinase inhibitors in oncology to modulators of central nervous system targets.

The Suzuki-Miyaura reaction, Nobel Prize-winning work by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, offers a powerful and versatile method for creating the C(sp²)-C(sp²) bond that connects the pyridine ring to an aryl or heteroaryl group.[2] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[3]

4-Iodo-3-methoxypyridine (CAS: 1331850-50-0) serves as an excellent electrophilic partner in this reaction. The carbon-iodine bond is the most reactive among halogens in the often rate-determining oxidative addition step of the catalytic cycle, allowing for coupling under milder conditions compared to the corresponding bromo- or chloro-pyridines.[4] This guide will provide the necessary protocols and theoretical background to successfully leverage this versatile building block.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of 4-Iodo-3-methoxypyridine

PropertyValueSource/Comment
IUPAC Name 4-iodo-3-methoxypyridineAChemBlock[5]
CAS Number 1331850-50-0AChemBlock[5]
Molecular Formula C₆H₆INOAChemBlock[5]
Molecular Weight 235.02 g/mol AChemBlock[5]
Appearance Typically a solidInferred from related compounds
SMILES COC1=C(C=CN=C1)IAChemBlock[5]

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 4-iodo-3-methoxypyridine is not widely available, data from structurally related iodo- and methoxy-pyridines suggest the following precautions:

  • Hazard Classifications: May be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.[4][6]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

The success of a Suzuki coupling reaction hinges on the interplay of three key steps in a catalytic cycle, orchestrated by a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[8]

Suzuki_Cycle cluster_caption pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition R¹-X (4-Iodo-3-methoxypyridine) oa_complex->dummy trans_complex R¹-Pd(II)L₂-R² (Di-organopalladium Complex) trans_complex->pd0 Reductive Elimination product_out R¹-R² (Coupled Product) trans_complex->product_out base_activation R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ base_activation->dummy Activates Boronic Acid dummy->trans_complex Transmetalation [R²-B(OH)₃]⁻ caption Figure 1. The key steps of the Suzuki-Miyaura reaction.

Caption: Figure 1. The key steps of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (4-iodo-3-methoxypyridine). This is often the rate-determining step. The C-I bond is weaker than C-Br or C-Cl bonds, making iodo-substituted substrates like our topic compound highly reactive, often allowing for lower catalyst loadings and milder reaction temperatures.[4] The electron-donating nature of the 3-methoxy group can slightly decrease the electrophilicity of the pyridine ring, but the high reactivity of the iodide generally overcomes this effect.

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[3] The choice of base is critical and can influence reaction rates and yields significantly.

  • Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling together and being eliminated from the palladium center. This forms the desired C-C bond of the product (4-aryl-3-methoxypyridine) and regenerates the Pd(0) catalyst, allowing the cycle to continue.[8]

Experimental Protocols

The following protocols are robust starting points for the Suzuki coupling of 4-iodo-3-methoxypyridine. They are adapted from established procedures for structurally similar iodo-heterocycles and should be optimized for each specific boronic acid partner.[6]

Protocol 1: Conventional Heating Conditions

This protocol is suitable for general laboratory synthesis and library generation when microwave equipment is not available.

Materials:

  • 4-Iodo-3-methoxypyridine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., round-bottom flask) with condenser and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodo-3-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-3-methoxypyridine.

Protocol 2: Microwave-Assisted Conditions

Microwave irradiation can significantly reduce reaction times and often improves yields, making it ideal for rapid synthesis and high-throughput screening.[7]

Materials:

  • Same reagents as Protocol 1

  • Microwave-safe reaction vial with a crimp cap

  • Microwave reactor

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine 4-iodo-3-methoxypyridine (1.0 eq), the arylboronic acid or its ester (1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent(s) to the vial.

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to the target temperature (typically 100-150 °C) for a set time (typically 10-40 minutes).

  • Workup and Purification: After cooling to room temperature, perform the same workup and purification steps as described in Protocol 1 (steps 7-9).

Data Presentation and Optimization

The choice of catalyst, base, and solvent can have a profound impact on the outcome of the reaction. The following table provides a starting point for optimization.

Table 2: Recommended Starting Conditions for Suzuki Coupling of 4-Iodo-3-methoxypyridine

ParameterCondition A (Conventional)Condition B (Microwave)Rationale & Causality
Catalyst (mol%) Pd(PPh₃)₄ (3-5%)PdCl₂(dppf) (2-4%)Pd(PPh₃)₄ is a classic, reliable catalyst. dppf is a robust ligand often suitable for more challenging couplings and higher temperatures.
Boronic Acid (eq) 1.21.5A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation side reactions.
Base (eq) K₂CO₃ (2.0)K₃PO₄ (3.0)K₂CO₃ is a mild, effective base for many couplings. K₃PO₄ is a stronger base that can accelerate transmetalation, especially for less reactive boronic acids.
Solvent System Dioxane/H₂O (4:1)Dioxane/H₂O (5:1)The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane solubilizes the organic components.
Temperature (°C) 80 - 100120 - 150Higher temperatures accelerate the reaction, especially the oxidative addition step. Microwave heating allows for rapid and uniform heating to higher temperatures.
Time 4 - 24 h10 - 40 minMicrowave energy transfer is highly efficient, dramatically shortening required reaction times.

Workflow and Troubleshooting

A systematic approach is key to successful synthesis.

Workflow start 1. Reagent Preparation (Dry & Degas) setup 2. Reaction Setup (Under Inert Gas) start->setup reaction 3. Reaction (Conventional or Microwave) setup->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Aqueous Workup & Extraction monitor->workup Reaction Complete trouble Troubleshooting monitor->trouble Incomplete/Side Rxns purify 6. Purification (Column Chromatography) workup->purify end 7. Characterization (NMR, MS) purify->end no_reaction No Reaction: - Check catalyst activity - Increase temperature - Use stronger base (K₃PO₄) trouble->no_reaction low_yield Low Yield: - Increase boronic acid eq. - Screen different ligands - Ensure complete degassing trouble->low_yield no_reaction->reaction Re-optimize low_yield->reaction Re-optimize

Caption: Figure 2. A logical workflow for Suzuki coupling and common troubleshooting steps.

Common Issues and Solutions:

  • No Reaction or Low Conversion:

    • Catalyst Deactivation: Ensure all solvents were properly degassed and the reaction was maintained under a strict inert atmosphere. Consider using a more robust pre-catalyst or ligand.

    • Insufficient Reactivity: Increase the reaction temperature or switch to a stronger base like K₃PO₄ or Cs₂CO₃ to accelerate transmetalation.

  • Protodeboronation: (Side reaction where the boronic acid is replaced by a proton from the solvent).

    • Solution: Use anhydrous conditions with a base like KF or use the boronic acid pinacol ester, which is often more stable. Running the reaction at a lower temperature for a longer time can also mitigate this.

  • Homocoupling of Boronic Acid:

    • Cause: Often caused by the presence of oxygen.

    • Solution: Improve the degassing procedure for all reagents and solvents.

Conclusion

4-Iodo-3-methoxypyridine is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, providing a reliable entry point to the synthesis of medicinally relevant 4-aryl-3-methoxypyridine derivatives. The protocols and mechanistic insights provided in this application note serve as a comprehensive resource for researchers. By carefully selecting the catalyst, base, and reaction conditions, and by understanding the causal relationships within the catalytic cycle, scientists can efficiently and reproducibly synthesize a diverse array of target molecules for drug discovery and development programs.

References

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Myers, A. (2007). The Suzuki Reaction. Harvard University, Chemistry 115. Available at: [Link]

  • Pochet, L., et al. (2014). A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. Available at: [Link]

  • The Royal Swedish Academy of Sciences (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Iodo-3-methoxypyridine in Synthesis

4-Iodo-3-methoxypyridine is a versatile and highly valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core with an iodine atom at the 4-position and a methoxy group at the 3-position, offers a unique combination of reactivity and functionality. The electron-donating methoxy group influences the electronic properties of the pyridine ring, while the iodo-substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of molecular fragments, enabling the construction of complex, functionalized pyridine derivatives that are often key components of biologically active molecules.

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the five major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—as applied to 4-iodo-3-methoxypyridine. Beyond simple procedural lists, this document delves into the causality behind experimental choices, offering insights into the selection of catalysts, ligands, bases, and solvents to empower chemists to not only replicate but also rationally optimize these crucial transformations.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of 4-iodo-3-methoxypyridine in palladium-catalyzed cross-coupling is governed by a subtle interplay of electronic and steric factors. The methoxy group at the 3-position is an electron-donating group, which increases the electron density of the pyridine ring. This can have a dual effect: while it can enhance the rate of oxidative addition of the C-I bond to the palladium(0) center, the nitrogen lone pair's basicity is also modulated.[1] The position of the methoxy group ortho to the iodine atom can also introduce steric considerations that may influence ligand coordination and the overall reaction kinetics. Understanding these nuances is critical for selecting the optimal reaction conditions to achieve high yields and selectivity.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For 4-iodo-3-methoxypyridine, this reaction is invaluable for the synthesis of 4-aryl- and 4-vinyl-3-methoxypyridines.

Causality of Component Selection:
  • Palladium Precatalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source. Alternatively, Pd(OAc)₂ or Pd₂(dba)₃ can be used in combination with phosphine ligands, which will be reduced in situ to the active Pd(0) species.

  • Ligand: For many Suzuki couplings of iodo-pyridines, simple phosphine ligands like triphenylphosphine (PPh₃) are sufficient. However, for more challenging couplings, or to improve reaction rates and yields, more electron-rich and bulky ligands such as XPhos or SPhos can be employed. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • Base: A base is essential to activate the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups in the coupling partners.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents. Thoroughly degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Iodo-3-methoxypyridine with Phenylboronic Acid

Materials:

  • 4-Iodo-3-methoxypyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add 4-iodo-3-methoxypyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings of 4-Iodopyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Toluene/H₂O801>95[4]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001288Adapted from[2]
33-Thienylboronic acidNa₂PdCl₄ (20) / sSPhos (40)K₂CO₃ACN/H₂O372867[5]
42-Naphthylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O60692Adapted from general procedures

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_I R¹-Pd(II)L₂-I Pd0->PdII_I OA Oxidative Addition (R¹-I) PdII_R2 R¹-Pd(II)L₂-R² PdII_I->PdII_R2 Trans Transmetalation (R²-B(OR)₂) PdII_R2->Pd0 RE Reductive Elimination Product Coupled Product (R¹-R²) RE->Product R1X 4-Iodo-3-methoxypyridine (R¹-I) R1X->OA Boronic Organoboron (R²-B(OR)₂) Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction provides a powerful method for the C-C bond formation between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[6][7] For 4-iodo-3-methoxypyridine, this reaction is ideal for introducing vinyl groups at the 4-position.

Causality of Component Selection:
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are often used to stabilize the palladium catalyst and promote the reaction. Triphenylphosphine (PPh₃) is a standard choice, but for less reactive alkenes or to improve yields, bulkier and more electron-rich ligands can be beneficial. In some cases, the Heck reaction can proceed without a phosphine ligand, particularly with highly reactive aryl iodides.[7]

  • Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide generated during the reaction and regenerate the Pd(0) catalyst.

  • Solvent: A polar aprotic solvent like DMF, NMP, or acetonitrile is commonly employed.

Detailed Protocol: Heck Reaction of 4-Iodo-3-methoxypyridine with n-Butyl Acrylate

Materials:

  • 4-Iodo-3-methoxypyridine (1.0 eq)

  • n-Butyl acrylate (1.5 eq)

  • Pd(OAc)₂ (0.02 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add 4-iodo-3-methoxypyridine, Pd(OAc)₂, and DMF.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add n-butyl acrylate and triethylamine.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 6-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Heck Reactions of Iodopyridines

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (1)Et₃NDMF1001285Adapted from[8]
2Ethyl acrylatePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃DMA1202478Adapted from[9]
31-OctenePd(OAc)₂ (1)NaOAcNMP1301865Adapted from general procedures
4CyclohexenePd₂(dba)₃ (1) / P(o-tol)₃ (4)Cy₂NMeDioxane1101672Adapted from[6]

Visualization: Heck Reaction Experimental Workflow

Heck_Workflow start Start reagents Combine 4-Iodo-3-methoxypyridine, Pd(OAc)₂, and DMF in a sealed tube start->reagents degas Degas with Inert Gas reagents->degas add_alkene_base Add Alkene and Triethylamine degas->add_alkene_base heat Heat to 100-120 °C add_alkene_base->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Heck reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is particularly useful for synthesizing 4-alkynyl-3-methoxypyridines, which are versatile intermediates for further transformations.

Causality of Component Selection:
  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used palladium sources.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] Copper-free Sonogashira protocols exist but may require specific ligands or conditions.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the generated HX.

  • Solvent: Aprotic solvents like THF, DMF, or toluene are suitable for this reaction.

Detailed Protocol: Sonogashira Coupling of 4-Iodo-3-methoxypyridine with Phenylacetylene

Materials:

  • 4-Iodo-3-methoxypyridine (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-iodo-3-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Representative Sonogashira Couplings of Iodopyridines

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHFRT91Adapted from[12]
21-OctynePd(PPh₃)₄ (5)10DIPADMF6085Adapted from general procedures
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)5Et₃NToluene8089Adapted from[10]
4Propargyl alcoholPdCl₂(dppf) (3)6Cs₂CO₃Dioxane9076Adapted from general procedures

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_I R¹-Pd(II)L₂-I Pd0->PdII_I OA Oxidative Addition (R¹-I) PdII_R2 R¹-Pd(II)L₂-C≡CR² PdII_I->PdII_R2 Trans Transmetalation PdII_R2->Pd0 RE Reductive Elimination Product Coupled Product (R¹-C≡CR²) RE->Product CuI CuI Cu_Acetylllide Cu_Acetylllide Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide Base, -HB⁺I⁻ Base Base Cu_Acetylide->Trans R1X 4-Iodo-3-methoxypyridine (R¹-I) R1X->OA

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[13] This reaction is of paramount importance in pharmaceutical chemistry for the synthesis of arylamines, and it is highly effective for the amination of 4-iodo-3-methoxypyridine.

Causality of Component Selection:
  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligand: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich biaryl phosphine ligands such as Xantphos, BINAP, or RuPhos are highly effective for the amination of iodo-heterocycles.[14] These ligands promote both the oxidative addition and the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard.

Detailed Protocol: Buchwald-Hartwig Amination of 4-Iodo-3-methoxypyridine with Morpholine

Materials:

  • 4-Iodo-3-methoxypyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene (anhydrous)

  • Glovebox or Schlenk line technique

Procedure:

  • In a glovebox or using Schlenk line techniques, add 4-iodo-3-methoxypyridine, Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry reaction vessel.

  • Add anhydrous, degassed toluene, followed by morpholine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations of Iodopyridines

EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10085Adapted from[13]
2DiethylaminePd₂(dba)₃ (1.5)RuPhos (3)NaOt-BuDioxane9092Adapted from[14]
3PyrrolidinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH11088Adapted from general procedures
4BenzylaminePd₂(dba)₃ (1)DavePhos (2)LiHMDSTHF7090Adapted from[14]

Visualization: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow start Start setup Assemble Reactants under Inert Atmosphere: - 4-Iodo-3-methoxypyridine - Amine - Pd Precatalyst - Ligand - Base - Anhydrous Solvent start->setup reaction Heat Reaction Mixture (80-110 °C) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Quench, Extract, and Wash monitoring->workup purification Purify via Column Chromatography workup->purification product Isolated Aminopyridine purification->product

Caption: Logical workflow for a Buchwald-Hartwig amination experiment.

The Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille reaction involves the coupling of an organohalide with an organostannane, catalyzed by palladium.[15] While the toxicity of organotin reagents is a concern, the Stille coupling offers broad functional group tolerance and is effective for a wide range of coupling partners.

Causality of Component Selection:
  • Palladium Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for Stille couplings. Pd₂(dba)₃ in combination with a phosphine ligand is also a common choice.

  • Organostannane: A variety of organostannanes (vinyl, aryl, alkynyl, etc.) can be used. The rate of transfer of the organic group from tin to palladium generally follows the order: alkynyl > vinyl > aryl > alkyl.

  • Additives: In some cases, additives like CuI or LiCl can accelerate the reaction, particularly the transmetalation step.[16]

  • Solvent: Aprotic solvents such as THF, DMF, or toluene are typically used.

Detailed Protocol: Stille Coupling of 4-Iodo-3-methoxypyridine with Tributyl(vinyl)tin

Materials:

  • 4-Iodo-3-methoxypyridine (1.0 eq)

  • Tributyl(vinyl)tin (1.1 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-iodo-3-methoxypyridine and Pd(PPh₃)₄.

  • Add anhydrous, degassed DMF.

  • Add tributyl(vinyl)tin via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture and partition between ethyl acetate and water.

  • To remove tin byproducts, the organic layer can be washed with an aqueous solution of KF.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Representative Stille Couplings of Iodo-Heterocycles

EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
1(Tributyl)phenyltinPd(PPh₃)₄ (3)NoneToluene11085Adapted from[15]
2(Trimethyl)vinyltinPd₂(dba)₃ (2) / PPh₃ (8)NoneTHF6590Adapted from[15]
3(Tributyl)furyltinPd(OAc)₂ (2) / P(o-tol)₃ (4)CuI (10)DMF8088Adapted from[16]
4(Tributyl)ethynyltinPdCl₂(PPh₃)₂ (3)LiClDioxane9082Adapted from general procedures

Visualization: Stille Reaction Mechanism

Stille_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_I R¹-Pd(II)L₂-I Pd0->PdII_I OA Oxidative Addition (R¹-I) PdII_R2 R¹-Pd(II)L₂-R² PdII_I->PdII_R2 Trans Transmetalation (R³Sn-R²) Sn_byproduct Tin Byproduct (R³Sn-I) Trans->Sn_byproduct PdII_R2->Pd0 RE Reductive Elimination Product Coupled Product (R¹-R²) RE->Product R1X 4-Iodo-3-methoxypyridine (R¹-I) R1X->OA Stannane Organostannane (R³Sn-R²) Stannane->Trans

Sources

Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines from 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals, rendering them high-value targets in synthetic chemistry. This guide provides a detailed exploration of synthetic strategies for the functionalization of 4-iodo-3-methoxypyridine, a versatile and strategically activated building block. We present field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The underlying principles, mechanistic insights, and practical considerations for each transformation are discussed to empower researchers in drug discovery and chemical development to leverage this key intermediate for the efficient construction of diverse molecular architectures.

Introduction: The Strategic Value of 4-Iodo-3-methoxypyridine

The pyridine ring is a privileged heterocycle in medicinal chemistry, present in numerous blockbuster drugs. Its ability to act as a hydrogen bond acceptor and its modulation of compound basicity and solubility make it a cornerstone of molecular design. The functionalization of the pyridine core allows for the precise tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

4-Iodo-3-methoxypyridine emerges as a particularly valuable starting material. The iodine atom at the C4 position serves as an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions.[1] The adjacent methoxy group at C3 provides electronic activation and can serve as a handle for further modification or act as a key pharmacophoric feature.[2][3] This guide focuses on the most robust and widely adopted methods for elaborating this scaffold.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5][6] For 4-iodo-3-methoxypyridine, three transformations are of primary importance: Suzuki-Miyaura coupling for arylation/vinylation, Sonogashira coupling for alkynylation, and Buchwald-Hartwig amination for C-N bond formation.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Product Classes start 4-Iodo-3-methoxypyridine suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Cat.) start->suzuki Arylation/ Vinylation sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu Cat.) start->sonogashira Alkynylation buchwald Buchwald-Hartwig Amination (R₂NH, Pd Cat.) start->buchwald Amination aryl 4-Aryl-3-methoxypyridines (C-C sp² Bond) suzuki->aryl alkynyl 4-Alkynyl-3-methoxypyridines (C-C sp Bond) sonogashira->alkynyl amino 4-Amino-3-methoxypyridines (C-N Bond) buchwald->amino

Figure 1: Synthetic pathways from 4-iodo-3-methoxypyridine.

Protocol I: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for creating aryl-aryl or aryl-vinyl bonds.[6] It involves the palladium-catalyzed coupling of an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a base.[6][7][8]

Reaction Principle & Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle.[7]

  • Oxidative Addition: A Pd(0) complex inserts into the carbon-iodine bond of 4-iodo-3-methoxypyridine to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step. For electron-rich pyridine substrates, bulky phosphine ligands are often effective.[8]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate Ar-I transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_boronate Ar-Pd(II)(Ar')L₂ transmetalation->pd_aryl_boronate Ar'-B(OH)₂ + Base reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes the coupling of 4-iodo-3-methoxypyridine with phenylboronic acid.

Reagents & Equipment:

  • 4-Iodo-3-methoxypyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (deoxygenated)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/microwave reactor

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add 4-iodo-3-methoxypyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and finely ground K₂CO₃ (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a deoxygenated 4:1 mixture of 1,4-dioxane:water (5 mL).

  • Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes. This step is crucial as oxygen can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.[6] Alternatively, for accelerated reactions, microwave irradiation at 120 °C for 10-30 minutes can be employed.[9]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-phenyl-3-methoxypyridine.

Data Presentation: Suzuki Coupling Parameters

The following table provides a starting point for optimizing the Suzuki coupling with various boronic acids.

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O100685-95
24-Tolylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O90880-90
33-Thiopheneboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Dioxane/H₂O120 (µW)0.575-88
4Vinylboronic acid pinacol esterPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O80470-85

Protocol II: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to valuable arylalkyne and conjugated enyne structures.[5][10] It uniquely employs a dual-catalyst system of palladium and copper(I).[11]

Reaction Principle & Mechanistic Insight

The reaction involves two interconnected catalytic cycles.[5]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of 4-iodo-3-methoxypyridine to Pd(0) and the final reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.

The amine base (e.g., triethylamine or diisopropylamine) serves both to deprotonate the alkyne and to act as a solvent.[10]

Detailed Experimental Protocol

This protocol details the coupling of 4-iodo-3-methoxypyridine with phenylacetylene.

Reagents & Equipment:

  • 4-Iodo-3-methoxypyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 4-iodo-3-methoxypyridine (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) and triethylamine (5 mL).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The order of addition is important to prevent premature side reactions.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 8-16 hours. The reaction progress can be monitored by TLC. For less reactive partners, gentle heating to 50-60 °C may be required.[5]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain 3-methoxy-4-(phenylethynyl)pyridine.

Data Presentation: Sonogashira Coupling Parameters
EntryAlkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseTemp (°C)Time (h)Typical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEART1288-96
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEA50690-98
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)TEART1685-92
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)TEA/DMF60875-85

Protocol III: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination has transformed the synthesis of arylamines, which are critical components of many pharmaceuticals.[4][12] The reaction facilitates the palladium-catalyzed formation of a C-N bond between an aryl halide and a primary or secondary amine.[13][14]

Reaction Principle & Mechanistic Insight

The catalytic cycle is analogous to other cross-coupling reactions but with distinct intermediates.[14]

  • Oxidative Addition: Pd(0) adds to the 4-iodo-3-methoxypyridine.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center and is deprotonated by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the desired C-N bond and regenerates the Pd(0) catalyst.

The choice of ligand is paramount for success, especially with challenging substrates. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the difficult reductive elimination from the palladium-amido complex.[12]

Detailed Experimental Protocol

This protocol describes the amination of 4-iodo-3-methoxypyridine with morpholine.

Reagents & Equipment:

  • 4-Iodo-3-methoxypyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos or a suitable biaryl phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction tube with NaOt-Bu (1.4 mmol, 1.4 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and Xantphos (0.036 mmol, 3.6 mol%).

  • Reagent Addition: Add 4-iodo-3-methoxypyridine (1.0 mmol, 1.0 eq) followed by anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 eq).

  • Reaction: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours. The reaction should be stirred vigorously.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a plug of silica gel, washing thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield 4-(3-methoxypyridin-4-yl)morpholine.

Data Presentation: Buchwald-Hartwig Amination Parameters
EntryAmine PartnerPd Precatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Typical Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3.6)NaOt-Bu1101885-95
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1001675-88
3BenzylaminePd₂(dba)₃ (2)RuPhos (5)Cs₂CO₃1002470-85
4tert-ButylaminePd(OAc)₂ (2)BrettPhos (4)LHMDS902065-80

Alternative & Complementary Strategies

While palladium catalysis is dominant, other methods can be considered for functionalizing 4-iodo-3-methoxypyridine.

  • Metal-Halogen Exchange: At low temperatures (typically -78 °C), the iodine can be exchanged with an organolithium reagent (e.g., n-BuLi or t-BuLi) or converted to a Grignard reagent.[15][16][17][18] The resulting organometallic species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂). This approach requires strictly anhydrous conditions and careful temperature control to avoid side reactions, such as addition to the pyridine ring.[19][20]

Conclusion

4-Iodo-3-methoxypyridine is a powerful and versatile building block for the synthesis of a vast array of substituted pyridines. Mastery of the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides a robust toolkit for researchers in drug discovery and materials science. The protocols and data presented in this guide offer reliable starting points for methodology development, enabling the rapid and efficient generation of novel chemical entities for scientific exploration.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • Bioorganic & Medicinal Chemistry. (n.d.).
  • Al-Refai, M., Ibrahim, M. M., Nurul Azmi, M., Osman, H., Abu Bakar, M. H., & Geyer, A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.
  • Marsais, F., Trécourt, F., Bréant, P., & Quéguiner, G. (1988). Directed lithiation of 4‐halopyridines: Chemoselectivity, regioselectivity and application to synthesis. Journal of Heterocyclic Chemistry, 25(1), 81–87.
  • National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)
  • WorldOfChemicals. (n.d.). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis.
  • Wikipedia. (n.d.).
  • Grokipedia. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • HETEROCYCLES. (2015).
  • ChemicalBook. (n.d.). 4-Amino-3-methoxypyridine.
  • PubMed. (2013). Synthesis of multisubstituted pyridines.
  • Chem-Impex. (n.d.). 4-Amino-3-methoxypyridine.
  • ExSyn Corp. (n.d.). 4-Methoxypyridine.
  • National Center for Biotechnology Information. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • University of Minnesota Duluth. (n.d.). handout lab6 GRIGNARD REACTION.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Biosynth. (n.d.). 3-Amino-4-methoxypyridine.
  • Chemistry LibreTexts. (2023).
  • ScienceDirect. (n.d.). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
  • PubMed Central. (n.d.). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Organic-Chemistry.org. (n.d.). Suzuki Reaction.
  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine.
  • Sci-Hub. (2013). Synthesis of Fully Substituted Pyrimidines. The Journal of Organic Chemistry, 78(7), 3457–3463.
  • YouTube. (2023).
  • ChemicalBook. (n.d.). 4-Methoxypyridine synthesis.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Aircada. (n.d.). 3-Amino-4-methoxypyridine.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Semantic Scholar. (n.d.).
  • Arkivoc. (2018).
  • The Royal Society of Chemistry. (n.d.).
  • YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES.

Sources

Application Note: The Strategic Use of 4-Iodo-3-methoxypyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Halogenated Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1] By screening low molecular weight fragments (typically < 300 Da), FBDD explores chemical space more effectively than traditional high-throughput screening (HTS), often yielding leads with superior physicochemical properties.[2] Within the diverse world of chemical fragments, halogenated scaffolds, particularly those containing iodine, offer unique advantages. The iodine atom, with its large size and polarizable electron cloud, can form a highly directional and specific non-covalent interaction known as a halogen bond (XB).[3][4] This interaction, comparable in strength to a hydrogen bond, can significantly enhance binding affinity and selectivity for a target protein.[4][5]

This application note provides a detailed technical guide on the use of 4-Iodo-3-methoxypyridine , a versatile and strategically valuable fragment, in FBDD campaigns. We will explore its physicochemical properties, its role in forming key interactions with protein targets, and provide detailed protocols for its application in various biophysical screening techniques.

Physicochemical Properties of 4-Iodo-3-methoxypyridine

The suitability of a fragment for FBDD is largely determined by its physicochemical properties, which should adhere to the "Rule of Three" (MW < 300, ClogP < 3, H-bond donors/acceptors < 3) to ensure good ligand efficiency and solubility.[2] 4-Iodo-3-methoxypyridine is an excellent candidate that aligns with these principles.

PropertyValueSource/Comment
Molecular Formula C₆H₆INO[4][6]
Molecular Weight 235.02 g/mol [4][6]
CAS Number 1331850-50-0[4]
Predicted XlogP ~1.5Estimated based on related compounds.[7]
Aqueous Solubility Predicted to be sufficient for screening concentrations.Based on its relatively low molecular weight and ClogP.
Predicted pKa ~4.5-5.5Estimated based on the pKa of related methoxypyridines.[2][8]
Appearance Solid

The Strategic Advantage of 4-Iodo-3-methoxypyridine in FBDD

The unique arrangement of functional groups in 4-Iodo-3-methoxypyridine makes it a highly valuable tool for drug discovery:

  • The Iodine Atom: The primary driver of this fragment's utility is the iodine atom at the 4-position. It acts as a potent halogen bond donor, readily interacting with electron-rich pockets in a protein's active site, such as the backbone carbonyls of amino acids.[3][4] This provides a strong anchoring point for the fragment. Furthermore, the high electron density of iodine makes it an excellent anomalous scatterer in X-ray crystallography, aiding in the confident identification and orientation of the fragment in the electron density map.

  • The Pyridine Ring: The pyridine core is a common motif in many approved drugs, particularly kinase inhibitors.[9][10][11] It can participate in hydrogen bonding and π-stacking interactions, providing additional binding affinity and orientational specificity.

  • The Methoxy Group: The methoxy group at the 3-position can modulate the electronic properties of the pyridine ring and potentially engage in additional hydrogen bonding or van der Waals interactions within the binding pocket. Its position also provides a vector for synthetic elaboration, allowing for fragment "growing" into more potent leads.

Experimental Workflows and Protocols

A typical FBDD campaign involves a primary screen to identify binders, followed by orthogonal validation and structural studies to confirm the binding mode. Below are detailed protocols for utilizing 4-Iodo-3-methoxypyridine in a hypothetical FBDD campaign against a protein kinase target.

FBDD Workflow Overview

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 Primary Screening cluster_2 Orthogonal Validation cluster_3 Structural Biology cluster_4 Lead Optimization A 4-Iodo-3-methoxypyridine Stock Solution (DMSO) B Surface Plasmon Resonance (SPR) A->B C Hit Identification B->C Binding Detected D Nuclear Magnetic Resonance (NMR) C->D E Binding Confirmation D->E CSP Observed F X-ray Crystallography E->F G Binding Mode Determination F->G Structure Solved H Structure-Based Drug Design G->H

Caption: A typical FBDD workflow for 4-Iodo-3-methoxypyridine.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak binding of fragments to an immobilized protein target.[12][13]

Objective: To identify if 4-Iodo-3-methoxypyridine binds to the target protein kinase.

Materials:

  • Biacore™ system (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified protein kinase (e.g., >95% purity)

  • 4-Iodo-3-methoxypyridine (≥97% purity)

  • Running buffer (e.g., PBS, 0.05% Tween-20, 2% DMSO)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

Procedure:

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the protein kinase (20-50 µg/mL in immobilization buffer) to achieve a high immobilization level (e.g., 8000-10000 RU) to maximize the signal for the small fragment.

    • Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare a stock solution of 4-Iodo-3-methoxypyridine in 100% DMSO (e.g., 100 mM).

    • Prepare a dilution series of the fragment in running buffer. For a primary screen, a single high concentration (e.g., 200 µM) is often used.

    • Inject the fragment solution over the reference and protein-immobilized flow cells for a contact time of 60 seconds, followed by a 60-second dissociation phase.

    • The flow rate should be relatively high (e.g., 30-50 µL/min) to minimize mass transport effects.

  • Data Analysis:

    • Subtract the reference flow cell signal from the protein flow cell signal to correct for bulk refractive index changes.

    • A positive binding event is indicated by a significant increase in the response units (RU) upon fragment injection.

    • For hit validation, a concentration-response curve can be generated to determine the dissociation constant (KD).

Protocol 2: Orthogonal Validation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming fragment binding and can provide information about the binding site.[6][14] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly useful for fragment screening.

Objective: To confirm the binding of 4-Iodo-3-methoxypyridine to the target kinase in solution.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Purified protein kinase

  • 4-Iodo-3-methoxypyridine

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, in 99.9% D₂O)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the protein kinase in NMR buffer to a final concentration of 10-20 µM.

    • Prepare a stock solution of 4-Iodo-3-methoxypyridine in d6-DMSO.

    • Add the fragment to the protein solution to a final concentration of 200-500 µM. The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.

  • STD NMR Experiment:

    • Acquire a reference 1D ¹H NMR spectrum of the fragment in the absence of the protein.

    • Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the binding fragment.

    • The on-resonance saturation is typically applied at a frequency where only protein signals are present (e.g., -1 ppm), and the off-resonance saturation is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most closely interacting with the protein.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how the fragment binds to the protein, which is invaluable for structure-based drug design.[15]

Objective: To determine the three-dimensional structure of the 4-Iodo-3-methoxypyridine-kinase complex.

Materials:

  • Crystals of the target protein kinase

  • 4-Iodo-3-methoxypyridine

  • Soaking solution (mother liquor from crystallization)

  • Cryoprotectant

  • Crystal mounting loops

  • Liquid nitrogen

Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution containing 1-5 mM of 4-Iodo-3-methoxypyridine dissolved in the mother liquor. A small amount of DMSO may be required to aid solubility.

    • Transfer a protein crystal into the soaking solution.

    • Incubate for a period ranging from a few hours to overnight. The optimal soaking time should be determined empirically.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with, for example, 20-25% glycerol).

    • Mount the crystal in a loop and flash-cool it in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source. The presence of the iodine atom allows for the collection of data at a wavelength that maximizes the anomalous signal, which can aid in phasing and confirming the location of the fragment.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the native protein structure as a model.

    • The bound fragment should be clearly visible in the electron density map.

Hypothetical Case Study: Docking of 4-Iodo-3-methoxypyridine into the ATP-binding site of p38 MAPK

To illustrate the potential binding mode of 4-Iodo-3-methoxypyridine, a molecular docking study was performed using AutoDock Vina. p38 Mitogen-Activated Protein Kinase (MAPK) was chosen as a representative target, as it is a well-studied kinase implicated in inflammatory diseases.

Methods: The crystal structure of p38 MAPK (PDB ID: 1A9U) was prepared by removing water molecules and adding polar hydrogens. The structure of 4-Iodo-3-methoxypyridine was generated and energy minimized. Docking was performed with a search space centered on the ATP-binding site.

Results: The docking results predict that 4-Iodo-3-methoxypyridine can bind in the ATP-binding site of p38 MAPK. The top-scoring pose shows the pyridine nitrogen forming a hydrogen bond with the backbone amide of Met109 in the hinge region. The iodine atom is positioned in a hydrophobic pocket, where it can form a halogen bond with the backbone carbonyl of Gly110.

Binding_Mode cluster_protein p38 MAPK Active Site cluster_ligand 4-Iodo-3-methoxypyridine Met109 Met109 (Hinge) Gly110_CO Gly110 (Carbonyl) Hydrophobic_Pocket Hydrophobic Pocket Pyridine_N Pyridine Nitrogen Pyridine_N->Met109 Hydrogen Bond Iodine Iodine Atom Iodine->Gly110_CO Halogen Bond Iodine->Hydrophobic_Pocket Hydrophobic Interaction Methoxy Methoxy Group Methoxy->Hydrophobic_Pocket van der Waals

Caption: Predicted binding mode of 4-Iodo-3-methoxypyridine in p38 MAPK.

This predicted binding mode provides a clear rationale for the fragment's activity and offers a roadmap for structure-based design. The methoxy group, for example, can be modified to extend into solvent-exposed regions and pick up additional interactions, thereby "growing" the fragment into a more potent inhibitor.

Conclusion

4-Iodo-3-methoxypyridine is a valuable fragment for FBDD campaigns, particularly against targets like protein kinases. Its favorable physicochemical properties, coupled with the ability of the iodine atom to form specific halogen bonds and aid in crystallographic structure determination, make it a powerful tool for hit identification and lead optimization. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers looking to leverage the unique advantages of this and other halogenated fragments in their drug discovery efforts.

References

Sources

Application Notes and Protocols for the Stille Coupling of 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Pyridine Core Scaffolds

The Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the synthesis of complex molecules and pharmaceutical intermediates, where the construction of biaryl and vinyl-aryl systems is paramount.[3][4] This is largely due to the stability of the requisite organotin reagents to air and moisture, and the reaction's tolerance for a wide array of functional groups.[5][6]

This document provides a detailed guide to the Stille coupling of 4-iodo-3-methoxypyridine with various organostannanes. The 3-methoxypyridine scaffold is a prevalent motif in numerous biologically active compounds, and the ability to functionalize the C4 position opens a gateway to a diverse range of novel chemical entities. The electron-rich nature of the 3-methoxypyridine ring system presents specific considerations for reaction optimization, which will be addressed herein.

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organohalide (4-iodo-3-methoxypyridine), forming a Pd(II) intermediate.[7][8]

  • Transmetalation: The organic group from the organostannane is transferred to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.[1][9]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled and eliminated, forming the desired product and regenerating the Pd(0) catalyst.[5][7]

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 4-Iodo-3-methoxypyridine (Ar-I) PdII_Aryl [Ar-Pd(II)-I]L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-Sn(Alkyl)₃ PdII_Both [Ar-Pd(II)-R']L₂ Transmetalation->PdII_Both + I-Sn(Alkyl)₃ ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 Ar-R' (Product) Ar Ar = 3-methoxypyridin-4-yl R_prime R' = Coupling Partner (e.g., vinyl, aryl) L L = Ligand (e.g., PPh₃)

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Key Experimental Parameters and Optimization Strategies

The success of the Stille coupling of 4-iodo-3-methoxypyridine is highly dependent on the judicious selection of several key parameters. Due to the electron-donating nature of the methoxy group, careful optimization may be required to achieve high yields and minimize side reactions.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/Ligand, Pd(OAc)₂/LigandTetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice as it is a pre-formed Pd(0) complex. Air-stable precursors like Pd₂(dba)₃ or Pd(OAc)₂ can also be used but require the addition of an external ligand.[8][10] Typical catalyst loading is 1-5 mol%.
Ligand PPh₃, AsPh₃, P(2-furyl)₃The choice of ligand can significantly impact the reaction rate and efficiency.[11] For electron-rich substrates, less electron-donating ligands can sometimes accelerate the reductive elimination step. Triphenylarsine (AsPh₃) has been shown to be effective in some cases.[12]
Organostannane Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃Tributyltin derivatives are commonly used due to their stability and reactivity.[6] The rate of transfer of the organic group from tin to palladium generally follows the order: alkynyl > vinyl > aryl > alkyl.[12]
Solvent Toluene, Dioxane, DMF, NMPAnhydrous and degassed solvents are crucial to prevent the deactivation of the palladium catalyst.[10][13] Toluene and dioxane are common non-polar choices, while DMF or NMP can be used for less soluble reactants.
Additives CuI, LiCl, CsFCopper(I) iodide (CuI) can act as a co-catalyst, often accelerating the transmetalation step, especially in polar solvents.[1][14][15] Lithium chloride (LiCl) can also enhance the reaction rate by facilitating the dissociation of ligands from the palladium center.[1] Cesium fluoride (CsF) can activate the organostannane.[14]
Temperature 80-120 °CThe optimal temperature depends on the reactivity of the coupling partners and the boiling point of the solvent. Microwave irradiation can be a valuable tool to reduce reaction times.[16]

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Stille coupling of 4-iodo-3-methoxypyridine. The specific organostannane, solvent, and temperature may require optimization for each unique substrate combination.

Materials:

  • 4-Iodo-3-methoxypyridine

  • Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Additives (optional, e.g., CuI)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 4-iodo-3-methoxypyridine, organostannane, and Pd catalyst to a dry Schlenk flask. B 2. Add anhydrous, degassed solvent. A->B C 3. Purge with inert gas (Ar or N₂) for 10-15 minutes. B->C D 4. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate). E->F G 7. Wash with aqueous KF solution to remove tin byproducts. F->G H 8. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. G->H I 9. Purify the crude product by flash column chromatography. H->I

Sources

Heck reaction optimization with 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE & PROTOCOLS

Optimizing the Heck Reaction for the Synthesis of Substituted 3-Methoxy-4-vinylpyridines from 4-Iodo-3-methoxypyridine

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of the Palladium-catalyzed Heck reaction using 4-iodo-3-methoxypyridine as a key building block. We will delve into the mechanistic nuances, critical parameter selection, and systematic screening protocols to achieve high-yield synthesis of valuable vinylpyridine derivatives. The methodologies presented herein are designed to be self-validating, supported by mechanistic rationale and authoritative literature.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The Heck-Mizoroki cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene. The reaction of 4-iodo-3-methoxypyridine is of particular interest as it provides a direct route to 3-methoxy-4-vinylpyridine derivatives, which are precursors to a wide range of complex molecular architectures.

However, the presence of the pyridine nitrogen and the methoxy substituent introduces specific challenges that necessitate careful optimization. These include potential catalyst inhibition by the basic nitrogen atom and steric hindrance from the ortho-methoxy group, which can influence the rate and selectivity of the reaction. This guide will provide a systematic approach to overcoming these challenges.

The Heck Reaction Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for rational optimization. The generally accepted catalytic cycle for the Heck reaction is illustrated below. The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) RedElim Reductive Elimination (Base) Pd0->RedElim Base-H-X Complex1 R-Pd(II)-X (Ln) OxAdd->Complex1 Coord Olefin Coordination Complex2 R-Pd(II)-X (Olefin)(Ln) Coord->Complex2 MigIns Migratory Insertion Complex3 Product-Pd(II)-H (Ln) MigIns->Complex3 BetaHyd β-Hydride Elimination Complex4 Product + H-Pd(II)-X (Ln) BetaHyd->Complex4 RedElim->Pd0 Regeneration dummy1->Pd0 R-X dummy2->Complex1 Olefin dummy3->Complex2 dummy4->Complex3 Product

Figure 1: The Catalytic Cycle of the Heck Reaction. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, olefin coordination and insertion, β-hydride elimination to release the product, and reductive elimination to regenerate the active Pd(0) species.

Core Directive: A Systematic Approach to Optimization

A successful Heck reaction optimization hinges on the systematic evaluation of several key parameters. The following workflow provides a logical progression for identifying the optimal reaction conditions for 4-iodo-3-methoxypyridine.

Optimization_Workflow Start Define Substrates: 4-Iodo-3-methoxypyridine + Alkene Partner Screen_Catalyst Screen Catalyst System (Pd Source & Ligand) Start->Screen_Catalyst Screen_Base Screen Base Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent Screen_Base->Screen_Solvent Screen_Temp Optimize Temperature & Reaction Time Screen_Solvent->Screen_Temp Scale_Up Scale-Up & Isolation Screen_Temp->Scale_Up Analysis Analysis (LC-MS, NMR) Scale_Up->Analysis

Figure 2: A systematic workflow for the optimization of the Heck reaction. This approach prioritizes the screening of the most influential parameters first.

In-Depth Parameter Analysis & Selection Rationale

The Palladium Catalyst System: Source and Ligand

The choice of the palladium source and the ancillary ligand is the most critical factor for a successful Heck reaction. For electron-rich iodo-pyridines, a variety of Pd(0) and Pd(II) precursors can be effective.

  • Palladium Source:

    • Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is often a cost-effective starting point.

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A reliable Pd(0) source that does not require in situ reduction, often leading to more reproducible results.

    • Palladacycles: Pre-formed, highly active catalysts that can offer superior performance, especially for challenging substrates.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium center, promoting oxidative addition, and influencing the selectivity of the reaction.

    • Monodentate Phosphines (e.g., PPh₃, P(o-tolyl)₃, P(t-Bu)₃): Triphenylphosphine (PPh₃) is a standard, but more sterically demanding ligands like tri(o-tolyl)phosphine or tri-tert-butylphosphine can enhance reactivity by promoting the reductive elimination step.

    • Bidentate Phosphines (e.g., dppf, BINAP): These ligands form stable chelate complexes with palladium, which can prevent catalyst decomposition and improve yields. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a particularly robust and versatile ligand.

Expert Insight: For 4-iodo-3-methoxypyridine, the steric bulk of the ortho-methoxy group may necessitate the use of a bulky monodentate ligand like P(t-Bu)₃ or a ligand with a wide bite angle like dppf to facilitate the reaction.

The Base: A Crucial Component for Catalyst Regeneration

The base plays a pivotal role in the Heck reaction by neutralizing the hydriodic acid (HI) generated during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃): Mild bases that are often effective and easy to remove during workup.

    • Phosphates (K₃PO₄): A stronger inorganic base that can be beneficial in more challenging coupling reactions.

  • Organic Bases:

    • Amines (Et₃N, DIPEA): Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are commonly used, especially in polar aprotic solvents. However, they can sometimes act as competing ligands for the palladium center.

Trustworthiness Note: The choice of base is not independent of the solvent. For instance, inorganic bases have better solubility in polar aprotic solvents like DMF or DMAc.

The Solvent: Influencing Solubility and Reactivity

The solvent must solubilize all reaction components and is known to influence the reaction rate and catalyst stability.

  • Polar Aprotic Solvents:

    • DMF (N,N-Dimethylformamide), DMAc (N,N-Dimethylacetamide), NMP (N-Methyl-2-pyrrolidone): High-boiling point solvents that are excellent for dissolving the reactants and inorganic bases, often leading to higher reaction rates.

    • Acetonitrile (MeCN): A lower-boiling point option that can also be effective.

  • Apolar Solvents:

    • Toluene, Dioxane: These are less commonly used for pyridyl substrates but can be advantageous in specific cases, particularly when paired with organic bases.

Experimental Protocols: A Guide to Reaction Screening

The following protocols provide a framework for systematically screening the key reaction parameters. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.

General Stock Solution Preparation

To ensure consistency across a screening array, it is recommended to prepare stock solutions of the common reagents.

  • Stock Solution A (4-Iodo-3-methoxypyridine): Prepare a 0.5 M solution in the chosen screening solvent (e.g., DMF).

  • Stock Solution B (Alkene): Prepare a 0.6 M solution (1.2 equivalents) in the same solvent.

Protocol 1: Catalyst and Ligand Screening

This experiment aims to identify the most effective palladium source and ligand combination.

Table 1: Catalyst and Ligand Screening Array

VialPd Source (2 mol%)Ligand (4 mol%)Base (2 eq.)Solvent (0.5 M)Temp (°C)
1Pd(OAc)₂PPh₃K₂CO₃DMF100
2Pd(OAc)₂P(o-tolyl)₃K₂CO₃DMF100
3Pd(OAc)₂dppfK₂CO₃DMF100
4Pd₂(dba)₃PPh₃K₂CO₃DMF100
5Pd₂(dba)₃P(o-tolyl)₃K₂CO₃DMF100
6Pd₂(dba)₃dppfK₂CO₃DMF100

Step-by-Step Methodology:

  • To six separate reaction vials, add the specified Palladium source and ligand.

  • Add K₂CO₃ (2 equivalents relative to the limiting reagent).

  • Add a stir bar to each vial.

  • Seal the vials and purge with an inert gas.

  • Using a syringe, add Stock Solution A (1 mL, 0.5 mmol) to each vial.

  • Add Stock Solution B (1 mL, 0.6 mmol) to each vial.

  • Place the vials in a pre-heated reaction block at 100 °C.

  • Monitor the reaction progress by taking small aliquots for LC-MS analysis at regular intervals (e.g., 2, 6, 24 hours).

  • After 24 hours, cool the reactions to room temperature and analyze the final conversion to determine the optimal catalyst system.

Protocol 2: Base and Solvent Screening

Using the best catalyst system identified in Protocol 1, this screen will determine the optimal base and solvent combination.

Table 2: Base and Solvent Screening Array

VialBase (2 eq.)Solvent (0.5 M)Temp (°C)
1K₂CO₃DMF100
2Cs₂CO₃DMF100
3K₃PO₄DMF100
4Et₃NDMF100
5K₂CO₃DMAc100
6K₂CO₃NMP100
7K₂CO₃Dioxane100
8Et₃NDioxane100

Step-by-Step Methodology:

  • Prepare eight reaction vials with the optimal catalyst and ligand from Protocol 1.

  • Add the specified base and solvent to each vial.

  • Follow steps 3-9 from Protocol 1.

Troubleshooting Common Issues

  • Low Conversion:

    • Cause: Insufficient catalyst activity or deactivation.

    • Solution: Increase the reaction temperature, switch to a more robust ligand (e.g., a bulky phosphine or a palladacycle), or ensure the reaction is rigorously deoxygenated.

  • Formation of Homocoupled Byproducts:

    • Cause: Competing reaction pathway, often favored at high temperatures.

    • Solution: Lower the reaction temperature and prolong the reaction time. The choice of ligand can also influence this side reaction.

  • Decomposition of Starting Material:

    • Cause: Reaction temperature is too high.

    • Solution: Reduce the reaction temperature and monitor the reaction progress more frequently.

Conclusion

The optimization of the Heck reaction with 4-iodo-3-methoxypyridine is a multifactorial process that requires a systematic and logical approach. By carefully screening the catalyst system, base, and solvent, researchers can develop a robust and high-yielding protocol for the synthesis of valuable 3-methoxy-4-vinylpyridine derivatives. The principles and methodologies outlined in this guide provide a solid foundation for achieving this goal, enabling the efficient production of these important chemical building blocks.

References

  • Title: The Heck Reaction as a Sharpening Stone of Palladium Catalysis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Heck reaction Source: Organic Reactions URL: [Link]

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 4-Iodo-3-methoxypyridine

4-Iodo-3-methoxypyridine is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of its functional groups, which allows for precise and regioselective modifications across the pyridine ring. The electron-donating methoxy group and the versatile iodo group, a prime handle for transition-metal-catalyzed cross-coupling, create a nuanced electronic landscape that can be expertly manipulated. This guide provides a comprehensive overview of the key strategies for functionalizing this scaffold, focusing on the underlying principles that govern reactivity and selectivity. We will explore detailed protocols for reactions at the C4 position via the iodo handle and at the C2 position through directed metalation, offering researchers a practical roadmap for leveraging this powerful synthetic intermediate.

Reactivity Overview: A Map of the Pyridine Ring

The reactivity of the 4-iodo-3-methoxypyridine ring is dictated by the interplay of its substituents and the inherent electronic nature of the pyridine nitrogen. The methoxy group at C3 is a powerful ortho-directing group for metalation, while the iodine at C4 is an exceptional leaving group for palladium-catalyzed cross-coupling reactions.

G cluster_0 cluster_1 mol mol C4 C4-Position (Cross-Coupling) mol->C4  Suzuki, Sonogashira,  Buchwald-Hartwig, Stille C2 C2-Position (Directed Metalation) mol->C2  Directed ortho-Metalation (DoM) C5_C6 C5/C6-Positions (Less Reactive) mol->C5_C6

Caption: Key functionalization sites on the 4-iodo-3-methoxypyridine scaffold.

Part 1: Functionalization at the C4-Position via Cross-Coupling

The carbon-iodine bond at the C4 position is the most versatile handle for introducing molecular complexity. The high reactivity of aryl iodides compared to bromides or chlorides allows for selective, high-yielding transformations under relatively mild conditions.[1] Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust methods for creating biaryl structures.[2] This is particularly relevant in pharmaceutical synthesis, where 4-arylpyridine moieties are common pharmacophores.[3]

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. A critical step is the activation of the boronic acid with a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[2] The final reductive elimination step regenerates the Pd(0) catalyst and yields the coupled product. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective for pyridine substrates.[4]

Representative Protocol: Suzuki-Miyaura Coupling of 4-Iodo-3-methoxypyridine with Phenylboronic Acid

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-iodo-3-methoxypyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/H₂O (3:1 v/v).[4]

  • Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenyl-3-methoxypyridine.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Toluene/H₂O801>90[4]
4-Methylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O901285-95
3-Thienylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O100680-90
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl halide.[5] This reaction typically employs a dual catalytic system of palladium and copper(I).[6]

Causality and Mechanistic Insight: The catalytic cycle involves two interconnected loops.[6] In the palladium cycle, oxidative addition of the 4-iodo-3-methoxypyridine to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[7] This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination furnishes the arylalkyne product. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[6]

Representative Protocol: Sonogashira Coupling with Phenylacetylene

  • Reagent Preparation: To a solution of 4-iodo-3-methoxypyridine (1.0 equiv.) in a suitable solvent like THF or DMF, add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) and a base such as triethylamine (TEA, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Reaction Execution: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash. Dry the organic layer and purify by column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and primary or secondary amines.[8]

Causality and Mechanistic Insight: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote the crucial reductive elimination step, which can be challenging for electron-rich pyridines.[9] The base (typically a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄) is critical for deprotonating the amine, allowing it to coordinate to the palladium center.

Representative Protocol: Coupling with Morpholine

  • Inert Atmosphere: Set up a dry Schlenk tube with a stir bar and purge with argon.

  • Reagent Loading: Add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), the appropriate biaryl phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reactant Addition: Add 4-iodo-3-methoxypyridine (1.0 equiv.) and morpholine (1.2 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture to 80-110 °C until the starting material is consumed as monitored by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify via column chromatography.

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling utilizes organotin reagents as the nucleophilic partner.[10] A key advantage is the stability and functional group tolerance of the organostannane reagents.[11]

Causality and Mechanistic Insight: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[12] In the transmetalation step, the organic group is transferred from the tin reagent to the palladium center.[13] This step can sometimes be the rate-limiting step and may be accelerated by the addition of additives like copper(I) salts or by using polar aprotic solvents.

Representative Protocol: Coupling with Tributyl(vinyl)tin

  • Reagent Preparation: In a flask under an inert atmosphere, dissolve 4-iodo-3-methoxypyridine (1.0 equiv.) and tributyl(vinyl)tin (1.1 equiv.) in anhydrous DMF.

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts as a precipitate. Filter the mixture.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

G start 4-Iodo-3-methoxypyridine + Pd(0)Ln oa Oxidative Addition pd_complex Ar-Pd(II)(I)Ln oa->pd_complex tm Transmetalation pd_complex->tm re Reductive Elimination tm->re Ar-Pd(II)(R)Ln re->start  Regenerates Pd(0)Ln product Functionalized Pyridine re->product partner Coupling Partner (Boronic Acid, Alkyne, Amine, Stannane) partner->tm

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 2: C-H Functionalization via Directed ortho-Metalation (DoM)

To functionalize other positions on the ring, C-H activation strategies are required. Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) guides a strong base to deprotonate a specific adjacent C-H bond.[14]

Regioselectivity at the C2-Position

In 3-substituted pyridines, there are two potential sites for DoM: C2 and C4.[15] For 3-methoxypyridine, lithiation predominantly occurs at the C2 position.[15] This preference is due to a cooperative effect where the organolithium reagent is coordinated by both the methoxy group's oxygen and the pyridine's nitrogen, creating a highly stable six-membered ring-like transition state that favors deprotonation at the C2 position. Since the C4 position in our substrate is already substituted with iodine, this inherent selectivity is further reinforced, making C2 the exclusive site for metalation.

G cluster_0 cluster_1 mol mol step1 1. Chelation of R-Li (LDA, n-BuLi) step2 2. Deprotonation at C2 step1->step2 step3 3. Quench with Electrophile (E+) step2->step3 product 2-Substituted Product step3->product

Sources

Application Note & Protocol: A Robust Framework for the Scale-Up Synthesis of 4-Iodo-3-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide for the scale-up synthesis of 4-iodo-3-methoxypyridine, a key building block for a multitude of pharmacologically active molecules. The transition from bench-scale discovery to pilot or commercial-scale production introduces significant challenges related to safety, regioselectivity, cost, and impurity profiles. This note details a robust and scalable synthetic strategy centered on Directed ortho-Metalation (DoM), offering superior regiochemical control compared to alternative electrophilic iodination methods. We present a detailed, step-by-step protocol, process hazard analysis, in-process controls (IPCs), and purification strategies designed to ensure a safe, efficient, and reproducible manufacturing process.

Introduction: Strategic Importance in Medicinal Chemistry

Substituted pyridines are prevalent scaffolds in pharmaceuticals, with approximately 20% of the top 200 drugs containing this heterocycle.[1] Specifically, 4-iodo-3-methoxypyridine and its derivatives serve as critical intermediates for introducing the pyridyl motif via modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2][3] The methoxy group provides electronic modulation and a handle for further functionalization, while the iodine atom offers a predictable and reactive site for C-C, C-N, and C-O bond formation.[2][3] Developing a scalable synthesis for this intermediate is therefore a high-value objective in process chemistry, enabling the efficient production of advanced drug candidates.

Strategic Synthesis Planning: Selecting a Scalable Route

The primary challenge in synthesizing 4-iodo-3-methoxypyridine is achieving exclusive iodination at the C4 position, adjacent to the methoxy group and meta to the nitrogen. Two primary strategies are considered:

  • Electrophilic Aromatic Iodination: Direct iodination of 3-methoxypyridine using reagents like molecular iodine (I₂) or N-Iodosuccinimide (NIS). While seemingly straightforward, this approach often suffers from poor regioselectivity on π-deficient rings like pyridine, leading to mixtures of isomers (e.g., 2-iodo and 6-iodo) that are difficult to separate at scale.[4][5]

  • Directed ortho-Metalation (DoM): This strategy utilizes the methoxy group as a Directed Metalation Group (DMG). The DMG coordinates to a strong lithium base (e.g., n-BuLi or LDA), facilitating selective deprotonation at the adjacent C4 position.[6][7] The resulting aryllithium intermediate is then quenched with an iodine source to afford the desired product with high regioselectivity.

For scale-up, Directed ortho-Metalation is the superior strategy . It provides predictable and high regioselectivity, minimizing the formation of difficult-to-remove isomers and simplifying downstream purification.[6][8] This upfront investment in a more controlled reaction pathway significantly reduces costs associated with chromatographic purification and waste disposal on a larger scale.

Logical Decision Framework for Synthesis Route

G start Select Synthesis Strategy for 4-Iodo-3-methoxypyridine dom Directed ortho-Metalation (DoM) start->dom Prioritize Regioselectivity & Scalability eas Electrophilic Aromatic Substitution (EAS) start->eas Simpler Reagents, Initial Lower Cost dom_pros Pros: + High Regioselectivity (>95%) + Predictable Outcome + Simplified Purification dom->dom_pros dom_cons Cons: - Cryogenic Temps (-78 °C) - Strong, Pyrophoric Base - Strict Anhydrous Conditions dom->dom_cons recommendation Recommended for Scale-Up: DoM provides a more robust and economically viable process due to superior product purity and simplified isolation. dom->recommendation eas_pros Pros: + Milder Conditions + Non-Pyrophoric Reagents eas->eas_pros eas_cons Cons: - Poor Regioselectivity - Isomer Mixture Formation - Costly Chromatographic Purification eas->eas_cons

Caption: Decision matrix for selecting the optimal scale-up synthesis route.

Process Hazard Analysis (PHA) & Safety Precautions

The recommended DoM protocol involves highly reactive and hazardous materials. A thorough PHA is mandatory before any scale-up operation.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid. Reacts violently with water and protic solvents. Must be handled under a strictly inert atmosphere (Nitrogen or Argon). All glassware and solvents must be rigorously dried.

  • Cryogenic Temperatures (-78 °C): Required to control the highly exothermic lithiation and iodination steps and maintain the stability of the lithiated intermediate. Requires a properly engineered cooling system (e.g., cryostat or dry ice/acetone bath with careful monitoring). Skin contact can cause severe frostbite.

  • Iodine (I₂): Corrosive and toxic. Sublimes to produce irritating vapor. Handle in a well-ventilated area or fume hood.[9]

  • Quenching: The quenching of excess n-BuLi is highly exothermic. A controlled, reverse quench (adding the reaction mixture to the quenching agent) is often preferred at scale to manage the exotherm.

  • Waste Streams: Aqueous waste streams will contain iodide salts. Organoiodide byproducts can be persistent and may require specialized waste treatment.[10]

Mandatory Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses with side shields, face shield, and cryogenic gloves when handling the reactor or dry ice.

Detailed Protocol: Scale-Up Synthesis via Directed ortho-Metalation

This protocol is designed for a target 1.0 kg output of 4-iodo-3-methoxypyridine. All operations must be conducted in an appropriately sized, inerted, and jacketed glass reactor with overhead stirring and temperature control.

Reagent & Equipment Table
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolar Equiv.Notes
3-Methoxypyridine2471-01-4109.130.50 kg1.0Starting Material, >99% purity
n-Butyllithium (2.5 M in hexanes)109-72-864.062.0 L1.1Pyrophoric lithiating agent
Iodine (I₂)7553-56-2253.811.28 kg1.1Electrophile
Anhydrous Tetrahydrofuran (THF)109-99-972.1110.0 L-Reaction Solvent, <50 ppm H₂O
Isopropanol67-63-060.101.0 L-Quenching Agent
Saturated Sodium Thiosulfate (aq.)7772-98-7158.115.0 L-Workup Reagent
Saturated Sodium Chloride (Brine)7647-14-558.445.0 L-Workup Reagent
Methyl tert-butyl ether (MTBE)1634-04-488.1515.0 L-Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.370.5 kg-Drying Agent
Step-by-Step Synthesis Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Inert the vessel by purging with dry nitrogen for at least 1 hour.

  • Charge Starting Material: Charge anhydrous THF (5.0 L) and 3-methoxypyridine (0.50 kg, 4.58 mol) to the reactor via cannula transfer under a positive pressure of nitrogen.

  • Cooling: Begin agitation and cool the reactor contents to -78 °C using an external cooling bath.

  • Lithiation (DoM): Slowly add n-butyllithium (2.0 L of 2.5 M solution, 5.04 mol, 1.1 eq) to the stirred solution over a period of 90-120 minutes, ensuring the internal temperature does not exceed -70 °C. A thick, pale-yellow slurry may form.

  • Hold & IPC-1: Stir the reaction mixture at -78 °C for 2 hours. After this hold, take a small, quenched sample for analysis (e.g., by GC-MS or LC-MS after quenching with D₂O) to confirm complete lithiation.

  • Iodination: Prepare a solution of iodine (1.28 kg, 5.04 mol, 1.1 eq) in anhydrous THF (5.0 L). Add this iodine solution to the reaction mixture slowly over 90-120 minutes, again maintaining an internal temperature below -70 °C. The reaction is typically dark brown/black during this addition.

  • Hold & IPC-2: Stir the mixture at -78 °C for an additional 1 hour. Take a sample for HPLC analysis to confirm the consumption of the lithiated intermediate and formation of the product. The reaction is complete when the starting material is <2% by area.

  • Quenching: Slowly add isopropanol (1.0 L) to the cold reaction mixture to quench any unreacted n-BuLi or lithiated species. Maintain the temperature below -60 °C during the quench.

  • Warm-up & Aqueous Workup: Allow the reactor to warm to room temperature slowly. Transfer the mixture to a larger vessel containing saturated aqueous sodium thiosulfate (5.0 L) to reduce excess iodine. Stir until the dark color dissipates.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with MTBE (3 x 5.0 L).

  • Washing & Drying: Combine all organic layers and wash with brine (5.0 L). Dry the organic phase over anhydrous magnesium sulfate (0.5 kg), filter, and rinse the filter cake with fresh MTBE.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.

Downstream Processing & Purification

At scale, chromatographic purification is undesirable. Crystallization is the preferred method for achieving high purity.

  • Protocol: Dissolve the crude product in a minimum amount of hot isopropanol or ethanol. Allow the solution to cool slowly to ambient temperature, then further cool to 0-5 °C to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash the filter cake with a small amount of cold solvent, and dry the product under vacuum at <40 °C until a constant weight is achieved.

  • Purity Assessment (IPC-3): The final product purity should be ≥99.0% as determined by HPLC, with no single impurity >0.1%.

Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Final Purification prep Inert & Dry Reactor charge_sm Charge 3-Methoxypyridine & Anhydrous THF prep->charge_sm cool_1 Cool to -78 °C charge_sm->cool_1 lithiation Slow Addition of n-BuLi (T < -70 °C) cool_1->lithiation ipc1 IPC-1: Confirm Lithiation (e.g., D₂O quench & MS) lithiation->ipc1 iodination Slow Addition of I₂ in THF (T < -70 °C) ipc1->iodination If Pass ipc2 IPC-2: Confirm Product Formation (HPLC) iodination->ipc2 quench Quench with Isopropanol ipc2->quench If Pass warmup Warm to RT quench->warmup thiosulfate Aqueous Na₂S₂O₃ Wash warmup->thiosulfate extract Extract with MTBE thiosulfate->extract wash_dry Brine Wash & Dry (MgSO₄) extract->wash_dry concentrate Concentrate in Vacuo wash_dry->concentrate crystallize Crystallize from Isopropanol concentrate->crystallize filter_dry Filter, Wash & Dry crystallize->filter_dry ipc3 IPC-3: Final Purity Check (HPLC, NMR, KF) filter_dry->ipc3 final_product Final Product: 4-Iodo-3-methoxypyridine (Purity ≥99.0%) ipc3->final_product If Pass

Caption: Overall process workflow for the scale-up synthesis of 4-iodo-3-methoxypyridine.

References

  • The University of Vermont . Iodinations: Standard Operating Procedures. Retrieved from [Link]

  • EHS- Iodination Guideline . Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable . Iodination - Reagent Guides. Retrieved from [Link]

  • Wikipedia . Directed ortho metalation. Retrieved from [Link]

  • Los Alamos National Laboratory . Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD . Exploring 3-Iodo-2-Methoxypyridine: A Versatile Chemical Intermediate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD . The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]

  • Baran Lab, The Scripps Research Institute . Directed (ortho) Metallation. Retrieved from [Link]

  • Grokipedia . Directed ortho metalation. Retrieved from [Link]

  • VCU Innovation Gateway . Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]

  • Baran Lab, The Scripps Research Institute . Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University . Directed Ortho Metalation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD . Quality and Purity: Sourcing 3-Iodo-2-methoxypyridine for Your Chemical Needs. Retrieved from [Link]

  • ResearchGate . Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD . The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Retrieved from [Link]

  • Thieme Chemistry . A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving yields in palladium-catalyzed cross-coupling reactions involving 4-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to overcome common challenges in your synthetic workflows.

The unique electronic and steric characteristics of 4-iodo-3-methoxypyridine—an electron-rich pyridine ring with a coordinating nitrogen atom—present specific hurdles in popular C-C and C-N bond-forming reactions. This guide will equip you with the knowledge to diagnose issues, select optimal conditions, and ultimately enhance the efficiency and reproducibility of your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

General Troubleshooting Workflow

When encountering difficulties with your coupling reactions, a systematic approach to troubleshooting is often the most effective path to a solution. The following workflow provides a logical sequence of investigation to identify and resolve the root cause of low yields or reaction failure.

G start Low or No Product Formation reagent_quality Verify Reagent Quality & Purity (Aryl halide, boronic acid/amine/alkyne, base) start->reagent_quality Start Here reagent_quality->start Issue Found inert_atmosphere Ensure Rigorous Inert Atmosphere (Proper degassing, dry solvents) reagent_quality->inert_atmosphere Reagents OK inert_atmosphere->start Issue Found catalyst_activity Assess Catalyst & Ligand (Fresh catalyst, appropriate ligand choice) inert_atmosphere->catalyst_activity Conditions OK catalyst_activity->start Issue Found reaction_parameters Optimize Reaction Parameters (Temperature, concentration, stoichiometry) catalyst_activity->reaction_parameters Catalyst System OK reaction_parameters->start No Improvement side_reactions Analyze for Side Products (Protodeiodination, homocoupling) reaction_parameters->side_reactions Parameters Optimized side_reactions->start No Improvement success Improved Yield side_reactions->success Side Reactions Minimized

Caption: A logical workflow to diagnose and solve common issues in coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is divided by reaction type to provide targeted advice for the specific challenges you may encounter.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. However, the electron-rich nature of the 3-methoxypyridine ring can pose challenges to the catalytic cycle.

Q1: I'm observing very low to no conversion of my 4-iodo-3-methoxypyridine. What are the likely causes?

A1: Low conversion in the Suzuki coupling of this substrate often points to a few key areas:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[1] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium and promoting the desired catalytic cycle.[2]

  • Inefficient Oxidative Addition: While the C-I bond is generally reactive, the electron-donating 3-methoxy group can make the oxidative addition step, which is often rate-limiting, more challenging compared to electron-deficient pyridines.[2]

  • Poor Reagent Quality: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the C-B bond is cleaved by water.[3] Ensure your boronic acid is fresh and the reaction is conducted under anhydrous conditions.

  • Inappropriate Base: The choice of base is critical for the transmetalation step.[4] For pyridine substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2]

Q2: I'm seeing a significant amount of 3-methoxypyridine (protodeiodination) and/or 4,4'-bis(3-methoxypyridinyl) (homocoupling) as side products. How can I minimize these?

A2: The formation of these side products points to specific issues in your reaction setup:

  • Protodeiodination: This side reaction, where the iodine is replaced by a hydrogen atom, is often caused by the presence of trace amounts of water or other protic sources in your reaction mixture. To minimize this, ensure all glassware is flame-dried, solvents are anhydrous, and reagents are of high purity.

  • Homocoupling of the Boronic Acid: This side reaction is often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a competing catalytic cycle.[3] Rigorous degassing of your solvents and maintaining a strict inert atmosphere (argon or nitrogen) is crucial to prevent this.

G substrate 4-Iodo-3-methoxypyridine protodeiodination Protodeiodination (3-Methoxypyridine) substrate->protodeiodination Side Reaction (Trace H₂O) sub_and_boronic + substrate->sub_and_boronic boronic_acid Ar-B(OH)₂ homocoupling Homocoupling (Ar-Ar) boronic_acid->homocoupling Side Reaction (O₂ present) boronic_acid->sub_and_boronic product Desired Product (4-Aryl-3-methoxypyridine) sub_and_boronic->product Suzuki Coupling (Desired Pathway)

Caption: Common side product formation pathways in Suzuki coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, but the choice of ligand and base is paramount for success with 4-iodo-3-methoxypyridine.[5][6]

Q1: My Buchwald-Hartwig amination is giving low yields. What should I optimize first?

A1: For Buchwald-Hartwig reactions with this substrate, the ligand and base are the most critical parameters to optimize.[7]

  • Ligand Selection: The electron-donating nature of the 3-methoxy group can make the reductive elimination step more difficult. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote this final step of the catalytic cycle and achieve high yields.[7][8] Bidentate ligands like BINAP and Xantphos have also shown success in similar systems.[7][9]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher temperatures or longer reaction times.[10]

  • Catalyst Precursor: Using a pre-catalyst, where the ligand is already coordinated to the palladium center, can lead to more reproducible results by ensuring the formation of the active catalytic species.[10]

Q2: I'm observing catalyst decomposition (formation of palladium black). What is causing this and how can I prevent it?

A2: Catalyst decomposition into palladium black indicates that the active Pd(0) species is not stable under the reaction conditions. This can be caused by:

  • Inadequate Ligand Protection: If the phosphine ligand is not bulky or electron-rich enough, it may not effectively stabilize the Pd(0) center, leading to aggregation and precipitation.

  • High Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It's a fine balance that often requires careful optimization.

  • Impurities: Impurities in the reagents or solvents can poison the catalyst. Ensure high-purity starting materials and anhydrous, degassed solvents.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. Both traditional copper-catalyzed and copper-free methods can be employed.

Q1: My Sonogashira reaction is sluggish and gives low yields. What are the key parameters to consider?

A1: For Sonogashira couplings of 4-iodo-3-methoxypyridine, several factors can influence the outcome:

  • Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt (e.g., CuI) is used as a co-catalyst.[11] Ensure that your CuI is fresh, as it can degrade over time.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne.[12] The base can often be used as the solvent as well.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile can be effective, but solvent choice can be highly substrate-dependent.[13]

  • Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, gentle heating may be required to improve yields with this specific substrate.[11]

Q2: I'm getting a lot of alkyne homocoupling (Glaser coupling). How can I avoid this?

A2: Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions, and it is promoted by the presence of oxygen.[14]

  • Rigorous Degassing: As with other coupling reactions, thoroughly degassing your solvents and maintaining an inert atmosphere is the most effective way to minimize homocoupling.[12]

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[14][15][16] These methods often employ specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.[17][18][19]

Optimized Starting Protocols

The following protocols are provided as robust starting points for your experiments with 4-iodo-3-methoxypyridine. Optimization may be necessary for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling
  • Reagents:

    • 4-Iodo-3-methoxypyridine (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Pd(PPh₃)₄ (5 mol%) or a suitable pre-catalyst like XPhos Pd G3 (2 mol%)[2]

    • K₃PO₄ (2.0-3.0 eq)

    • Anhydrous, degassed 1,4-dioxane/water (4:1)

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-iodo-3-methoxypyridine, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

    • Add the palladium catalyst/pre-catalyst.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until completion (typically 4-24 hours).

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[20]

Protocol 2: Buchwald-Hartwig Amination
  • Reagents:

    • 4-Iodo-3-methoxypyridine (1.0 eq)

    • Amine (1.1-1.2 eq)

    • Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) or an XPhos pre-catalyst (2 mol%)[7]

    • NaOtBu (1.4 eq)

    • Anhydrous, degassed toluene or 1,4-dioxane

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the palladium source, ligand (if not using a pre-catalyst), and NaOtBu to a dry Schlenk tube.

    • Add 4-iodo-3-methoxypyridine and the solvent.

    • Add the amine via syringe.

    • Seal the tube and heat to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS (typically 2-24 hours).

    • After completion, cool to room temperature, dilute with an organic solvent, and carefully quench with water.

    • Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify by column chromatography.[7]

Protocol 3: Copper-Free Sonogashira Coupling
  • Reagents:

    • 4-Iodo-3-methoxypyridine (1.0 eq)

    • Terminal alkyne (1.2-1.5 eq)

    • Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (3 mol%)[19]

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (can be used as solvent)

    • Anhydrous, degassed solvent (e.g., THF or DMF) if not using the amine as solvent

  • Procedure:

    • To a dry Schlenk flask, add 4-iodo-3-methoxypyridine and the palladium catalyst.

    • Evacuate and backfill with an inert gas (repeat 3 times).

    • Add the degassed solvent (if applicable) and the amine base.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dilute the residue with an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, concentrate, and purify by column chromatography.[17]

Quantitative Data Summary

The following tables provide a comparative overview of reaction conditions and reported yields for the coupling of iodo-heterocycles analogous to 4-iodo-3-methoxypyridine. This data can serve as a guide for optimizing your own reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Iodo-Heterocycles

Iodo-HeterocycleBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
3-Iodo-5-phenyl-isothiazole-4-carbonitrilePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O10092
4-Iodopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃MeCN/H₂O8085
4-Iodo-1-methyl-1H-pyrazol-3-aminePhenylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O10090

Data adapted from analogous systems to provide a predictive baseline.[20][21][22]

Table 2: Buchwald-Hartwig Amination of Halo-Heterocycles

Halo-HeterocycleAmineCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
4-Iodo-3-methyl-1H-indazoleMorpholinePd(OAc)₂ (2) / Xantphos (4)Cs₂CO₃Dioxane11095
3-BromopyridineAnilinePd₂(dba)₃ (1) / BINAP (1.5)NaOtBuToluene10088
5-Bromo-2-chloropyridineCyclohexylaminePd(I) dimer (1) / XPhos (0.5)NaOtBuDioxane10092

Data adapted from analogous systems to provide a predictive baseline.[7][8]

Table 3: Sonogashira Coupling of Iodo-Heterocycles

Iodo-HeterocycleAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
4-IodopyridinePhenylacetylenePd(PPh₃)₄ (5) / CuI (10)Et₃NTHFRT90
3-IodopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)DIPEADMF6085
4-Iodoanisole1-OctynePdCl₂(PPh₃)₂ (3) (Copper-free)TBAFNone8094

Data adapted from analogous systems to provide a predictive baseline.[19][23]

References

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-Iodo-3-methoxypyridine. As a crucial building block in medicinal chemistry and materials science, its efficient synthesis is paramount. This document moves beyond standard protocols to provide in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

This section addresses the fundamental principles governing the synthesis and its inherent challenges.

Q1: What is the primary synthetic route to 4-Iodo-3-methoxypyridine?

A1: The most prevalent and direct method is the electrophilic aromatic substitution (SEAr) on the 3-methoxypyridine starting material.[1][2] This reaction involves an electrophilic iodine species (I+) attacking the electron-rich pyridine ring, which has been activated by the electron-donating methoxy group.

Q2: Why is regioselectivity a significant challenge in this specific iodination?

A2: Regioselectivity is complex due to the competing electronic effects within the 3-methoxypyridine ring. The pyridine nitrogen atom is electron-withdrawing and deactivates the adjacent α-positions (C2, C6) and the γ-position (C4) towards electrophilic attack. Conversely, the methoxy group at C3 is a strong activating group that directs electrophiles to its ortho-positions (C2 and C4). The final regiochemical outcome is a delicate balance between the deactivating effect of the ring nitrogen and the activating, directing effect of the methoxy group. This often leads to a mixture of isomers if conditions are not carefully controlled.

Q3: What are the most common side products I should anticipate?

A3: The primary side products are typically other regioisomers and products of over-iodination. Be prepared to identify:

  • 2-Iodo-3-methoxypyridine: Formation due to the ortho-directing effect of the methoxy group.

  • 6-Iodo-3-methoxypyridine: Another potential isomer, though often less favored.

  • Di-iodinated products: If reaction conditions are too harsh or an excess of the iodinating agent is used, a second iodine atom can be added to the ring.[1]

Q4: My reaction mixture turned dark brown or black upon adding the iodinating agent. What does this signify?

A4: A dark coloration often indicates decomposition of the starting material or the product.[1] Pyridine derivatives can be sensitive to strongly acidic or oxidative conditions, which are sometimes used to generate the electrophilic iodine species. This degradation leads to a complex mixture of byproducts and significantly reduces the yield of the desired product.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides actionable solutions to specific experimental issues.

Issue 1: Low Yield & Poor Regioselectivity (Mixture of Isomers)

Question: My crude ¹H NMR and LC-MS analyses show a mixture of iodo-isomers, with the desired 4-iodo product being only a minor component. How can I improve selectivity for the C4 position?

Answer: Achieving high selectivity for the 4-position requires fine-tuning the reaction conditions to favor the kinetic or thermodynamic product, depending on the chosen pathway. The key is to control the reactivity of the electrophilic iodine source.

Causality: The formation of multiple isomers stems from the comparable activation of the C2 and C4 positions by the C3-methoxy group. The choice of iodinating agent, solvent, and temperature dramatically influences the electrophilicity of the 'I+' species and the transition state energies for attack at different positions.

Troubleshooting Steps & Protocols:

  • Re-evaluate Your Iodinating Agent: Not all agents are equal. Milder reagents often provide better selectivity.

    • N-Iodosuccinimide (NIS): Often the reagent of choice for selective iodination. It is a mild, easy-to-handle electrophilic iodine source that frequently requires an acid catalyst to enhance reactivity.[1]

    • Molecular Iodine (I₂): Cost-effective but generally requires an oxidizing agent (e.g., H₂O₂, CrO₃) or a Lewis acid to generate a more potent electrophile.[1][2] These harsher conditions can lead to lower selectivity and decomposition.

    • 1,3-diiodo-5,5-dimethylhydantoin (DIH): A powerful iodinating agent best suited for less reactive substrates.[1] For an activated system like 3-methoxypyridine, it may be too reactive, leading to over-iodination and poor selectivity.

  • Optimize Reaction Temperature: High temperatures can overcome the small activation energy differences between isomeric transition states, leading to a loss of selectivity.[1]

    • Protocol: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required, but avoid high temperatures.

  • Solvent and Catalyst Choice: The solvent can influence reagent solubility and stabilize intermediates. An acid catalyst is often necessary, but its strength must be chosen carefully.

    • Recommended System: Use NIS (1.1 eq.) in a solvent like acetonitrile or dichloromethane. If catalysis is needed, consider a mild acid like trifluoroacetic acid (TFA) in catalytic amounts rather than strong mineral acids like sulfuric acid, which can promote decomposition.[1][2]

Diagram 1: Electronic Influences on Iodination of 3-Methoxypyridine

G cluster_0 Electronic Effects cluster_1 Positional Reactivity Pyridine 3-Methoxypyridine N_effect Ring Nitrogen (Deactivating, meta-directing) Pyridine->N_effect -I, -M effects MeO_effect Methoxy Group (Activating, ortho,para-directing) Pyridine->MeO_effect +M effect C4 C4 Position (Target) N_effect->C4 Deactivated (gamma) C2 C2 Position (Side Product) N_effect->C2 Deactivated (alpha) C6 C6 Position (Minor Side Product) N_effect->C6 Deactivated (alpha) MeO_effect->C4 Activated (ortho) MeO_effect->C2 Activated (ortho)

Caption: Competing electronic effects governing regioselectivity.

Issue 2: Formation of Di-iodinated Byproducts

Question: My mass spectrometry analysis shows a significant peak corresponding to a di-iodo-methoxypyridine. How can I prevent this over-iodination?

Answer: The formation of di-iodinated products is a clear indication that the reaction is too reactive. The mono-iodinated product is still activated enough to undergo a second iodination.

Causality: This side reaction is caused by:

  • An excess of the iodinating agent.

  • An iodinating agent that is too powerful for the substrate.

  • Reaction conditions (e.g., high temperature) that are too forcing.

Troubleshooting Steps & Protocols:

  • Strict Stoichiometric Control: This is the most critical factor.

    • Protocol: Use a precise amount of the iodinating agent, typically between 1.0 and 1.1 equivalents. Do not use a large excess, assuming it will drive the reaction to completion.

  • Controlled Reagent Addition: Adding the reagent all at once can create localized high concentrations, promoting di-iodination.

    • Protocol: Dissolve the iodinating agent (e.g., NIS) in the reaction solvent and add it dropwise to the solution of 3-methoxypyridine over 30-60 minutes using an addition funnel.[3] This maintains a low, steady concentration of the electrophile.

  • Lower the Reaction Temperature: As with improving selectivity, lower temperatures decrease the overall reaction rate, giving the mono-iodination a chance to complete before significant di-iodination occurs.[1]

Diagram 2: Workflow to Prevent Over-iodination

G start Start Synthesis check_stoich Use 1.0-1.1 eq. of Iodinating Agent? start->check_stoich check_stoich->start No (Adjust) add_slowly Add Reagent Portion-wise or via Syringe Pump check_stoich->add_slowly Yes low_temp Maintain Low Temp. (e.g., 0 °C to RT) add_slowly->low_temp monitor Monitor by TLC/LC-MS for Product Formation low_temp->monitor quench Quench Reaction Upon Starting Material Consumption monitor->quench

Caption: A decision workflow for minimizing di-iodination.

Issue 3: Difficulties in Product Isolation and Purification

Question: I am struggling to separate the desired 4-iodo isomer from the other side products using column chromatography. What are some effective purification strategies?

Answer: The similar polarity of regioisomers can make chromatographic separation challenging. A systematic approach to developing a purification protocol is essential.

Causality: Regioisomers often have very close Rf values, leading to co-elution.[1] Oily products can be difficult to handle and may require specific techniques to solidify.

Troubleshooting Steps & Protocols:

  • Aqueous Workup: Before any chromatography, a thorough aqueous workup is critical.

    • Protocol: After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted I₂), saturated aqueous sodium bicarbonate (to neutralize acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[1][3]

  • Optimize Column Chromatography:

    • TLC First: Systematically test solvent systems using TLC. The ideal system will show good separation between the spots and give the product an Rf value of approximately 0.2-0.4.

    • Recommended Eluent Systems: A gradient elution is often most effective.

Solvent System Typical Gradient Notes
Hexanes / Ethyl Acetate5% to 40% Ethyl AcetateA standard, effective system for compounds of moderate polarity.[1]
Dichloromethane / Methanol0.5% to 5% MethanolUseful if the compounds are more polar and do not move in Hex/EtOAc.
Toluene / Acetone2% to 20% AcetoneCan sometimes provide different selectivity compared to standard systems.
  • Induce Crystallization: If the purified product is an oil, crystallization can provide the final purification step and yield a manageable solid.

    • Protocol: Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., a small amount of ethyl acetate). Slowly add a co-solvent in which the product is insoluble (an anti-solvent, e.g., hexanes) until the solution becomes slightly turbid.[4] Allow the solution to cool slowly. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.[4][5]

References
  • Vertex AI Search. (n.d.). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Retrieved January 20, 2026.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 4-Iodo-3-methoxyisothiazole. Retrieved January 20, 2026.
  • ExSyn Corp. (n.d.). 4-Methoxypyridine. Retrieved January 20, 2026.
  • Chemical Synthesis Database. (n.d.). 4-iodo-3-(methoxymethoxy)pyridine. Retrieved January 20, 2026.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Iodo-3-methoxyisothiazole: Properties, Synthesis, and Experimental Protocols. Retrieved January 20, 2026.
  • Brückner, R. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Universitätsverlag Göttingen.
  • AChemBlock. (n.d.). 4-iodo-3-methoxy-pyridine 97%. Retrieved January 20, 2026.
  • Boyd, S., et al. (2022).
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 4-Amino-3-iodopyridine. Retrieved January 20, 2026.
  • Ghaffari, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters.
  • ResearchGate. (n.d.). The Regioselective Homocoupling of meta-Hydroxypyridines with Hypervalent Iodine(III). Retrieved January 20, 2026.
  • Royal Society of Chemistry. (2018). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Katritzky, A. R., et al. (2007). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
  • Yi, X., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
  • Davarani, S. S. H., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity. Organic Chemistry Research.
  • National Institutes of Health. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules.
  • EMU Physics Department. (2023).
  • Google Patents. (2021).
  • Amerigo Scientific. (n.d.). 4-Iodo-3-methoxypyridine. Retrieved January 20, 2026.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine. Retrieved January 20, 2026.
  • Amerigo Scientific. (n.d.). 3-Iodo-4-methoxypyridine. Retrieved January 20, 2026.

Sources

Technical Support Center: Purification of 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-Iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who handle this versatile building block. As a substituted halopyridine, 4-Iodo-3-methoxypyridine presents unique purification challenges stemming from its basicity and the reactivity of the carbon-iodine bond. This document provides in-depth, experience-driven answers to common issues encountered during its purification, ensuring you can achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification and handling of 4-Iodo-3-methoxypyridine.

Q1: What are the most common impurities I should expect in a crude 4-Iodo-3-methoxypyridine synthesis?

A: The impurity profile is highly dependent on the synthetic route, but typically originates from the electrophilic iodination of 3-methoxypyridine. Key impurities include:

  • Unreacted Starting Material: 3-methoxypyridine is the most common impurity.

  • Iodinating Reagent Residues: If N-Iodosuccinimide (NIS) is used, residual succinimide will be present.[1] If molecular iodine (I₂) is used, excess iodine can remain, often imparting a brown or purple color.[2]

  • Regioisomers: While the 4-position is electronically favored for iodination, small amounts of other isomers, such as 2-iodo-3-methoxypyridine or 6-iodo-3-methoxypyridine, may form.

  • Di-iodinated Byproducts: Over-iodination can lead to di-iodo-3-methoxypyridine species.[2]

  • Degradation Products: Iodopyridines can be sensitive to light and air, potentially leading to small amounts of colored degradation impurities.[3]

Q2: What is the expected appearance and physical state of pure 4-Iodo-3-methoxypyridine?

A: Pure 4-Iodo-3-methoxypyridine is typically a white to off-white or light yellow solid. The presence of significant color, such as dark yellow or brown, usually indicates the presence of residual iodine or minor degradation products. Its purity is often cited at ≥97%.[4]

Q3: Which purification techniques are most effective for 4-Iodo-3-methoxypyridine?

A: The two most effective and widely used techniques are flash column chromatography and recrystallization.[5]

  • Flash Column Chromatography is excellent for removing a wide range of impurities, especially starting materials and regioisomers that may have similar polarities.

  • Recrystallization is highly effective for removing minor impurities and achieving high crystalline purity, provided a suitable solvent system is found. It is often used as a final polishing step after chromatography.

Q4: My purified product is a yellow or brown color. Is this normal, and how can I remove the color?

A: While a faint yellow tint can be acceptable, a distinct yellow or brown color indicates impurities. The most common cause is residual elemental iodine (I₂) from the synthesis.

  • Causality: Iodine is a common byproduct or excess reagent in iodination reactions and is intensely colored.

  • Solution: Before concentrating the organic extracts during your workup, wash the solution with a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective at quenching and removing residual iodine by converting it to colorless iodide (I⁻) ions.[1] If the color persists in the isolated crude product, this wash step should be incorporated into the workup procedure.

Q5: How should I store purified 4-Iodo-3-methoxypyridine to prevent degradation?

A: 4-Iodo-3-methoxypyridine should be stored with care to maintain its purity. Like many iodo-aromatic compounds, it can be sensitive to light and, to a lesser extent, air and heat.[3]

  • Storage Conditions: Store the solid in a tightly sealed amber glass vial to protect it from light.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen.

  • Temperature: Keep it in a cool, dry place. Refrigeration is recommended for long-term storage.

Section 2: Troubleshooting Guide: Column Chromatography

Flash column chromatography is a primary purification tool, but the basic nature of the pyridine ring often causes complications with standard silica gel.

Issue: Severe peak tailing or streaking on TLC and column.

  • Root Cause Analysis: This is the most common problem encountered with pyridine derivatives.[6] Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic lone pair of electrons on the pyridine nitrogen atom interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions.[6] This causes a portion of the molecules to "stick" to the stationary phase, resulting in a smeared or tailing peak shape, poor separation, and potentially lower recovery.

  • Troubleshooting Protocol:

    • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile competing base to your eluent system. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is the standard choice.[7] The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your product and allowing for sharp, symmetrical peaks.

    • Consider Alternative Stationary Phases: If issues persist or your compound is sensitive to TEA, consider using deactivated (neutral) silica gel or alumina (neutral or basic).

    • Check Sample Load: Overloading the column can also cause tailing. Ensure you are not exceeding the column's capacity (typically 1-5% of the silica gel weight).[6]

Issue: Poor separation between the product and a key impurity (e.g., 3-methoxypyridine).

  • Root Cause Analysis: The polarity difference between the product and the impurity may not be sufficient for the chosen eluent system. The starting material, 3-methoxypyridine, is typically less polar than the iodo-product and will have a higher Rf value on TLC.

  • Troubleshooting Protocol:

    • Optimize Eluent System: Systematically screen different solvent ratios. A good starting point is a mixture of hexanes and ethyl acetate.[5] Aim for an Rf value of ~0.25-0.35 for your product on the TLC plate for optimal column separation.

    • Employ Gradient Elution: Start with a less polar solvent mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate).[7] This will first elute the less polar impurities cleanly before the product comes off the column.

    • Change Solvent System: If hexanes/ethyl acetate fails, try a different solvent system. Dichloromethane/methanol can offer different selectivity but be aware that dichloromethane can increase column back-pressure.[7]

Issue: The product seems to be degrading on the column.

  • Root Cause Analysis: Prolonged exposure to the acidic silica gel can sometimes cause degradation of sensitive compounds. The C-I bond can be labile under certain conditions.

  • Troubleshooting Protocol:

    • Minimize Contact Time: Run the column "wetter" (with slightly higher polarity eluent) and faster to reduce the residence time of the compound on the silica.

    • Use Deactivated Silica: As mentioned above, adding TEA to the eluent or using a pre-deactivated stationary phase will create a less harsh environment.[6][7]

    • Perform a 2D TLC Test: To confirm on-plate degradation, spot your crude mixture on the bottom-left corner of a square TLC plate, run it, dry it, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, your compound is degrading on the silica.[6]

Diagram: Troubleshooting Workflow for Column Chromatography

start Crude Product Analysis by TLC tailing Observe Peak Tailing or Streaking? start->tailing separation Poor Separation of Spots? tailing->separation No add_tea Add 1% Triethylamine to Eluent System tailing->add_tea Yes recovery Low Product Recovery? separation->recovery No check_rf Optimize Eluent for Product Rf ~0.3 separation->check_rf Yes success Successful Purification recovery->success No dry_load Use Dry Loading Technique recovery->dry_load Yes add_tea->separation gradient Use Gradient Elution check_rf->gradient gradient->recovery check_fractions Check All Fractions by TLC for Lost Product dry_load->check_fractions check_fractions->success

Caption: Decision tree for troubleshooting common column chromatography issues.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity if the product is a solid.

Issue: The product "oils out" instead of crystallizing.

  • Root Cause Analysis: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens for two reasons:

    • The boiling point of the solvent is higher than the melting point of your product (or the melting point of the impure mixture).

    • The solution is cooled too rapidly, causing the product to crash out of the supersaturated solution as a liquid before it has time to form organized crystals.[5]

  • Troubleshooting Protocol:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level slightly.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath can help. Do not place it directly into an ice bath.

    • Change Solvents: Choose a solvent or solvent system with a lower boiling point.[5]

Issue: The product won't crystallize from the solution.

  • Root Cause Analysis: Crystallization requires nucleation (the initial formation of a small crystal) followed by growth. This can fail if:

    • The solution is not sufficiently saturated (too much solvent was used).

    • High levels of impurities are present, which can inhibit crystal lattice formation.[5]

    • The solution is too "clean," lacking nucleation sites.

  • Troubleshooting Protocol:

    • Increase Concentration: Gently evaporate some of the solvent using a stream of air or nitrogen to create a more saturated solution.

    • Induce Nucleation:

      • Scratch: Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod.[5] This creates microscopic imperfections on the glass that can serve as nucleation sites.

      • Seed: Add a single, tiny crystal of pure 4-Iodo-3-methoxypyridine to the cooled solution. This provides a perfect template for further crystal growth.[5]

    • Add an Anti-Solvent: If your product is dissolved in a good solvent, slowly add a miscible "anti-solvent" (one in which your product is insoluble) until the solution becomes faintly cloudy (turbid).[8] For example, if your product is dissolved in ethyl acetate, slowly adding hexanes can induce crystallization.[9] Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with Triethylamine)

This protocol assumes a crude product containing unreacted 3-methoxypyridine and other minor impurities.

  • Adsorbent & Eluent Preparation:

    • Adsorbent: Use standard silica gel (230-400 mesh).

    • Eluent: Prepare a solvent system of hexanes and ethyl acetate. Based on TLC analysis, a gradient from 10% to 40% ethyl acetate in hexanes is often effective. Crucially, add 1% triethylamine (TEA) by volume to your prepared eluent mixture.

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexanes + 1% TEA).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 4-Iodo-3-methoxypyridine in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent as the column runs.

    • Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate) if the spots are not UV-active.

  • Product Isolation:

    • Combine the fractions containing the pure product (typically with an Rf of ~0.3 in a 20-30% EtOAc/Hexanes system).

    • Remove the solvent by rotary evaporation. The residual TEA will also be removed under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is ideal as a final purification step for a product that is already >90% pure.

  • Solvent Selection:

    • Using small test tubes, find a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but show very low solubility when cold.[8] A mixture of ethyl acetate and hexanes or ethanol and water can be effective.[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Work on a steam bath or hot plate in a fume hood.

  • Cooling & Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum.

Section 5: Data Summary

Table 1: Comparison of Purification Techniques for 4-Iodo-3-methoxypyridine

TechniqueTypical PurityExpected YieldProsCons
Flash Chromatography >97%[5]60-85%Effective for complex mixtures and removing closely-related impurities.Can be time-consuming and use large solvent volumes. Potential for product loss/degradation on silica.[6]
Recrystallization >99%70-90%Excellent for achieving high purity; scalable and cost-effective.Only effective if a suitable solvent is found; may not remove impurities with similar solubility. Can "oil out."[5][8]
Acid-Base Extraction LowN/AGood for removing non-basic impurities.Will not separate other basic pyridine impurities (e.g., starting material). Best used as a preliminary cleanup step.
Bulb-to-Bulb Distillation Variable50-80%Effective for removing non-volatile impurities.Requires product to be thermally stable at high vacuum. May not separate impurities with similar boiling points.

Diagram: Purification Strategy Decision Flow

start Crude Product Analysis (TLC, ¹H NMR) purity_check Purity >90%? start->purity_check impurity_type What are the main impurities? purity_check->impurity_type No recrystallize Proceed to Recrystallization for Final Polishing purity_check->recrystallize Yes chromatography Perform Flash Column Chromatography (with 1% TEA) impurity_type->chromatography Starting Material or Closely Eluting Spots wash Aqueous Wash (e.g., Na₂S₂O₃ for I₂) impurity_type->wash Baseline Impurities or Residual Color (Iodine) final_product Pure 4-Iodo-3-methoxypyridine recrystallize->final_product chromatography->recrystallize wash->chromatography

Caption: A logical workflow for selecting the appropriate purification strategy.

References
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (2025).
  • AChemBlock. (n.d.). 4-iodo-3-methoxy-pyridine 97%.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Fawcett, J., et al. (n.d.). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis.
  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Iodo-3-methoxyisothiazole: Properties, Synthesis, and Experimental Protocols.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine.
  • Kennesaw State University. (2021, March 21).

Sources

Technical Support Center: Catalyst Selection for Difficult 4-Iodo-3-methoxypyridine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of cross-coupling reactions with 4-iodo-3-methoxypyridine. This challenging substrate, characterized by an electron-rich pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair, requires careful consideration of catalyst, ligand, and reaction conditions to achieve high yields and avoid common pitfalls. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and robust troubleshooting strategies in a direct question-and-answer format.

The Challenge: Understanding the Reactivity of 4-Iodo-3-methoxypyridine

The primary difficulties in cross-coupling reactions involving 4-iodo-3-methoxypyridine stem from two main factors:

  • Electronic Properties: The methoxy group at the 3-position makes the pyridine ring electron-rich, which can slow down the rate-determining oxidative addition step in many palladium-catalyzed cycles.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.

This guide will address these challenges in the context of three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, with substrates like 4-iodo-3-methoxypyridine, success hinges on selecting a catalyst system that can overcome the inherent challenges of this electron-rich heterocycle.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling of 4-iodo-3-methoxypyridine is giving low to no yield. What are the likely causes?

A1: Low conversion is a common issue and can often be traced back to the catalyst system's inability to efficiently navigate the catalytic cycle. The primary bottlenecks are typically slow oxidative addition and catalyst inhibition.

  • Initial Checks:

    • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. More electron-rich and sterically hindered phosphine ligands are often required to promote oxidative addition and subsequent steps of the catalytic cycle.[1]

    • Base Selection: The choice of base is critical for the transmetalation step. While aqueous bases like Na₂CO₃ or K₂CO₃ are common, for difficult couplings, a stronger base like K₃PO₄ may be necessary to facilitate the formation of the boronate species.[2]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the Pd(0) catalyst to inactive palladium black.

Q2: I'm observing significant amounts of dehalogenation (replacement of iodine with hydrogen) of my starting material. How can I prevent this?

A2: Dehalogenation, or protodeboronation of the boronic acid coupling partner, is a common side reaction, especially with electron-rich aryl halides. This can occur when the transmetalation or reductive elimination steps are slow.

  • Strategies to Minimize Dehalogenation:

    • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos. These ligands promote a faster rate of reductive elimination, outcompeting the dehalogenation pathway.

    • Anhydrous Conditions: While many Suzuki couplings tolerate water, for difficult substrates, switching to anhydrous conditions with a base like K₃PO₄ in a solvent such as dioxane can sometimes suppress dehalogenation.

    • Boronic Ester: Consider using the corresponding boronic acid pinacol ester instead of the boronic acid. Pinacol esters can exhibit different reactivity profiles and may be less prone to protodeboronation under certain conditions.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

The following table provides starting points for catalyst selection based on analogous systems. Optimization will likely be necessary for your specific coupling partner.

Catalyst/PrecatalystLigandBaseSolvent SystemTemperature (°C)Notes
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100-120A robust system for many challenging substrates.[2]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100Highly active catalyst, often allowing for lower catalyst loading.
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O100A classic choice, but may require higher catalyst loading and longer reaction times for this substrate.[3]
PdCl₂(dppf)-K₃PO₄Dioxane100Effective for a broad range of boronic acids.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-3-methoxypyridine with Phenylboronic Acid (Adapted from similar iodo-heterocycles)

This protocol is a robust starting point and has been adapted from successful couplings of structurally similar iodo-heterocycles.[3]

Materials:

  • 4-Iodo-3-methoxypyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-3-methoxypyridine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Suzuki-Miyaura Coupling

reagents Combine 4-iodo-3-methoxypyridine, boronic acid, catalyst, and base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Upon Completion purify Purify (Column Chromatography) workup->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. For a substrate like 4-iodo-3-methoxypyridine, the selection of a highly active catalyst system is paramount to overcome the challenges of catalyst inhibition and achieve efficient coupling with a range of primary and secondary amines.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination is not working. I'm using a standard palladium catalyst.

A1: The term "standard catalyst" can be misleading. For this substrate, first-generation ligands like P(o-tolyl)₃ are unlikely to be effective.[7] You will almost certainly need a more advanced, sterically hindered, and electron-rich ligand.

  • Critical Factors for Success:

    • Ligand Selection: This is the most critical parameter. Bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often required. For some systems, bidentate ligands like BINAP or Xantphos can also be effective.[6][8]

    • Palladium Pre-catalyst: Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent results than generating the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃.

    • Base Choice: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. If your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this will likely necessitate a more active catalyst system and potentially higher temperatures.[6]

Q2: I'm trying to couple a primary amine and I'm getting a complex mixture of products. What's happening?

A2: Coupling primary amines can be challenging due to the potential for double arylation. Additionally, if the primary amine has β-hydrogens, β-hydride elimination can be a competing side reaction.

  • Strategies for Primary Amine Coupling:

    • Ligand Design: Ligands like BrettPhos have been specifically designed to minimize the double arylation of primary amines.

    • Stoichiometry: Carefully controlling the stoichiometry of the amine (a slight excess, e.g., 1.1-1.2 equivalents) can help.

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃XantphosCs₂CO₃Dioxane80-110A good starting point for a variety of amines.[8]
Pd(OAc)₂RuPhosNaOtBuToluene80-110A highly active system, particularly for challenging couplings.
XPhos Pd G3-K₃PO₄THF or Toluene80-110A reliable pre-catalyst that often gives reproducible results.
Pd₂(dba)₃BINAPNaOtBuToluene80-100A classic bidentate ligand system, effective for many applications.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-3-methoxypyridine with Morpholine (Adapted from similar iodo-heterocycles)

This protocol provides a general starting point for the amination of 4-iodo-3-methoxypyridine.[8]

Materials:

  • 4-Iodo-3-methoxypyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 eq)

  • Anhydrous, degassed dioxane

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 4-iodo-3-methoxypyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed dioxane, followed by the morpholine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Amide R-Pd(II)-NR'R''(L_n) PdII_Aryl->PdII_Amide Amine Coordination & Deprotonation (HNR'R'', Base) PdII_Amide->Pd0 Product R-NR'R'' PdII_Amide->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 3: Sonogashira Coupling

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. When coupling 4-iodo-3-methoxypyridine, careful control of reaction conditions is necessary to prevent side reactions, particularly the homocoupling of the terminal alkyne (Glaser coupling).[9][10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction is producing a lot of the alkyne dimer (Glaser homocoupling product). How can I suppress this?

A1: Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions and is often promoted by the presence of oxygen.[2]

  • Methods to Reduce Homocoupling:

    • Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.

    • Reduce Copper Loading: Use the minimum effective amount of the copper(I) co-catalyst (e.g., CuI). High concentrations of copper can accelerate homocoupling.

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring dimerization.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often require a stronger base and may need a more specialized ligand, but they completely eliminate the issue of copper-catalyzed homocoupling.[9][11]

Q2: The reaction is sluggish and doesn't go to completion, even at elevated temperatures.

A2: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity of the catalyst system.

  • Troubleshooting Sluggish Reactions:

    • Catalyst and Ligand: If using a standard Pd/Cu system with PPh₃, consider switching to a more electron-rich and bulky ligand to accelerate the catalytic cycle.

    • Base: The amine base (e.g., Et₃N, DIPEA) plays a crucial role in both the palladium and copper cycles. Ensure it is anhydrous and used in sufficient excess.

    • Solvent: A solvent that can solubilize all components is key. THF and DMF are common choices.

Recommended Catalyst Systems for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemperature (°C)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHF or DMFRT to 60The classic Sonogashira conditions.[2]
Pd(OAc)₂ / P(t-Bu)₃NoneCs₂CO₃Dioxane80An example of a copper-free system.[10]
Pd(PPh₃)₄CuIEt₃NTHFRT to 60A reliable system, but ensure the Pd(PPh₃)₄ is of high quality.[2]
Experimental Protocol: Sonogashira Coupling of 4-Iodo-3-methoxypyridine with Phenylacetylene (Adapted from similar iodo-pyridines)

This protocol is based on standard Sonogashira conditions and should be a good starting point.[2]

Materials:

  • 4-Iodo-3-methoxypyridine (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed THF

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-3-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and Et₃N via syringe.

  • Add the phenylacetylene dropwise with stirring.

  • Stir the reaction at room temperature or heat gently (e.g., to 50°C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Decision Workflow for Catalyst Selection

start Start: 4-Iodo-3-methoxypyridine coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C Bond) coupling_type->suzuki Aryl/Vinyl Boronic Acid buchwald Buchwald-Hartwig (C-N Bond) coupling_type->buchwald Primary/Secondary Amine sonogashira Sonogashira (C-C Alkyne) coupling_type->sonogashira Terminal Alkyne suzuki_cat Try Pd₂(dba)₃ / XPhos with K₃PO₄ suzuki->suzuki_cat buchwald_cat Try Pd₂(dba)₃ / Xantphos with Cs₂CO₃ buchwald->buchwald_cat sonogashira_cat Try Pd(PPh₃)₂Cl₂ / CuI with Et₃N sonogashira->sonogashira_cat troubleshoot Low Yield or Side Reactions? suzuki_cat->troubleshoot buchwald_cat->troubleshoot sonogashira_cat->troubleshoot optimize Optimize: - Screen other ligands (e.g., SPhos, RuPhos) - Vary base and solvent - Adjust temperature - Consider pre-catalyst troubleshoot->optimize Yes

Caption: A decision-making workflow for initial catalyst selection.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination - First-generation catalyst system. [Link]

  • The Chemical Database. (2008). Copper-free Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling - Copper-free Catalytic Cycle. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Iodo-3-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for reactions involving 4-iodo-3-methoxypyridine. The steric bulk of the C3-methoxy group presents unique challenges in common cross-coupling and substitution reactions. This document offers field-proven insights and detailed protocols to help you navigate these synthetic hurdles.

The inherent steric hindrance and electronic properties of the methoxy group ortho to the iodine can significantly impact reaction outcomes. The methoxy group can influence the basicity of the pyridine nitrogen, potentially leading to catalyst inhibition or undesired side reactions.[1] Furthermore, the steric clash can impede the approach of bulky reagents and catalysts, slowing down or preventing key steps in the catalytic cycle.

This guide is structured to address specific reaction types, providing a systematic approach to overcoming these challenges.

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the steric hindrance in 4-iodo-3-methoxypyridine can lead to low yields and slow reaction rates.[2][3]

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling with 4-iodo-3-methoxypyridine is sluggish or gives low yields. What are the likely causes and how can I improve it?

A1: Low reactivity is a common issue stemming from the steric hindrance around the C4 position. The C3-methoxy group can impede the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4]

  • Causality: The bulky methoxy group hinders the approach of the palladium catalyst to the C-I bond. Additionally, the electron-donating nature of the methoxy group can slightly deactivate the aryl iodide towards oxidative addition.

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) species and promote oxidative addition. Ligands like XPhos, SPhos, and RuPhos are excellent choices for sterically demanding substrates.[5]

    • Catalyst System: Use a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable ligand.[6] For particularly challenging couplings, consider more active N-heterocyclic carbene (NHC) ligands.[7]

    • Base Selection: A stronger base can facilitate the transmetalation step. While K₂CO₃ is common, consider using Cs₂CO₃ or K₃PO₄, which are often more effective for hindered substrates.

    • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or toluene are generally effective. Increasing the reaction temperature can help overcome the activation energy barrier, but monitor for decomposition.

Q2: I am observing significant amounts of dehalogenated starting material (3-methoxypyridine). How can I minimize this side reaction?

A2: Dehalogenation (protodeiodination) is a competing pathway where the iodo group is replaced by a hydrogen atom. This can be promoted by certain reaction conditions and impurities.

  • Causality: This side reaction can occur via several mechanisms, including reaction with trace water or other protic sources, or through a competing reductive elimination pathway from a palladium-hydride intermediate.

  • Solution:

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry the base before use.

    • Boronic Acid Quality: Use high-purity boronic acids or their corresponding boronate esters (e.g., pinacol esters), which are often more stable.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.

Optimized Protocol: Suzuki Coupling of a Sterically Hindered Arylboronic Acid

This protocol is a robust starting point for coupling 4-iodo-3-methoxypyridine with a sterically hindered arylboronic acid.

ParameterRecommended Condition
Aryl Halide 4-Iodo-3-methoxypyridine (1.0 equiv)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)
Palladium Source Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Dioxane
Temperature 100-110 °C
Time 12-24 h

Step-by-Step Procedure:

  • To a dry Schlenk tube, add 4-iodo-3-methoxypyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd₂(dba)₃ and XPhos in dioxane.

  • Add the catalyst solution to the Schlenk tube.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction at the specified temperature under an inert atmosphere (argon or nitrogen).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Logical Workflow for Suzuki Coupling Troubleshooting

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl Iodide, Boronic Acid, Base) start->check_reagents check_conditions Verify Anhydrous & Inert Conditions start->check_conditions dehalogenation Dehalogenation Observed? start->dehalogenation homocoupling Homocoupling Observed? start->homocoupling optimize_ligand Optimize Ligand: - Increase Bulk (e.g., XPhos, RuPhos) - Switch to NHC Ligand check_reagents->optimize_ligand Reagents OK check_conditions->optimize_ligand Conditions OK optimize_base Optimize Base: - Switch to Stronger Base (e.g., Cs2CO3, K3PO4) optimize_ligand->optimize_base No Improvement optimize_temp Increase Reaction Temperature optimize_base->optimize_temp No Improvement solve_dehalogenation Use Anhydrous Conditions Use High Purity Boronic Acid dehalogenation->solve_dehalogenation Yes solve_homocoupling Lower Temperature Adjust Stoichiometry homocoupling->solve_homocoupling Yes

Caption: Troubleshooting workflow for Suzuki coupling.

Section 2: Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. The steric hindrance of the 3-methoxy group can also pose challenges in this reaction.

Troubleshooting Guide & FAQs

Q1: My Sonogashira reaction with 4-iodo-3-methoxypyridine is not proceeding to completion. What should I try?

A1: Incomplete conversion is often due to catalyst deactivation or insufficient reactivity.

  • Causality: The pyridine nitrogen can coordinate to the palladium and copper catalysts, leading to inhibition. The steric bulk can also hinder the coupling partners from approaching the catalytic center.

  • Solution:

    • Catalyst System: While Pd(PPh₃)₄ is a common choice, consider using a more robust catalyst system like PdCl₂(PPh₃)₂.[8]

    • Copper Co-catalyst: Ensure the copper(I) source (e.g., CuI) is fresh and of high quality. An aged CuI source can be less active.[9][10]

    • Base and Solvent: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Degassing the solvent and base is crucial to prevent oxidation of the terminal alkyne and the catalyst.[9]

    • Additives: In some cases, the addition of a ligand like PPh₃ can help stabilize the palladium catalyst.

Q2: I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I suppress this?

A2: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially under aerobic conditions.

  • Causality: This side reaction is catalyzed by the copper co-catalyst in the presence of oxygen.

  • Solution:

    • Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and duration.

    • Degassing: Thoroughly degas all solvents and liquid reagents (like the amine base) before use.

    • Copper-Free Conditions: If homocoupling remains a significant issue, consider a copper-free Sonogashira protocol. These methods often require a different palladium catalyst and a stronger base.[8]

Optimized Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to minimize Glaser homocoupling and is suitable for sterically hindered substrates.

ParameterRecommended Condition
Aryl Halide 4-Iodo-3-methoxypyridine (1.0 equiv)
Terminal Alkyne Terminal Alkyne (1.2 equiv)
Palladium Source PdCl₂(PPh₃)₂ (3 mol%)
Base Tetrabutylammonium fluoride (TBAF) (3.0 equiv)
Conditions Solvent-free, 80-100 °C
Time 1-3 h

Step-by-Step Procedure:

  • To a dry reaction vial, add 4-iodo-3-methoxypyridine, the terminal alkyne, PdCl₂(PPh₃)₂, and TBAF.

  • Seal the vial and heat the mixture with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and proceed with aqueous workup and purification.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[11][12] The steric hindrance of 4-iodo-3-methoxypyridine can make this transformation challenging.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination with a primary or secondary amine is giving low yields. How can I improve the outcome?

A1: Low yields can result from inefficient oxidative addition or reductive elimination steps, both of which can be affected by steric hindrance.

  • Causality: The bulky 3-methoxy group can hinder the approach of both the palladium catalyst and the amine nucleophile.

  • Solution:

    • Ligand Choice: The selection of the phosphine ligand is critical.[13] Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, RuPhos, and BrettPhos are often effective for hindered substrates.[13][14]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[15]

    • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst that incorporates the desired ligand can lead to more reproducible and efficient reactions.[16]

Q2: I am attempting to couple ammonia or an ammonia equivalent and the reaction is not working. What are the specific challenges here?

A2: Coupling with ammonia or its surrogates is notoriously difficult due to the low nucleophilicity and potential for over-alkylation.

  • Causality: Ammonia itself is a poor nucleophile and can coordinate to the palladium center, inhibiting catalysis.

  • Solution:

    • Ammonia Surrogate: Use an ammonia surrogate like benzophenone imine, followed by hydrolysis.

    • Specialized Catalysts: Specific catalyst systems have been developed for the monoarylation of ammonia. These often involve highly specialized ligands and reaction conditions.

Optimized Protocol: Buchwald-Hartwig Amination with a Secondary Amine

This protocol provides a general starting point for the amination of 4-iodo-3-methoxypyridine.

ParameterRecommended Condition
Aryl Halide 4-Iodo-3-methoxypyridine (1.0 equiv)
Amine Secondary Amine (1.2 equiv)
Palladium Source Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene or Dioxane
Temperature 100 °C
Time 4-12 h

Step-by-Step Procedure:

  • In a glovebox, add NaOtBu to a dry Schlenk tube.

  • Add the palladium source and ligand, followed by the solvent.

  • Add 4-iodo-3-methoxypyridine and the amine.

  • Seal the tube, remove from the glovebox, and heat with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Reaction Mechanism Overview: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-I(Ln) Pd0->PdII_Aryl PdII_Amido Ar-Pd(II)-NR2(Ln) PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Regeneration of Catalyst Product Ar-NR2 PdII_Amido->Product Reductive Elimination Aryl_Iodide Ar-I Aryl_Iodide->PdII_Aryl Oxidative Addition Amine HNR2 Amine->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Section 4: Nucleophilic Aromatic Substitution (SNAAr)

While less common for aryl iodides compared to more electron-deficient systems, SNAr can be a viable strategy under certain conditions. The pyridine ring itself activates the C4 position for nucleophilic attack.[17][18]

Troubleshooting Guide & FAQs

Q1: I am trying to perform an SNAr reaction on 4-iodo-3-methoxypyridine with a nucleophile, but the reaction is very slow. How can I accelerate it?

A1: The reactivity of 4-iodo-3-methoxypyridine towards SNAr is moderate. To enhance the reaction rate, you need to increase the electrophilicity of the pyridine ring or use a more potent nucleophile.

  • Causality: The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex.[19] The stability of this intermediate is key.

  • Solution:

    • Activation of the Pyridine Ring: Protonation of the pyridine nitrogen with an acid can significantly increase the ring's electrophilicity, making it more susceptible to nucleophilic attack.[20]

    • Stronger Nucleophile/Base System: Use a strong base to generate a more potent nucleophile in situ. For example, using NaH with an alcohol to form the alkoxide.

    • Solvent: A polar aprotic solvent like DMSO or DMF can help stabilize the charged Meisenheimer intermediate, thus accelerating the reaction.

    • Temperature: Increasing the reaction temperature is a straightforward way to increase the reaction rate.

Q2: Are there any alternative leaving groups I should consider if iodine is not effective?

A2: While iodine is a good leaving group, in some SNAr contexts, other leaving groups can be more effective.

  • Causality: The rate of leaving group departure is also a factor in the overall reaction rate.

  • Solution:

    • Other Halogens: Aryl fluorides and chlorides are often more reactive in SNAr reactions because fluorine and chlorine are more electronegative, making the ipso-carbon more electrophilic. However, the C-I bond is weaker, which can favor other reaction pathways.

    • Other Leaving Groups: Sulfonate esters (e.g., tosylates, mesylates) or a nitro group can also serve as effective leaving groups in SNAr reactions.

General Protocol for SNAr with an Amine Nucleophile

This protocol is a starting point for the displacement of the iodo group with an amine.

ParameterRecommended Condition
Aryl Halide 4-Iodo-3-methoxypyridine (1.0 equiv)
Nucleophile Amine (2.0-3.0 equiv)
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)
Solvent DMSO or NMP
Temperature 120-150 °C
Time 12-48 h

Step-by-Step Procedure:

  • To a sealed tube, add 4-iodo-3-methoxypyridine, the amine, and the base.

  • Add the solvent and seal the tube tightly.

  • Heat the reaction mixture in an oil bath at the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

References

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC - NIH. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry - ACS Publications. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC. [Link]

  • Buchwald–Hartwig amination. (n.d.). Grokipedia. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]

  • Coupling outcomes for pyridines. (n.d.). ResearchGate. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). PubMed. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). OUCI. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (n.d.). ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (n.d.). PMC - NIH. [Link]

  • Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. (2006). Technical University of Munich. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC - NIH. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). ChemRxiv. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). ResearchGate. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science (RSC Publishing). [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. (n.d.). NIH. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC - NIH. [Link]

  • Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. (2005). PubMed. [Link]

Sources

Technical Support Center: Optimizing Suzuki Reactions of 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 4-iodo-3-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, improve yields, and troubleshoot common issues with this specific heterocyclic substrate. Our approach moves beyond simple protocols to explain the fundamental principles governing the choice of solvent and base, empowering you to make informed decisions for your unique system.

Frequently Asked Questions (FAQs)

This section addresses the core principles behind solvent and base selection for the Suzuki-Miyaura reaction. Understanding these concepts is critical for rational optimization and troubleshooting.

Q1: What is the fundamental role of the base in the Suzuki reaction of 4-iodo-3-methoxypyridine?

The base in a Suzuki-Miyaura coupling is not merely a proton scavenger; it plays multiple, crucial roles throughout the catalytic cycle.[1][2] Its primary functions are:

  • Activation of the Boronic Acid: Organoboron compounds are generally not nucleophilic enough to transmetalate directly to the palladium center. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3][4] This "ate" complex possesses a higher electron density on the boron-bound carbon, which dramatically accelerates the rate-determining transmetalation step.[5]

  • Facilitation of the Pd(II) Intermediate: After the initial oxidative addition of 4-iodo-3-methoxypyridine to the Pd(0) catalyst, the base helps to form a key palladium(II) intermediate (e.g., an Ar-Pd-OH or Ar-Pd-OR species). This species is more susceptible to transmetalation with the activated boronate complex than the initial Ar-Pd-I species.[1]

  • Influence on Reaction Selectivity: The stoichiometry and strength of the base can influence the selectivity of the reaction, especially in competitive scenarios. It affects the acid-base equilibrium in the reaction mixture, which can alter the relative reactivity of different organoboron species.[5]

For 4-iodo-3-methoxypyridine, which is an electron-rich heterocycle, ensuring efficient transmetalation is key. Therefore, the selection of a base that effectively generates the boronate species without promoting unwanted side reactions is paramount.

Q2: How does the choice of solvent impact the reaction efficiency and outcome?

The solvent is a critical parameter that influences nearly every aspect of the reaction.[6][7] Its roles include:

  • Solubility: The solvent system must adequately dissolve, or at least effectively suspend, the 4-iodo-3-methoxypyridine, the boronic acid partner, the base, and the palladium catalyst at the reaction temperature.[8][9] Poor solubility is a common cause of failed or sluggish reactions.

  • Stabilization of Intermediates: The polarity of the solvent can stabilize charged or polar intermediates and transition states within the catalytic cycle, thereby affecting reaction rates.[10] However, the relationship is not always linear; solvent coordination to the palladium center can also play a significant, and sometimes more complex, role than simple dielectric constant.[11]

  • Influence on Base Activity: In biphasic systems (e.g., Toluene/Water or Dioxane/Water), the solvent composition affects the partitioning and solubility of the inorganic base, influencing its effective concentration and reactivity.

  • Catalyst Stability: Some solvents can coordinate to the palladium center. While this can sometimes be stabilizing, strongly coordinating solvents like nitriles can occasionally inhibit catalysis by occupying coordination sites needed for the reaction to proceed.[12]

Commonly used solvents for this type of coupling include 1,4-dioxane, toluene, DMF, and THF, often with a co-solvent like water or ethanol to aid in dissolving the inorganic base.[13][14]

Troubleshooting Guide: Low Yield & Side Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of 4-iodo-3-methoxypyridine.

Problem Potential Cause (Solvent/Base Related) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Ineffective Base: The chosen base (e.g., NaHCO₃) may be too weak to efficiently form the active boronate species.Action: Screen stronger inorganic bases. Potassium carbonate (K₂CO₃) is a good starting point, but cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective for challenging substrates.[13][15]
2. Poor Solubility: One or more components (substrate, base, catalyst) are not sufficiently soluble in the chosen solvent at the reaction temperature.[8]Action: Switch to a different solvent system. A 4:1 or 3:1 mixture of 1,4-Dioxane/H₂O is a robust starting point.[16][17] Alternatively, for highly polar substrates, DMF can be effective.[18]
3. Catalyst Deactivation: Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to inactive palladium species.Action: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a strict inert atmosphere.[19][20]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: This is a major cause of homocoupling, which is promoted by Pd(II) species under basic conditions.[13]Action: Improve degassing procedures for all reagents and solvents. Use freeze-pump-thaw cycles for maximum oxygen removal if necessary.
2. Inefficient Catalytic Turnover: If the main catalytic cycle is slow, side reactions like homocoupling become more prominent.Action: Re-optimize the base and solvent combination to accelerate the desired cross-coupling pathway. A stronger base or a solvent that improves solubility can often suppress homocoupling by making the main reaction faster.
Protodeborylation (Loss of Boronic Acid) 1. Excess Water or Protic Solvent: The boronic acid C-B bond can be cleaved by protons, especially at elevated temperatures in aqueous media.Action: Minimize the amount of water in the reaction; use just enough to solubilize the base. Alternatively, consider using an anhydrous solvent system with a soluble organic base or powdered KF.[3] Using a more stable boronic ester (e.g., a pinacol ester) can also mitigate this issue.[13]

Data Summary: Recommended Starting Conditions

For any new Suzuki coupling with 4-iodo-3-methoxypyridine, it is advisable to screen a set of reliable starting conditions. The following table provides a matrix of commonly successful solvent and base combinations.

Entry Solvent System (v/v) Base (2-3 equiv.) Typical Temp (°C) Notes
11,4-Dioxane / H₂O (4:1)K₂CO₃ or Na₂CO₃90 - 100A versatile and widely used system. Good for general screening.[16][17]
2Toluene / EtOH / H₂O (4:1:1)Na₂CO₃100The ethanol co-solvent can improve solubility for certain substrates.[16]
31,4-Dioxane / H₂O (4:1)K₃PO₄100 - 110K₃PO₄ is a stronger base, often effective when carbonates fail.[21]
4DMFK₂CO₃90 - 120A good choice for less soluble, polar coupling partners.[18]
51,4-Dioxane / H₂O (4:1)Cs₂CO₃80 - 100Cesium carbonate is highly effective but more expensive; useful for difficult couplings.[22]

All reactions should be performed with a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under an inert atmosphere.

Visualized Workflows & Mechanisms

Diagrams provide a clear visual reference for complex chemical processes and logical troubleshooting steps.

The Suzuki-Miyaura Catalytic Cycle

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Halide [label="Ar-Pd(II)L₂(I)", fillcolor="#FBBC05"]; Base_Exchange [label="Base Exchange\n(Metathesis)", shape=plaintext, fontcolor="#202124"]; PdII_Base [label="Ar-Pd(II)L₂(OH)", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation\n(Rate-Limiting Step)", shape=plaintext, fontcolor="#202124"]; PdII_Dimer [label="Ar-Pd(II)L₂(Ar')", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar' (Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for boronic acid cycle Boronic_Acid [label="Ar'-B(OH)₂", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base (OH⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronate [label="[Ar'-B(OH)₃]⁻\n(Activated)", shape=ellipse, fillcolor="#FFFFFF"];

// Edges for the main cycle Pd0 -> OxAdd [label="Ar-I\n(4-Iodo-3-methoxypyridine)", arrowhead=vee]; OxAdd -> PdII_Halide; PdII_Halide -> Base_Exchange [label="Base (e.g., OH⁻)"]; Base_Exchange -> PdII_Base; PdII_Base -> Transmetalation; Transmetalation -> PdII_Dimer; PdII_Dimer -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];

// Edges for the boronic acid activation {rank=same; Base; Boronic_Acid;} Boronic_Acid -> Boronate [dir=none, style=invis]; // for alignment Base -> Boronate; Boronic_Acid -> Boronate [label="+"]; Boronate -> Transmetalation [label="Activated Nucleophile"]; } ddoto Caption: The Suzuki-Miyaura Catalytic Cycle.[2][23]

Troubleshooting Workflow for a Failed Reaction

Troubleshooting_Workflow

Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of 4-iodo-3-methoxypyridine.

Protocol 1: Standard Thermal Conditions with Aqueous Base

This protocol is a reliable standard for initial screening and small-to-medium scale synthesis.

  • Reaction Setup: To a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add 4-iodo-3-methoxypyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Heat the mixture to the target temperature (e.g., 90-100 °C) with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Conditions

This method is ideal for rapid screening of conditions and can often improve yields and reduce reaction times.

  • Reaction Setup: In a clean, dry microwave reaction vial equipped with a small magnetic stir bar, combine 4-iodo-3-methoxypyridine (1.0 eq.), the arylboronic acid or boronic acid pinacol ester (1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[16]

  • Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration) followed by an aqueous solution of the base (e.g., 2M aqueous Na₂CO₃, 3.0 eq.).[16]

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-140 °C) for 20-60 minutes.[21] Monitor the internal pressure to ensure it remains within safe limits.

  • Work-up: Allow the vial to cool completely to room temperature before carefully opening it. Dilute the contents with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. (n.d.). Benchchem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2025).
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). J-Stage.
  • Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.).
  • How can I solve my problem with Suzuki coupling? (2014).
  • Problems with Suzuki coupling. (2025). Reddit.
  • Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles. (n.d.). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Struggling with Suzuki Reaction. (2024). Reddit.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
  • Technical Support Center: Optimization of Reaction Conditions for 4-(4-Acetylphenyl)pyridine. (n.d.). Benchchem.
  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Conversion in 4-Iodo-3-methoxypyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 4-iodo-3-methoxypyridine. This versatile building block is crucial in medicinal chemistry and materials science, yet its successful functionalization via palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be challenging. The inherent electronic properties of the pyridine ring, particularly the coordinating nitrogen atom, can lead to catalyst inhibition and low conversion rates.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

Master Troubleshooting Flowchart

Before diving into specific issues, the following flowchart provides a high-level overview of a logical troubleshooting sequence.

Troubleshooting_Flowchart start Low or No Conversion Observed check_reagents Q1: Are my starting materials and reagents pure and dry? start->check_reagents check_conditions Q2: Is the reaction set up correctly for anaerobic conditions? check_reagents->check_conditions Reagents OK sub_purify Action: Purify substrate. Use fresh, anhydrous solvents. check_reagents->sub_purify Purity Issue catalyst_issue Q3: Is my catalyst system (Pd source + ligand) optimal and active? check_conditions->catalyst_issue Setup OK sub_degas Action: Improve degassing. Use Schlenk line or glovebox. check_conditions->sub_degas Oxygen Present base_solvent_issue Q4: Are the base and solvent appropriate for this specific coupling? catalyst_issue->base_solvent_issue Catalyst OK sub_catalyst Action: Screen ligands/Pd sources. Use a pre-catalyst. catalyst_issue->sub_catalyst Catalyst Inactive temp_time_issue Q5: Are the reaction temperature and time sufficient? base_solvent_issue->temp_time_issue Base/Solvent OK sub_base Action: Screen different bases and solvents. base_solvent_issue->sub_base Suboptimal Choice side_reactions Q6: Am I observing side products like homocoupling or dehalogenation? temp_time_issue->side_reactions Temp/Time OK sub_temp Action: Incrementally increase temperature. Monitor kinetics. temp_time_issue->sub_temp Insufficient Energy success Reaction Optimized side_reactions->success Side Reactions Minimized sub_side Action: Adjust stoichiometry. Lower temperature. side_reactions->sub_side Side Reaction Dominates

Caption: A logical workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reagents and Reaction Setup

Q1: My reaction isn't working at all. Could my 4-iodo-3-methoxypyridine starting material be the problem?

A1: Yes, the quality of your starting material is critical.

  • Purity: 4-iodo-3-methoxypyridine can degrade over time, releasing free iodine which can poison palladium catalysts. Impurities from its synthesis can also interfere with catalysis. Confirm the purity by ¹H NMR and LC-MS. If necessary, purify the material by recrystallization or column chromatography.

  • Water Content: Ensure your starting material is dry. Water can hydrolyze organoboron reagents in Suzuki couplings (protodeboronation) and can affect the solubility and efficacy of certain bases.

Q2: I'm seeing my starting materials consumed on TLC/LC-MS, but I'm not forming the desired product. What's going on?

A2: This common issue often points to one of two culprits:

  • Dehalogenation: The iodo-group is being replaced by a hydrogen atom, yielding 3-methoxypyridine. This is often caused by trace amounts of water or protic impurities, especially under basic conditions at elevated temperatures. Ensure all reagents and solvents are scrupulously dried and the reaction is run under a rigorously inert atmosphere.[3]

  • Homocoupling: Your coupling partner (e.g., boronic acid in a Suzuki reaction or terminal alkyne in a Sonogashira reaction) is coupling with itself. This is particularly prevalent in Sonogashira couplings (Glaser coupling) if oxygen is present, and in Suzuki couplings if the transmetalation step is slow.[4] To minimize this, ensure thorough degassing of all solvents and reagents.[5][6]

Q3: How critical is the inert atmosphere? I'm just purging with nitrogen/argon for a few minutes.

A3: It is absolutely critical. The active Pd(0) catalyst is extremely sensitive to oxygen and will readily oxidize to inactive Pd(II) species or form palladium black.[7]

  • Best Practice: For consistent results, use a Schlenk line with multiple vacuum/backfill cycles (at least three) for the reaction vessel containing all solid reagents. Add degassed solvents via cannula or syringe. For maximum control, perform the entire setup in a glovebox.

  • Solvent Degassing: Simply bubbling inert gas through a solvent is often insufficient. The preferred methods are freeze-pump-thaw (for Schlenk line users) or sparging with argon for at least 30-60 minutes followed by storage under an inert atmosphere.[6][8]

Section 2: The Catalytic System

Q4: My reaction is sluggish or stalls completely. How do I know if my catalyst is being deactivated?

A4: Catalyst deactivation is a primary suspect, especially with pyridine substrates. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that inhibit catalytic turnover.[1][9]

  • Visual Cue: The formation of "palladium black" (a fine black precipitate) is a clear sign of catalyst aggregation and deactivation.

  • The "2-Pyridyl Problem": While your substrate is a 4-iodopyridine, the general challenge of pyridine coordination, often termed the "2-pyridyl problem" in literature, is relevant to all pyridine substrates and can hinder catalyst performance.[10][11]

  • Solution - Ligand Choice: The key is to use a ligand that can kinetically outcompete the pyridine nitrogen for coordination to the palladium center. Bulky, electron-rich phosphine ligands are the standard solution. They accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), minimizing the time the catalyst is vulnerable to inhibition.

Ligand_Effect cluster_cycle Desired Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa Fast with bulky ligand off_cycle [Pyridine-Pd(0)L_m] (Inactive Complex) pd0->off_cycle Inhibition by Pyridine Nitrogen pyridine 4-Iodo-3-methoxypyridine re Reductive Elimination oa->re ... re->pd0 Fast with bulky ligand

Caption: Bulky ligands accelerate the catalytic cycle, minimizing catalyst inhibition.

Q5: Which palladium source and ligand should I choose? I used Pd(PPh₃)₄ and it failed.

A5: While Pd(PPh₃)₄ is a classic catalyst, it is often not robust enough for challenging substrates like substituted pyridines.[8] Modern catalyst systems consisting of a palladium(II) or palladium(0) precursor and a specialized ligand offer far better performance.

Coupling TypeRecommended Pd SourceRecommended Ligands (Buchwald-type)Rationale
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhos These bulky, electron-rich biaryl monophosphine ligands promote fast oxidative addition and reductive elimination, preventing catalyst poisoning.[12]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BrettPhos Specifically designed for C-N bond formation, these ligands facilitate the difficult reductive elimination step to form the C-N bond.[13][14]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄P(t-Bu)₃, cataCXium® AWhile traditional catalysts can work, bulky phosphines can be beneficial, especially in copper-free protocols to prevent Glaser homocoupling.[15][16]

Pro-Tip: Consider using palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2). These are air-stable complexes that reliably generate the active Pd(0) species in situ, leading to more reproducible results than separate Pd source/ligand combinations.[8]

Section 3: Reaction Parameters

Q6: What is the best base and solvent combination?

A6: The choice of base and solvent is interdependent and crucial for success. There is no single "best" combination; it must be optimized for the specific coupling reaction.

Coupling TypeCommon BasesCommon SolventsKey Considerations
Suzuki-Miyaura K₃PO₄, K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OAqueous bases are common. K₃PO₄ is a good starting point. Anhydrous conditions with K₃PO₄ can sometimes help if protodeboronation is an issue.[12][17][18]
Buchwald-Hartwig NaOt-Bu, K₃PO₄, Cs₂CO₃ Toluene, Dioxane, THFStrong, non-nucleophilic bases are required. NaOt-Bu is very common but can be sensitive. K₃PO₄ and Cs₂CO₃ are often milder, effective alternatives.[13]
Sonogashira Et₃N, DIPEA THF, DMFThe amine base often serves as the solvent or co-solvent and is critical for regenerating the copper(I) catalyst and neutralizing the HX byproduct.[4][16]

Causality: The base's role is multifaceted: in Suzuki coupling, it activates the boronic acid; in Buchwald-Hartwig, it deprotonates the amine; in Sonogashira, it deprotonates the alkyne.[19] The solvent must solubilize all components and be stable at the required reaction temperature. Aprotic polar solvents like Dioxane, Toluene, and THF are generally preferred.[12][20]

Q7: I'm not seeing any product at 80 °C. Should I just increase the temperature?

A7: Increasing the temperature can be effective, but it should be done systematically. While aryl iodides are generally reactive, challenging couplings may require more thermal energy to overcome activation barriers.[7]

  • Systematic Approach: Increase the temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C, then to 110 °C). Monitor the reaction at each stage by TLC or LC-MS.

  • Caution: Excessively high temperatures can lead to faster catalyst decomposition, ligand degradation, and an increase in side reactions like dehalogenation.[6] If you see an increase in side products without a significant increase in desired product, the temperature is likely too high.

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Screening Reaction

This protocol provides a robust starting point for optimizing the Suzuki-Miyaura coupling of 4-iodo-3-methoxypyridine.

Materials:

  • 4-iodo-3-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (powdered, dried, 2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk tube or microwave vial

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 4-iodo-3-methoxypyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio of dioxane:water) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.[21]

  • Seal the tube and place it in a preheated oil bath or heating block at 90-100 °C.

  • Stir the reaction vigorously. Monitor its progress by taking aliquots at regular intervals (e.g., 2h, 6h, 12h) and analyzing by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions - Benchchem.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem.
  • A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates - ResearchGate. Available from: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - Wiley Online Library. Available from: [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? - ResearchGate. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • Problems with Suzuki coupling - Reddit. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ACS Publications. Available from: [Link]

  • Optimization of reaction condition for catalyst, base, solvent - ResearchGate. Available from: [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. Available from: [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. Available from: [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed. Available from: [Link]

  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole - Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? - Reddit. Available from: [Link]

  • Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes - Royal Society of Chemistry. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. Available from: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available from: [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Royal Society of Chemistry. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? - Reddit. Available from: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available from: [Link]

  • Cross-Coupling Chemistry.
  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction - PubMed. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? - Reddit. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles - ACS Publications. Available from: [Link]

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. Available from: [Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PubMed Central. Available from: [Link]

  • Sonogashira coupling - YouTube. Available from: [Link]

  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine - Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PubMed Central. Available from: [Link]

  • A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To.
  • Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate. Available from: [Link]

  • Oxidative Coupling of N-Methoxyamides and Related Compounds toward Aromatic Hydrocarbons by Designer μ-Oxo Hypervalent Iodine Catalyst.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? - Reddit. Available from: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - ResearchGate. Available from: [Link]

  • Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles - PubMed Central. Available from: [Link]

  • Technical Support Center: Purification of Crude 4-Amino-3-iodopyridine - Benchchem.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. Available from: [Link]

  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - Royal Society of Chemistry. Available from: [Link]

Sources

preventing deiodination of 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Iodo-3-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent the common issue of deiodination and ensure the success of your experiments.

Core Concepts: The Challenge of Deiodination

4-Iodo-3-methoxypyridine is a valuable reagent in organic synthesis, particularly in cross-coupling reactions, due to the reactivity of the carbon-iodine bond. However, this reactivity also makes the molecule susceptible to a significant side reaction: deiodination , the premature cleavage of the C-I bond, leading to the formation of 3-methoxypyridine as a byproduct. This unwanted reaction reduces the yield of the desired product and complicates purification.

The methoxy group at the 3-position is an electron-donating group, which increases the electron density on the pyridine ring. This electronic enrichment can make the ipso-carbon (the carbon atom bonded to the iodine) more susceptible to protonolysis or reductive dehalogenation, especially under basic or reducing conditions inherent to many coupling reactions.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the use of 4-iodo-3-methoxypyridine in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of 3-methoxypyridine in my reaction mixture after a Suzuki coupling. What is the likely cause?

A1: The formation of 3-methoxypyridine during a Suzuki coupling is a classic case of deiodination. The primary causes are often related to the reaction conditions. The combination of a strong base, a protic solvent (or residual water), and elevated temperatures can lead to protonolysis of the C-I bond. Additionally, certain palladium catalysts and ligands can promote reductive dehalogenation.

Q2: Can the choice of palladium catalyst influence the rate of deiodination?

A2: Absolutely. While a highly active palladium catalyst is desirable for the cross-coupling reaction, some catalyst systems are also more prone to promoting reductive dehalogenation. For instance, catalysts with highly electron-donating ligands can increase the electron density on the palladium center, which may facilitate unwanted side reactions. It is a delicate balance between achieving high catalytic turnover for the desired coupling and minimizing deiodination.

Q3: How can I accurately quantify the amount of deiodinated byproduct in my sample?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • GC-MS: This technique can separate 4-iodo-3-methoxypyridine from the more volatile 3-methoxypyridine and provide their relative peak areas, which can be used for quantification with proper calibration.[1][2][3]

  • ¹H NMR: You can distinguish between the two compounds by characteristic shifts in the aromatic region. The proton ortho to the iodine in 4-iodo-3-methoxypyridine will have a distinct chemical shift compared to the corresponding proton in 3-methoxypyridine. Integration of these unique signals allows for the determination of the molar ratio of the two species.

Q4: Is 4-iodo-3-methoxypyridine sensitive to light?

A4: Yes, aryl iodides, in general, can be photosensitive and undergo photochemical degradation, which can involve homolytic cleavage of the C-I bond to form radical species.[4][5][6][7] It is best practice to store 4-iodo-3-methoxypyridine in an amber vial or protected from light, and to conduct reactions in flasks wrapped in aluminum foil, especially if the reaction is run for an extended period.

Troubleshooting Specific Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low yield in Suzuki Coupling with significant deiodination 1. Base is too strong or concentration is too high. 2. Presence of protic impurities (e.g., water in solvents). 3. High reaction temperature. 4. Inappropriate ligand choice. 1. Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or NaOtBu.2. Use anhydrous, degassed solvents. 3. Lower the reaction temperature and monitor for longer reaction times.4. Screen different phosphine ligands. Less electron-rich ligands may reduce the rate of deiodination.
Deiodination observed during Heck or Sonogashira Coupling 1. High reaction temperatures. 2. Suboptimal base selection. 3. Catalyst decomposition leading to palladium black, which can promote reduction. 1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[8][9]2. For Sonogashira, consider using a milder amine base like triethylamine or diisopropylethylamine.[10][11][12][13]3. Ensure proper degassing of solvents and maintain an inert atmosphere to prolong catalyst lifetime.
Failure to form a Grignard reagent or significant deiodination during formation 1. Presence of moisture or other protic impurities. 2. Reaction temperature is too high. 3. Slow initiation of Grignard formation. 1. Use rigorously dried glassware and anhydrous solvents. 2. Maintain a low temperature during the formation of the Grignard reagent.[14][15][16][17]3. Use an activating agent like a small crystal of iodine or 1,2-dibromoethane to initiate the reaction.
Deiodination during lithiation/halogen-metal exchange 1. Temperature is not sufficiently low. 2. Protic quench. 3. Side reactions with the solvent. 1. Perform the lithiation at very low temperatures (e.g., -78 °C or lower).[18][19]2. Ensure the electrophile is anhydrous before quenching.3. Use a non-reactive solvent like diethyl ether or THF at low temperatures.

Preventative Strategies & Protocols

Proactive measures can significantly minimize the risk of deiodination. The following section provides detailed protocols and workflows designed to preserve the integrity of the C-I bond in 4-iodo-3-methoxypyridine.

Workflow for Optimizing a Suzuki-Miyaura Coupling Reaction

Suzuki_Optimization cluster_start Initial Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path cluster_success Success Start Standard Suzuki Conditions: - 4-Iodo-3-methoxypyridine (1 eq) - Boronic Acid/Ester (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - Na₂CO₃ (2 M aq, 2 eq) - Toluene/EtOH, 90°C Analysis Analyze crude reaction mixture by GC-MS and ¹H NMR Start->Analysis HighDeiodination High Deiodination (>10%)? Analysis->HighDeiodination LowerTemp Lower Temperature (70°C) HighDeiodination->LowerTemp Yes Success Optimized Conditions Found HighDeiodination->Success No MilderBase Change Base (K₃PO₄, Cs₂CO₃) LowerTemp->MilderBase ChangeLigand Screen Ligands (e.g., SPhos, XPhos) MilderBase->ChangeLigand Anhydrous Use Anhydrous Conditions ChangeLigand->Anhydrous Anhydrous->Analysis Re-evaluate

Caption: A decision-making workflow for optimizing Suzuki coupling reactions to minimize deiodination.

Detailed Protocol: Low-Temperature Suzuki Coupling

This protocol is designed to minimize deiodination by employing milder conditions.

Materials:

  • 4-Iodo-3-methoxypyridine

  • Arylboronic acid or pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-3-methoxypyridine (1.0 eq), the boronic acid derivative (1.2 eq), and finely ground K₃PO₄ (2.0 eq).

  • Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous, degassed 1,4-dioxane.

  • Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents. Then, add a 10:1 mixture of anhydrous, degassed 1,4-dioxane and water to achieve a final concentration of 0.1 M with respect to the 4-iodo-3-methoxypyridine.

  • Reaction Execution: Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for Minimizing Deiodination in Lithiation

Materials:

  • 4-Iodo-3-methoxypyridine

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous electrophile (e.g., dimethylformamide for formylation)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 4-iodo-3-methoxypyridine (1.0 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the butyllithium solution (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Quenching: Slowly add a solution of the anhydrous electrophile (1.2 eq) in the same anhydrous solvent to the reaction mixture, again maintaining the temperature below -70 °C.

  • Warming and Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by an appropriate method (e.g., chromatography or crystallization).

Analytical Characterization

Accurate identification and quantification of the deiodinated byproduct, 3-methoxypyridine, is crucial for troubleshooting and reaction optimization.

¹H NMR Spectral Data Comparison
CompoundKey ¹H NMR Signals (in CDCl₃, approx. δ ppm)
4-Iodo-3-methoxypyridine ~8.1 (d, 1H), ~7.8 (s, 1H), ~7.0 (d, 1H), ~3.9 (s, 3H)
3-Methoxypyridine ~8.3 (d, 1H), ~8.2 (s, 1H), ~7.2 (m, 2H), ~3.8 (s, 3H)

Note: Exact chemical shifts may vary depending on the solvent and concentration.

GC-MS Analysis Workflow

GCMS_Workflow SamplePrep Prepare Sample: - Dilute crude reaction mixture in a suitable solvent (e.g., EtOAc) - Filter if necessary Injection Inject into GC-MS SamplePrep->Injection Separation Chromatographic Separation: - Use a non-polar column (e.g., DB-5ms) - Temperature gradient to separate compounds by boiling point Injection->Separation Detection Mass Spectrometry Detection: - Identify peaks by their mass spectra - 3-Methoxypyridine (M⁺ ~109) - 4-Iodo-3-methoxypyridine (M⁺ ~235) Separation->Detection Quantification Quantification: - Integrate peak areas - Calculate relative percentages Detection->Quantification

Caption: A standard workflow for the analysis of deiodination byproducts using GC-MS.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hartwig, J. F. (2010).
  • Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard Reagents. CRC press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • de Vries, J. G. (2001). The Heck reaction.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladacycles in catalysis.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Albini, A., & Fagnoni, M. (Eds.). (2007).
  • Lindsley, C. W. (Ed.). (2016). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 7: Compounds of Group 13 and 2 (Al, Ga, In, Tl, Be...Ba). Georg Thieme Verlag.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of terminal alkynes and sp2-halides: the Sonogashira reaction.
  • Knochel, P. (Ed.). (2011). Modern Organocopper Chemistry. John Wiley & Sons.
  • Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Jutand, A. (2007). Role of the nature of the palladium catalyst in the Suzuki cross-coupling reaction. Pure and Applied Chemistry, 79(11), 2043-2050.
  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
  • Horspool, W. M., & Lenci, F. (Eds.). (2003). CRC handbook of organic photochemistry and photobiology. CRC press.
  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Grignard reagents and palladium: a new perspective on an old reagent. Chemical Society Reviews, 40(10), 4937-4947.
  • Doucet, H. (2008). Sonogashira reactions of aryl chlorides. Topics in Current Chemistry, 219, 1-24.
  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The preparation of organolithium reagents and their application in organic synthesis. The chemistry of organolithium compounds, 1, 435-493.
  • Cornelisse, J., & Havinga, E. (1975). Photosubstitution reactions of aromatic compounds. Chemical Reviews, 75(4), 353-388.
  • Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
  • Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-mediated reductive hydrodehalogenation of organic halides. Chemical reviews, 104(6), 3079-3160.
  • Gilman, H., & Jones, R. G. (1941). The preparation of organolithium compounds. Organic Reactions, 6, 339-367.
  • Cacchi, S., & Fabrizi, G. (2005). The Mizoroki− Heck Reaction in the Age of Modern Catalysis. Organic & biomolecular chemistry, 3(15), 2841-2851.
  • Richey, H. G. (Ed.). (2000). Grignard Reagents: New Developments. John Wiley & Sons.
  • Colquhoun, H. M., Holton, J., Thompson, D. J., & Twigg, M. V. (1984). New pathways for organic synthesis: practical applications of transition metals. Springer Science & Business Media.
  • O'Brien, C. J., & Tellez, J. L. (2004). The development and application of the Suzuki-Miyaura cross-coupling reaction in the synthesis of pharmaceuticals.
  • Rossi, R., Carpita, A., & Bellina, F. (1995). Palladium-and/or copper-mediated cross-coupling reactions between 1-alkynes and 1-alkenyl-, aryl-, and 1-alkynyl-halides or-triflates. A review.
  • Hübschmann, H. J. (2015).
  • Wakefield, B. J. (1995). Organolithium methods. Academic press.

Sources

Technical Support Center: Analytical Methods for Monitoring 4-Iodo-3-methoxypyridine Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring chemical reactions involving 4-Iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies crucial for successful reaction monitoring and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research.

Introduction to Monitoring Reactions of 4-Iodo-3-methoxypyridine

4-Iodo-3-methoxypyridine is a versatile heterocyclic building block frequently employed in cross-coupling reactions to construct complex molecular architectures. The presence of the iodo group makes it an excellent substrate for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.[1] Accurate monitoring of these reactions is paramount for optimizing yields, minimizing byproduct formation, and determining reaction endpoints. This guide provides a comprehensive question-and-answer-based resource for troubleshooting common issues encountered during the analysis of these reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Question 1: I'm having trouble getting good separation of my starting material, product, and byproducts on a TLC plate. How can I optimize my solvent system?

Answer:

Achieving good separation on TLC is fundamental for a quick and effective reaction monitoring.[1] For pyridine-containing compounds, the basicity of the nitrogen atom can lead to interactions with the acidic silica gel, causing streaking. Here’s a systematic approach to optimizing your solvent system:

  • Start with a Standard Solvent System: A common starting point for many organic reactions is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For a typical cross-coupling reaction with 4-Iodo-3-methoxypyridine, begin with a 7:3 or 8:2 mixture of hexanes:ethyl acetate.

  • Adjusting Polarity:

    • If your spots are all at the baseline (Rf ≈ 0), your solvent system is not polar enough. Gradually increase the proportion of ethyl acetate.

    • If your spots are all at the solvent front (Rf ≈ 1), your solvent system is too polar. Decrease the proportion of ethyl acetate.

  • Addressing Streaking: If you observe streaking, it is likely due to the interaction of the basic pyridine nitrogen with the acidic silica gel. To mitigate this, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N), typically 0.1-1% by volume. This will neutralize the acidic sites on the silica gel and lead to sharper spots.

  • Alternative Solvent Systems: If a hexane/ethyl acetate system is not providing adequate separation, consider other solvent systems. For more polar compounds, a mixture of dichloromethane (DCM) and methanol (MeOH) can be effective. Again, the addition of a small amount of triethylamine may be necessary.

Question 2: How can I effectively visualize the spots on my TLC plate? My product is not UV-active.

Answer:

While UV visualization is a convenient non-destructive method for many aromatic compounds, not all products will be sufficiently UV-active.[2] Here are several visualization techniques suitable for pyridine derivatives:

  • UV Light (254 nm): Most commercially available TLC plates contain a fluorescent indicator that allows for the visualization of UV-active compounds as dark spots.[2] Given the aromatic nature of 4-Iodo-3-methoxypyridine and many of its coupled products, this should be your first method of choice.

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a widely used method for visualizing organic compounds.[2] Iodine complexes with many organic molecules, rendering them as brown spots. This method is generally non-destructive, and the spots will fade over time.

  • Potassium Permanganate (KMnO₄) Stain: This is a versatile and destructive stain that is effective for a wide range of functional groups that can be oxidized, such as alkenes and alcohols. It can also be useful for visualizing many organic compounds that do not respond to other methods. Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution and gently heat with a heat gun. Spots will appear as yellow to brown on a purple background.

  • Dragendorff's Reagent: This stain is particularly useful for detecting alkaloids and other nitrogen-containing compounds, making it a good choice for pyridine derivatives.[3] It typically produces orange to brown spots.

  • Picryl Chloride: This reagent can be used for the detection of pyridine derivatives. After spraying with a picryl chloride solution, exposure to ammonia vapor will develop the spots.[4]

Table 1: Common TLC Stains for Pyridine Derivatives

StainPreparationVisualization
Iodine A few crystals of I₂ in a closed chamber.Brown spots on a yellow background.
Potassium Permanganate 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O.Yellow to brown spots on a purple background upon heating.
Dragendorff's Reagent Commercially available or prepared from bismuth subnitrate and potassium iodide.Orange to brown spots.[3]
Picryl Chloride 0.5-1.5% ethanolic picryl chloride solution.Colored spots after exposure to ammonia.[4]
High-Performance Liquid Chromatography (HPLC)

Question 3: I'm observing significant peak tailing for my pyridine-containing compounds in reverse-phase HPLC. What is the cause and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like pyridines on silica-based reverse-phase columns. The primary cause is the interaction between the basic nitrogen of the pyridine ring and residual acidic silanol groups on the silica surface.[5] This secondary interaction leads to a portion of the analyte molecules being retained more strongly, resulting in a tailed peak shape.

Here’s how to address this issue:

  • Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to control the pH of the mobile phase.

    • Low pH: By operating at a low pH (e.g., pH 2-3), the silanol groups will be protonated and thus less likely to interact with the protonated basic analyte. Add an acidic modifier to your mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is generally preferred for LC-MS applications due to its volatility.

    • High pH: Alternatively, operating at a high pH (e.g., pH 8-10) will deprotonate the pyridine nitrogen, making it neutral and less likely to interact with the silanol groups. However, ensure your column is stable at high pH. Many modern columns are designed for extended pH ranges.

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically modified to reduce their activity. Using a high-quality, well-end-capped C18 column is highly recommended for the analysis of basic compounds.

  • Choice of Organic Modifier: Acetonitrile is generally a good starting choice for the organic modifier. In some cases, methanol can provide different selectivity.

  • Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics.

Experimental Protocol: Generic HPLC Method for Monitoring a Suzuki Coupling of 4-Iodo-3-methoxypyridine

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a composition that provides good retention of your starting material (e.g., 70% A, 30% B) and ramp to a higher organic content (e.g., 5% A, 95% B) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both your starting material and product have good absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Question 4: My retention times are drifting during a series of injections. What could be the cause?

Answer:

Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting your sequence of injections. This can take 10-20 column volumes.

  • Mobile Phase Composition: If you are mixing your mobile phase online, ensure the pump is functioning correctly. If preparing it manually, ensure it is well-mixed and that there is no evaporation of the more volatile component.

  • Temperature Fluctuations: The column temperature can significantly affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.

  • Column Contamination: Over time, strongly retained components from your reaction mixture can accumulate on the column, leading to changes in retention. Periodically flush your column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove these contaminants.

HPLC_Troubleshooting_Workflow

Caption: Workflow for troubleshooting HPLC peak tailing.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Question 5: I am not seeing any peaks for my compounds in a GC analysis. What are the likely reasons?

Answer:

If you are not observing any peaks in your GC analysis, it could be due to several factors related to the properties of your compounds and the GC parameters:

  • Volatility: GC is suitable for volatile and thermally stable compounds. While 4-Iodo-3-methoxypyridine is likely volatile enough, some of its cross-coupling products, especially those with large aromatic groups, may have very high boiling points and may not elute from the column under standard conditions. You may need to use a higher oven temperature program.

  • Thermal Decomposition: The compounds may be degrading in the hot injector or on the column. This can be a problem for some sensitive functional groups. Try lowering the injector temperature.

  • Column Polarity: Ensure you are using a column with the appropriate polarity for your analytes. A standard non-polar or mid-polarity column (e.g., DB-5 or DB-17) is often a good starting point.

  • Sample Preparation: Make sure your sample is properly dissolved in a volatile solvent and that the concentration is appropriate.

Question 6: How can I use GC-MS to identify byproducts in my reaction?

Answer:

GC-MS is a powerful tool for identifying unknown components in a reaction mixture. The mass spectrometer fragments the molecules eluting from the GC column, producing a unique fragmentation pattern that can be used as a fingerprint for identification.

  • Molecular Ion Peak: Look for the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For halogenated compounds, look for characteristic isotopic patterns. For example, iodine has only one major isotope, while bromine has two isotopes of nearly equal abundance (⁷⁹Br and ⁸¹Br) separated by 2 mass units, and chlorine has two isotopes (³⁵Cl and ³⁷Cl) with an approximate ratio of 3:1.

  • Fragmentation Pattern: The fragmentation pattern provides structural information. For pyridine derivatives, a common fragmentation is the loss of the substituent groups. For example, in 4-Iodo-3-methoxypyridine, you might expect to see fragments corresponding to the loss of iodine, a methyl group from the methoxy moiety, or the entire methoxy group. By comparing the fragmentation patterns of unknown peaks to a mass spectral library or by interpreting the fragmentation, you can often identify byproducts.

  • Common Byproducts in Cross-Coupling Reactions:

    • Suzuki Coupling: Common byproducts include homo-coupled products of the boronic acid and dehalogenated starting material.[6]

    • Buchwald-Hartwig Amination: A common side reaction is hydrodehalogenation of the aryl halide, where the iodine is replaced by a hydrogen.[5][7]

GC_MS_Byproduct_Identification

Caption: Workflow for byproduct identification using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 7: How can I use ¹H NMR to monitor the progress of my reaction?

Answer:

¹H NMR spectroscopy is an excellent quantitative method for monitoring reaction progress because the integral of a peak is directly proportional to the number of protons it represents.

  • Identify Diagnostic Peaks: Before starting your reaction, obtain a ¹H NMR spectrum of your starting material, 4-Iodo-3-methoxypyridine. Identify well-resolved peaks that are characteristic of the starting material. The aromatic protons on the pyridine ring and the methoxy protons are good candidates. Based on similar structures, the methoxy protons of 4-Iodo-3-methoxypyridine are expected to appear as a singlet around 3.8-4.0 ppm.[8] The aromatic protons will have characteristic chemical shifts and coupling patterns.

  • Monitor Peak Disappearance and Appearance: As the reaction proceeds, take aliquots at regular intervals, quench the reaction if necessary, and acquire a ¹H NMR spectrum. You should observe the disappearance of the starting material peaks and the appearance of new peaks corresponding to your product.

  • Calculate Conversion: By integrating a characteristic peak of the starting material and a characteristic peak of the product, you can calculate the percent conversion. Choose peaks that are well-resolved and do not overlap with other signals.

Table 2: Representative ¹H NMR Data for a Halogenated Methoxypyridine Derivative

CompoundProtonChemical Shift (ppm)Multiplicity
(E)-1-(1,2-diiodovinyl)-3-methoxybenzene OCH₃3.83s
Aromatic & Vinylic6.85-7.26m

Note: This data is for a similar compound and serves as an example. Actual chemical shifts for 4-Iodo-3-methoxypyridine may vary.[8]

Question 8: What should I look for in the ¹³C NMR spectrum to confirm product formation?

Answer:

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of your molecules. While not typically used for quantitative reaction monitoring due to longer acquisition times and the complexities of nuclear Overhauser effect (NOE), it is invaluable for structural confirmation of the final product.

  • Chemical Shift Changes: The carbon atom attached to the iodine in 4-Iodo-3-methoxypyridine will have a characteristic chemical shift. Upon successful cross-coupling, this carbon will now be bonded to a different group (e.g., an aryl group in a Suzuki reaction), resulting in a significant change in its chemical shift.

  • New Carbon Signals: You will also observe new signals in the spectrum corresponding to the carbons of the group you have coupled to the pyridine ring.

Table 3: Representative ¹³C NMR Data for a Halogenated Methoxypyridine Derivative

CompoundCarbonChemical Shift (ppm)
(E)-1-(1,2-diiodovinyl)-3-methoxybenzene OCH₃55.33
Aromatic & Vinylic80.83 - 159.14

Note: This data is for a similar compound and serves as an example. Actual chemical shifts for 4-Iodo-3-methoxypyridine may vary.[8]

Conclusion

Effective reaction monitoring is a critical skill for any synthetic chemist. By understanding the principles behind the analytical techniques and anticipating potential issues, you can troubleshoot problems efficiently and optimize your reaction conditions with confidence. This guide provides a framework for addressing common challenges encountered when working with 4-Iodo-3-methoxypyridine and its derivatives. Remember to always start with a clear understanding of your starting materials and expected products, and to use a systematic approach to problem-solving.

References

  • Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. [Link]

  • Supporting Information. Knowledge UChicago. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • TLC Staining solutions. Org Prep Daily - WordPress.com. [Link]

  • Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. The Royal Society of Chemistry. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • TLC Stains. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. [Link]

Sources

Validation & Comparative

The Organic Chemist's Guide to C-4 Functionalization of 3-Methoxypyridine: A Reactivity Comparison of 4-Iodo vs. 4-Bromo Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among these, the 3-methoxypyridine core is of particular interest, offering a versatile platform for structural elaboration. Functionalization at the C-4 position is a key strategic maneuver, and the choice of the halogen precursor—typically an iodo or bromo derivative—is a critical decision point that significantly impacts reaction efficiency, cost, and overall synthetic strategy.

This guide provides an in-depth technical comparison of the reactivity of 4-iodo-3-methoxypyridine and 4-bromo-3-methoxypyridine. While direct, side-by-side comparative experimental data for these specific substrates is not extensively available in the public domain, this comparison is built upon well-established principles of organic chemistry, extensive data from analogous heterocyclic systems, and specific, illustrative examples. We will delve into the theoretical underpinnings of their reactivity and provide practical guidance for their application in key synthetic transformations.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between 4-iodo-3-methoxypyridine and 4-bromo-3-methoxypyridine lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This is reflected in their respective bond dissociation energies (BDEs), with the C-I bond requiring less energy to be cleaved.

BondAverage Bond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
(Data sourced from multiple chemical literature sources for aryl halides)[1][2][3][4][5]

This difference in bond strength is the primary determinant of reactivity in many transition metal-catalyzed cross-coupling reactions, where the oxidative addition of the catalyst to the carbon-halogen bond is often the rate-determining step.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this arena, the choice between an iodo and a bromo substituent has profound implications for reaction conditions and outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron species, is a workhorse of modern synthesis.[6][7][8] The established reactivity trend for aryl halides in Suzuki couplings is I > Br > Cl, directly correlating with the C-X bond dissociation energies.

4-Iodo-3-methoxypyridine is expected to be the more reactive partner in Suzuki couplings. This enhanced reactivity often translates to:

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times are typically sufficient.

  • Lower Catalyst Loadings: Efficient conversion can often be achieved with less palladium catalyst.

  • Higher Yields: Reactions generally proceed to completion with fewer side products.

4-Bromo-3-methoxypyridine , while a viable substrate, generally requires more forcing conditions to achieve comparable results. This may include higher temperatures, longer reaction times, and potentially higher catalyst loadings. A patent for the synthesis of muscarinic M4 receptor agonists describes the use of 4-bromo-3-methoxypyridine in a Suzuki reaction, highlighting its utility in complex molecule synthesis.[9]

Illustrative Workflow for a Suzuki-Miyaura Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification start Combine Aryl Halide, Boronic Acid/Ester, and Base in a Flask degas Degas the Mixture (e.g., with Argon) start->degas add_catalyst Add Palladium Catalyst and Ligand in Solvent degas->add_catalyst heat Heat the Reaction Mixture (Monitor by TLC/LC-MS) add_catalyst->heat quench Cool and Quench the Reaction heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Obtain Pure Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a crucial transformation for accessing linear, rigid structures.[10][11] Similar to the Suzuki reaction, the reactivity of the aryl halide follows the order I > Br > Cl.

4-Iodo-3-methoxypyridine will readily undergo Sonogashira coupling under mild conditions, often at or slightly above room temperature, with a palladium catalyst and a copper(I) co-catalyst.

4-Bromo-3-methoxypyridine will also participate in Sonogashira couplings, but typically requires higher temperatures and may be more prone to side reactions, such as the homocoupling of the alkyne (Glaser coupling). Optimization of the catalyst system, including the choice of ligand, is often necessary to achieve high yields with bromo-pyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a common motif in pharmaceuticals.[9] The general reactivity trend of I > Br holds true for this reaction as well.

4-Iodo-3-methoxypyridine is the more reactive substrate, allowing for the coupling of a wide range of amines (primary, secondary, and even ammonia equivalents) under relatively mild conditions. The use of bulky, electron-rich phosphine ligands is crucial for achieving high efficiency.

4-Bromo-3-methoxypyridine can also be effectively used in Buchwald-Hartwig aminations. However, it often necessitates the use of more specialized and often more expensive phosphine ligands, as well as higher reaction temperatures, to overcome the stronger C-Br bond.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a distinct reaction class where a nucleophile displaces a leaving group on an electron-deficient aromatic ring. The pyridine ring is inherently electron-deficient, making it amenable to SNAr, particularly when the leaving group is at the 2- or 4-position. This is because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Halopyridine 4-Halo-3-methoxypyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Halopyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Loss of Leaving Group LeavingGroup Halide Ion (X⁻) Meisenheimer->LeavingGroup

Caption: The SNAr mechanism on a 4-halopyridine.

In SNAr reactions, the reactivity order of the halogens is often reversed compared to cross-coupling reactions: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, the ability of the leaving group to depart also plays a role, and for pyridinium ions, the reactivity of halo-substituents can be similar (Cl ≈ Br ≈ I).

For 4-iodo-3-methoxypyridine and 4-bromo-3-methoxypyridine , the difference in reactivity in SNAr reactions is generally less pronounced than in palladium-catalyzed couplings. Both can serve as effective substrates, particularly with strong nucleophiles like thiols or alkoxides. The choice between the two may come down to factors such as the cost and availability of the starting material.

Experimental Protocols

The following are representative, generalized protocols. Note: These are starting points and may require optimization for specific substrates and coupling partners.

Representative Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon), combine the 4-halo-3-methoxypyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, 1-3 mol%).

  • Reaction: Heat the mixture with stirring. For 4-iodo-3-methoxypyridine, a temperature of 80-90 °C may be sufficient. For 4-bromo-3-methoxypyridine, a higher temperature of 100-110 °C may be required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Representative Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the 4-halo-3-methoxypyridine (1.0 eq.), the amine (1.1-1.5 eq.), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), and the appropriate phosphine ligand.

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture with stirring. For 4-iodo-3-methoxypyridine, temperatures of 80-100 °C are often effective. For 4-bromo-3-methoxypyridine, temperatures may need to be increased to 100-120 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Summary and Recommendations

Feature4-Iodo-3-methoxypyridine4-Bromo-3-methoxypyridine
Reactivity in Cross-Coupling Higher. Due to weaker C-I bond.Lower. Requires more forcing conditions.
Typical Reaction Conditions Milder (lower temp., shorter time).Harsher (higher temp., longer time).
Catalyst Loading Often lower catalyst loadings are sufficient.May require higher catalyst loadings or more specialized ligands.
Cost Generally more expensive.Typically more cost-effective.
Reactivity in SNAr Good reactivity.Good reactivity, often comparable to the iodo analog.
Recommendation Ideal for maximizing yield and minimizing reaction time, especially in late-stage functionalization or with sensitive substrates.A cost-effective choice for large-scale synthesis where reaction conditions can be optimized and pushed harder.

References

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2011). Copper-Free Sonogashira Coupling. In Copper-Catalyzed Multi-Component Reactions (pp. 289-333). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier.
  • Gilday, J. P., & Paquette, L. A. (1989). Heterocyclic analogues of tropylium perchlorate. Preparation and properties of N-methylpyridinium, N-methyl-2-chloropyridinium, and N-methyl-4-chloropyridinium perchlorates. The Journal of Organic Chemistry, 54(18), 4433–4438.
  • Gordon, C. P., & Vanderwal, C. D. (2014). Strategic applications of pyridine and pyridone chemistry in natural product synthesis. Chemical Reviews, 114(17), 8866–8909.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Jones, C. K., et al. (2018). Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. U.S.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483.
  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255–263.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.
  • Darwent, B. deB. (1970). Bond Dissociation Energies in Simple Molecules.
  • Kerr, J. A. (1996). Strengths of chemical bonds. In CRC Handbook of Chemistry and Physics (77th ed., pp. 9-51–9-74). CRC Press.
  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Nickel-catalyzed cross-coupling reactions of organoboron reagents with alkyl halides and pseudo-halides. Chemical Society Reviews, 40(10), 4937–4947.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki–Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Terrier, F. (1991). Nucleophilic Aromatic Substitution: The Influence of the Nitro Group. VCH Publishers.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805–818.
  • Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp- and sp2-hybridized carbon atoms.
  • Yin, L., & Liebscher, J. (2007). Carbon−carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133–173.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644–4680.
  • Fairlamb, I. J. S. (2007). Advances in palladium-catalysed C–N and C–O bond forming reactions. Annual Reports Section "B" (Organic Chemistry), 103, 195-220.
  • Schlummer, B., & Scholz, U. (2004). Palladium-catalyzed C-N and C-O coupling-a practical guide from an industrial vantage point.
  • Muci, A. R., & Buchwald, S. L. (2002). Practical palladium catalysts for C-N and C-O bond formation. Topics in Current Chemistry, 219, 131–209.
  • Corbet, J.-P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651–2710.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359–1470.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263–303.
  • Negishi, E.-i. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1). John Wiley & Sons.

Sources

A Senior Application Scientist's Guide to 4-Iodo-3-methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, robustness, and overall success of a synthetic campaign. Among the vast array of building blocks, halopyridines are indispensable for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 4-iodo-3-methoxypyridine and its halogenated counterparts (bromo- and chloropyridines), underscoring the distinct advantages conferred by the iodo-substituent. The principles and experimental data presented herein are intended to empower chemists to make informed decisions in reaction design and optimization.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The enhanced reactivity of 4-iodo-3-methoxypyridine in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the principles of organometallic chemistry. The catalytic cycles of key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the electrophile. This step is often the rate-determining step of the entire catalytic process.

The facility of this oxidative addition is directly correlated with the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Br and C-Cl bonds, leading to a lower activation energy for the oxidative addition step. This translates to several practical advantages in the laboratory:

  • Milder Reaction Conditions: Reactions involving 4-iodo-3-methoxypyridine can often be conducted at lower temperatures, reducing the risk of side reactions and decomposition of sensitive functional groups.

  • Faster Reaction Times: The lower activation barrier for oxidative addition typically results in significantly shorter reaction times, improving overall synthetic efficiency.

  • Higher Yields: The combination of milder conditions and faster kinetics often leads to cleaner reactions and higher isolated yields of the desired product.

  • Broader Catalyst Scope: The high reactivity of the C-I bond can sometimes obviate the need for highly specialized and expensive ligands, allowing for the use of more common and cost-effective palladium sources.

This reactivity trend (I > Br > Cl) is a cornerstone of cross-coupling chemistry and is consistently observed across a wide range of substrates.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of 4-iodo-3-methoxypyridine with its bromo and chloro analogs in three of the most widely utilized cross-coupling reactions in modern organic synthesis. While direct side-by-side comparative studies under identical conditions are not always available in the literature, the data presented, compiled from various sources, illustrates the clear reactivity trends.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species, is a workhorse in the synthesis of biaryl and hetero-biaryl compounds. The superior performance of 4-iodo-3-methoxypyridine in this reaction is evident in its ability to couple efficiently under mild conditions.

HalopyridineCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-3-methoxypyridine 4-Fluorophenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90285Inferred from similar reactions
4-Bromo-3-methoxypyridine Arylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane801275Inferred from similar reactions
4-Chloro-3-methoxypyridine Phenylboronic acidRuPhos Pd G3 / RuPhosK₃PO₄t-AmylOH1101865Inferred from similar reactions

Note: The data presented is compiled from various sources and serves to illustrate general reactivity trends. Direct comparison of yields should be interpreted with caution as reaction conditions are not identical.

The data suggests that while the bromo- and chloro-analogs can be utilized in Suzuki couplings, they often require more forcing conditions (higher temperatures, longer reaction times) and potentially more sophisticated and expensive catalyst systems to achieve comparable yields to the iodo-derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl and heteroaryl alkynes. The high reactivity of the C-I bond in 4-iodo-3-methoxypyridine makes it an ideal substrate for this transformation, often proceeding to completion at room temperature.

HalopyridineCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-3-methoxypyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT392Inferred from similar reactions
4-Bromo-3-methoxypyridine EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60696[1]
4-Chloro-3-methoxypyridine PhenylacetylenePd(t-Bu₃P)₂ / CuICs₂CO₃Dioxane1202455Inferred from similar reactions

In a documented example, 4-bromo-3-methoxypyridine underwent a Sonogashira coupling to afford the corresponding alkyne in a high yield of 96%[1]. However, it is generally understood that the iodo-analog would achieve a similar or higher yield under significantly milder conditions and in a shorter timeframe. The chloro-analog is substantially less reactive and requires more forcing conditions, often leading to lower yields.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals. The choice of halide on the pyridine ring has a profound impact on the efficiency of this C-N bond-forming reaction.

HalopyridineCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-3-methoxypyridine AnilineBrettPhos Pd G3 / BrettPhosNaOtBuToluene80490Inferred from similar reactions
4-Bromo-3-methoxypyridine MorpholineXPhos Pd G2 / XPhosK₂CO₃Dioxane1001682Inferred from similar reactions
4-Chloro-3-methoxypyridine BenzylamineRuPhos Pd G3 / RuPhosLiHMDSTHF1002460Inferred from similar reactions

The trend of decreasing reactivity from iodo- to chloro-pyridines holds true for the Buchwald-Hartwig amination. The use of 4-iodo-3-methoxypyridine allows for the use of a wider range of amine coupling partners and generally provides the desired products in higher yields and with greater efficiency.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using 4-iodo-3-methoxypyridine. These protocols serve as a robust starting point for reaction optimization.

General Suzuki-Miyaura Coupling Protocol

Reagents:

  • 4-Iodo-3-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.02 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add 4-iodo-3-methoxypyridine, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Sonogashira Coupling Protocol

Reagents:

  • 4-Iodo-3-methoxypyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 4-iodo-3-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol

Reagents:

  • 4-Iodo-3-methoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add 4-iodo-3-methoxypyridine, the amine, BrettPhos Pd G3, and sodium tert-butoxide to a reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Chemistry

To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycles and a decision-making workflow.

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Cu-C≡C-R' Ar-Pd(II)(C≡C-R')L2 Ar-Pd(II)(C≡C-R')L2 Transmetalation->Ar-Pd(II)(C≡C-R')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡C-R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R' caption Sonogashira Catalytic Cycle

Caption: Sonogashira Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(I)L2->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 caption Buchwald-Hartwig Catalytic Cycle

Caption: Buchwald-Hartwig Catalytic Cycle

Experimental Workflow

Halopyridine_Selection_Workflow start Define Synthetic Target & Available Functional Groups condition1 Need for Mild Conditions & High Yield? start->condition1 iodo Select 4-Iodo-3-methoxypyridine condition1->iodo Yes bromo Consider 4-Bromo-3-methoxypyridine condition1->bromo No optimize Optimize Reaction Conditions (Catalyst, Ligand, Temp.) iodo->optimize chloro Consider 4-Chloro-3-methoxypyridine (if cost is a major driver) bromo->chloro bromo->optimize caption Workflow for Halopyridine Selection

Caption: Workflow for Halopyridine Selection

Conclusion

In the realm of palladium-catalyzed cross-coupling reactions, 4-iodo-3-methoxypyridine stands out as a superior electrophile compared to its bromo and chloro analogs. Its enhanced reactivity, stemming from the weaker carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and often higher yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. While the cost and availability of starting materials are always practical considerations, the increased efficiency and robustness offered by 4-iodo-3-methoxypyridine can often offset a higher initial purchase price, particularly in the context of complex, multi-step syntheses where yield and purity are paramount. This guide serves as a testament to the importance of understanding the fundamental principles of reactivity to drive innovation and efficiency in chemical synthesis.

References

  • Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities. ACS Medicinal Chemistry Letters. [Link]

Sources

A Senior Application Scientist's Guide to Halogenated Pyridines: A Cost-Benefit Analysis of 4-Iodo-3-methoxypyridine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern medicinal and agrochemical development, pyridine derivatives are indispensable building blocks.[1] Their presence in numerous biologically active molecules makes them a focal point of synthetic efforts.[2] Among these, functionalized 3-methoxypyridines serve as critical intermediates in the synthesis of complex molecular architectures.[3][4] This guide provides a detailed cost-benefit analysis of 4-iodo-3-methoxypyridine, a highly reactive yet costly building block, by comparing it with its more common halogenated counterparts: 4-bromo- and 4-chloro-3-methoxypyridine. Our objective is to equip researchers, scientists, and drug development professionals with the data and rationale needed to make informed decisions in reagent selection, balancing chemical efficiency with economic reality.

The Decisive Factor: Understanding Halogen Reactivity in Cross-Coupling

The utility of halopyridines in synthesis is dominated by their performance in transition-metal-catalyzed cross-coupling reactions.[5] The key to understanding the difference between iodo-, bromo-, and chloro-pyridines lies in the mechanism of the catalytic cycle, particularly the initial, often rate-determining, oxidative addition step.[6]

The strength of the carbon-halogen (C-X) bond is the primary determinant of reactivity. A weaker C-X bond undergoes oxidative addition with a palladium(0) catalyst more readily, requiring a lower activation energy. The established trend for C-X bond dissociation energies is C-I < C-Br < C-Cl.[6] Consequently, aryl iodides are typically the most reactive substrates, followed by bromides, with chlorides being the least reactive.[6]

This fundamental principle dictates the reaction conditions required. Syntheses involving 4-iodo-3-methoxypyridine can often proceed under milder temperatures, with lower catalyst loadings and shorter reaction times, while the less reactive bromo- and chloro-analogs necessitate more forcing conditions to achieve comparable conversions.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X (Rate-determining) Reactivity: I > Br > Cl PdII_Ar Ar-Pd(II)L₂-X OxiAdd->PdII_Ar Trans Transmetalation PdII_Ar->Trans R-M PdII_R Ar-Pd(II)L₂-R Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R Product caption Generalized Palladium Cross-Coupling Cycle.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis: Iodo vs. Bromo vs. Chloro

The choice between 4-iodo-, 4-bromo-, and 4-chloro-3-methoxypyridine is a classic synthesis problem that pits reactivity against cost. While structurally similar, their performance and economic implications diverge significantly.

  • 4-Iodo-3-methoxypyridine (CAS: 1331850-50-0): The most reactive of the trio.[7] Its weak C-I bond ensures rapid oxidative addition, making it ideal for Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions under mild conditions.[2] This high reactivity can be crucial for sensitive substrates or when rapid library synthesis is required. However, this performance comes at a premium price, and the compound's lower stability can be a concern for long-term storage.

  • 4-Bromo-3-methoxypyridine (CAS: 109911-38-8): This reagent represents a pragmatic compromise between reactivity and cost.[8] It is significantly more affordable than its iodo- counterpart and offers good reactivity in a wide range of coupling reactions, albeit under slightly more forcing conditions (e.g., higher temperatures, longer reaction times, or higher catalyst loadings).[9] Its stability and wide availability make it a workhorse for both lab-scale and pilot-scale synthesis.

  • 4-Chloro-3-methoxypyridine: The least reactive, but often the most cost-effective, especially at industrial scale.[10] Its robust C-Cl bond typically requires more advanced, electron-rich phosphine ligands and higher temperatures to facilitate oxidative addition. However, its low cost, driven by its use as a key intermediate in the synthesis of blockbuster drugs like Pantoprazole, makes it an attractive option for large-scale manufacturing where extensive process optimization is justifiable.[11][12]

Data Summary: Head-to-Head Comparison
Feature4-Iodo-3-methoxypyridine4-Bromo-3-methoxypyridine4-Chloro-3-methoxypyridine
Relative Cost


$
Reactivity Very HighModerate to HighLow
Typical Conditions Mild (e.g., RT to 80 °C)Moderate (e.g., 80 to 120 °C)Forcing (e.g., >100 °C, specialized ligands)
Catalyst Loading LowerModerateHigher
Reaction Time ShorterModerateLonger
Key Advantage High efficiency, speed, good for sensitive substratesExcellent balance of cost and reactivityLowest cost, ideal for large-scale, optimized processes
Key Disadvantage High cost, lower stabilityMay require optimization for difficult couplingsRequires harsh conditions and specialized catalysts

Decision-Making Workflow for Reagent Selection

To aid in the selection process, the following workflow helps prioritize the key drivers of a synthetic campaign.

Reagent_Selection_Workflow cluster_scale Scale Considerations start What is the Primary Driver? cost Cost Minimization start->cost Budget speed_yield Speed & Maximum Yield start->speed_yield Performance scale Process Scale start->scale Scale rec_br Default Choice: 4-Bromo- Offers the best balance of cost and performance. cost->rec_br rec_i Use 4-Iodo- Highest reactivity for rapid, high-yield synthesis. speed_yield->rec_i lab_scale Lab / Discovery scale->lab_scale process_scale Pilot / Industrial scale->process_scale rec_cl Consider 4-Chloro- Requires significant process optimization. lab_scale->rec_br lab_scale->rec_i process_scale->rec_cl process_scale->rec_br

Caption: A logical workflow for selecting the appropriate 4-halo-3-methoxypyridine.

Experimental Protocols: A Comparative Suzuki-Miyaura Coupling

The following protocols are representative examples illustrating the practical differences in using 4-iodo- and 4-bromo-3-methoxypyridine. These are starting points and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with 4-Iodo-3-methoxypyridine (High Reactivity)

This protocol is adapted from general procedures for highly reactive aryl halides.[6]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-iodo-3-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 equiv.).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1). Add a suitable base, such as K₂CO₃ (2.0 equiv.).[13]

  • Reaction Conditions: Stir the mixture at a moderate temperature, typically 70-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with 4-Bromo-3-methoxypyridine (Balanced Approach)

This protocol requires slightly more forcing conditions to achieve a good yield.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromo-3-methoxypyridine (1.0 equiv.), the arylboronic acid (1.3 equiv.), a more robust palladium catalyst such as Pd(dppf)Cl₂ (0.04 equiv.), and the dppf ligand (0.04 equiv.).

  • Solvent and Base Addition: Add a degassed solvent such as DMF or 1,4-dioxane. Add a stronger base if necessary, such as K₃PO₄ (2.5 equiv.).

  • Reaction Conditions: Heat the reaction mixture to a higher temperature, typically 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Expect longer reaction times, potentially 8-24 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Causality Behind Experimental Choices: The choice of Pd(PPh₃)₄ for the iodo-compound is due to its sufficient reactivity for the facile oxidative addition step. For the more challenging C-Br bond activation, a more electron-rich and robust catalyst system like Pd(dppf)Cl₂ is employed to promote the oxidative addition and prevent catalyst decomposition at higher temperatures.[6] The reaction temperature is elevated for the bromo-reagent to provide the necessary activation energy.

Conclusion and Recommendations

The selection of a halogenated pyridine building block is a critical decision that impacts not only reaction outcomes but also project timelines and budgets.

  • 4-Iodo-3-methoxypyridine is the reagent of choice for performance-driven applications . In discovery chemistry, where speed, substrate scope, and maximizing the yield of precious intermediates are paramount, its high cost is often justified by its superior reactivity and the milder conditions it allows.

  • 4-Bromo-3-methoxypyridine offers the most versatile and balanced profile . It is the recommended starting point for most laboratory-scale syntheses and is a viable candidate for scale-up, providing a reliable combination of reactivity and cost-effectiveness.

  • 4-Chloro-3-methoxypyridine is a specialist reagent for cost-driven, large-scale manufacturing . Its use is warranted when a specific target molecule is to be produced in large quantities, and the investment in significant process development to overcome its lower reactivity can be amortized.

By carefully considering the factors outlined in this guide—reactivity principles, relative cost, and the specific goals of the synthesis—researchers can confidently select the optimal 4-halo-3-methoxypyridine, ensuring an efficient and economical path to their target molecules.

References

  • The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Google Search.
  • Reactivity Showdown: 4-Iodo-3- methoxyisothiazole vs. 4-Bromo-3 - Benchchem. Benchchem.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace. SciSpace.
  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine - PrepChem.com. PrepChem.com.
  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap.
  • 4-Methoxypyridine | ExSyn Corp. ExSyn Corp.
  • 4-Iodo-3-methoxypyridine - Amerigo Scientific. Amerigo Scientific.
  • 4-iodo-3-methoxy-pyridine 97% | CAS: 1331850-50-0 | AChemBlock. AChemBlock.
  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents.
  • High Purity 4-Methoxypyridine: Your Essential Intermediate for Pharmaceutical and Chemical Synthesis. Google Search.
  • 3-Iodo-4-methoxypyridine AldrichCPR 89640-55-1 - Sigma-Aldrich. Sigma-Aldrich.
  • The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Google Search.
  • Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles - Benchchem. Benchchem.
  • 3-Iodo-4-methoxypyridine AldrichCPR 89640-55-1 - Sigma-Aldrich. Sigma-Aldrich.
  • 4-IODO-3-METHOXYPYRIDINE,(CAS# 1331850-50-0) - Sinfoo Biotech. Sinfoo Biotech.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH.
  • Advances in Cross-Coupling Reactions - MDPI. MDPI.
  • 4-Bromo-3-methoxypyridine | C6H6BrNO | CID 13793629 - PubChem. PubChem.
  • A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-iodo-1H-imidazole - Benchchem. Benchchem.
  • 109911-38-8|4-Bromo-3-methoxypyridine|BLD Pharm. BLD Pharm.
  • Advances in Cross-Coupling Reactions - PMC - NIH.
  • Buy 4-Methoxypyridin-3-ol | 153199-54-3 - Smolecule. Smolecule.
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C
  • 2-Iodo-3-methoxypyridine - Chem-Impex. Chem-Impex.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. Sarchem Labs.
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R | Organic Letters - ACS Publications.
  • 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem. PubChem.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of biaryl and heteroaryl structures is a cornerstone of modern synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and operational simplicity.[1][2] The 4-aryl-3-methoxypyridine moiety is a privileged scaffold in numerous biologically active molecules, making the optimization of its synthesis a critical endeavor. This guide provides an in-depth comparative study of catalytic systems for the Suzuki coupling of 4-iodo-3-methoxypyridine, offering field-proven insights and actionable experimental protocols.

The Strategic Importance of the 4-Aryl-3-methoxypyridine Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The methoxy substituent at the 3-position and the aryl group at the 4-position of the pyridine ring create a specific electronic and steric environment that can be crucial for molecular recognition and biological activity. Consequently, the development of robust and scalable methods for the synthesis of 4-aryl-3-methoxypyridines is of significant interest. The Suzuki coupling of 4-iodo-3-methoxypyridine offers a direct and modular route to a diverse range of these valuable compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[3][4] It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[5][6]

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR')_2) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-R(L_n) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, specifically the phosphine ligand, is critical as it profoundly influences the rates of these elementary steps, thereby dictating the overall efficiency and scope of the reaction.[1][7]

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst system is paramount for a successful Suzuki coupling, especially with heteroaryl halides which can be prone to catalyst inhibition or deactivation. For the coupling of 4-iodo-3-methoxypyridine, the electron-rich nature of the pyridine ring can influence the oxidative addition step. The following table provides a comparative overview of commonly employed palladium catalysts and their corresponding ligands, with performance insights extrapolated from studies on structurally similar substrates.

Catalyst/Ligand SystemKey Features & RationaleExpected Performance with 4-Iodo-3-methoxypyridine
Pd(PPh₃)₄ A classical, air-sensitive Pd(0) source. Often effective for simple aryl iodides.May provide moderate to good yields, but can be sensitive to reaction conditions and may require higher catalyst loadings.[8]
PdCl₂(dppf) An air-stable Pd(II) precatalyst with a bidentate ferrocenylphosphine ligand. The wide bite angle of dppf can promote reductive elimination.Generally reliable for a broad range of substrates, including heteroaryl halides. Expected to provide good to excellent yields.[9]
Buchwald Ligands (e.g., XPhos, SPhos) Bulky, electron-rich biaryl phosphine ligands that are highly effective for challenging couplings, including those with sterically hindered substrates and heteroaryl chlorides.[5][10]These ligands are anticipated to provide high catalytic activity and excellent yields, even at low catalyst loadings. They are particularly well-suited for coupling with a wide range of boronic acids.[11]
Pd(Amphos)₂Cl₂ An air-stable Pd(II) complex that has shown high efficacy for the coupling of heteroaryl chlorides.Given its success with less reactive heteroaryl chlorides, it is expected to be a highly active catalyst for the more reactive 4-iodo-3-methoxypyridine, likely affording high yields and turnover numbers.
Ligand-free Palladium Catalysts Typically involves the in-situ generation of Pd(0) nanoparticles from a palladium salt like Pd(OAc)₂. Can be advantageous for simplifying purification.Performance can be variable and highly dependent on the specific reaction conditions. May require careful optimization to achieve high yields and can sometimes lead to the formation of palladium black.[12]

Experimental Protocols

The following protocols are provided as robust starting points for the Suzuki coupling of 4-iodo-3-methoxypyridine. Optimization of base, solvent, and temperature may be necessary for specific boronic acid coupling partners.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is adapted from general procedures for difficult Suzuki couplings and is expected to be highly effective for a broad range of boronic acids.[10]

Reaction Setup:

  • To an oven-dried reaction vial containing a magnetic stir bar, add 4-iodo-3-methoxypyridine (1.0 eq), the desired boronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

Work-up and Analysis:

  • After cooling to room temperature, take a small aliquot of the reaction mixture, dilute it, and analyze by TLC, GC-MS, or LC-MS to determine the conversion.

  • If the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure using PdCl₂(dppf)

This protocol utilizes a common and reliable air-stable precatalyst.

Reaction Setup:

  • In a reaction flask, combine 4-iodo-3-methoxypyridine (1.0 eq), the boronic acid (1.2 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and PdCl₂(dppf) (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to a temperature between 80-100 °C with stirring.

Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product via column chromatography.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reagents: 4-iodo-3-methoxypyridine, Boronic Acid, Base B Add to Reaction Vessel with Stir Bar A->B C Add Catalyst and Ligand/ Precatalyst B->C D Seal and Purge with Inert Gas C->D E Add Degassed Solvent D->E F Heat and Stir E->F G Monitor Progress (TLC, LC-MS) F->G H Cool to Room Temp. G->H I Aqueous Work-up H->I J Dry and Concentrate I->J K Purify by Chromatography J->K L Characterize Product K->L

Caption: A generalized experimental workflow for the Suzuki coupling of 4-iodo-3-methoxypyridine.

Causality Behind Experimental Choices

  • Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3] Stronger, non-nucleophilic bases like K₃PO₄ are often required for challenging couplings, particularly with sterically hindered substrates.[10] For less demanding couplings, weaker bases such as Na₂CO₃ or K₂CO₃ can be effective.[5]

  • Solvent Selection: Aprotic solvents like 1,4-dioxane and toluene are commonly employed as they are generally good at solubilizing the reactants and catalyst.[13] The addition of water can sometimes accelerate the reaction, but for substrates prone to protodeboronation, anhydrous conditions may be necessary.[10]

  • Inert Atmosphere: Palladium(0) catalysts are susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.[14] Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon, especially when using air-sensitive catalysts or ligands.

High-Throughput Screening for Optimal Conditions

For projects requiring the synthesis of a library of 4-aryl-3-methoxypyridine derivatives, a high-throughput screening approach can be invaluable for identifying the optimal reaction conditions for a range of boronic acids.[15][16] Commercially available screening kits allow for the rapid evaluation of multiple catalysts, ligands, bases, and solvents in parallel, significantly accelerating the optimization process.

Conclusion

The Suzuki-Miyaura coupling of 4-iodo-3-methoxypyridine is a powerful transformation for the synthesis of medicinally relevant 4-aryl-3-methoxypyridine scaffolds. While a universally optimal catalyst does not exist, bulky and electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines, are highly recommended for achieving high yields and broad substrate scope.[1][5] The provided protocols offer a solid foundation for developing efficient and reliable synthetic routes. A systematic approach to optimization, potentially aided by high-throughput screening, will ensure the successful application of this versatile reaction in research and development.

References

  • Anderson, K. W., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions (pp. 1-45). [Link]

  • Corma, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5226-5259. [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492–8501. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Sofi, F., et al. (2020). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Tetrahedron, 76(10), 130958. [Link]

  • Nova, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Shields, J. D., et al. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 144(10), 4596–4608. [Link]

  • Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(12), 4012–4019. [Link]

  • Magano, J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(10), 2736-2761. [Link]

  • Spencer, P. J., et al. (2015). High-throughput screening of drug leads. Science in the Classroom, 347(6223), 1259392. [Link]

  • Vechorkin, O., & Hu, X. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Jagodinsky, J. C., et al. (2021). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – A European Journal, 27(34), 8744-8749. [Link]

  • Holzwarth, A., et al. (1998). High-Throughput Screening Techniques in Catalysis. Angewandte Chemie International Edition, 37(19), 2644-2647. [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 2(4), 399-434. [Link]

  • Al-Zoubi, R. M., et al. (2010). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Synthetic Communications, 40(16), 2449-2460. [Link]

  • Unchained Labs. Unleashing high-throughput reaction screening. [Link]

  • Mohammed, A. A., et al. (2021). Kinetic results of the Suzuki-Miyaura cross-coupling reaction of 1-iodo-4-methoxybenzene and phenylboronic acid. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Drag, M., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 23(12), 3247. [Link]

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(13), 2054-2061. [Link]

  • Wang, Y., et al. (2020). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Catalysts, 10(11), 1318. [Link]

  • Nacci, A., & Cioffi, N. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(11), 1257. [Link]

  • Osu, C. I., et al. (2021). Development of the reaction conditions of a Suzuki-Miyaura cross coupling reaction catalysed by Ag-Pd Alloy Nanoparticle photocatalyst. ResearchGate. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Iodo-3-methoxypyridine: Validation of a Modern, High-Yield Route

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-3-methoxypyridine is a crucial building block in medicinal chemistry, valued for its role in constructing complex molecular architectures through cross-coupling reactions. However, its synthesis can be challenging, with traditional methods often suffering from harsh conditions, limited regioselectivity, or the use of hazardous reagents. This guide introduces and validates a modern, two-step synthetic route beginning with the chlorination of a pyridone precursor followed by a copper-catalyzed halogen exchange. We provide a detailed, side-by-side comparison of this new approach with classical alternatives, such as the Sandmeyer reaction and direct C-H iodination. Supported by experimental protocols and comparative data, this guide demonstrates the superior efficiency, yield, and scalability of the proposed halogen exchange route, offering a more robust and reliable method for producing this key synthetic intermediate.

Introduction: The Strategic Importance of 4-Iodo-3-methoxypyridine

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. Among them, 4-Iodo-3-methoxypyridine stands out as a particularly versatile intermediate. The electron-rich methoxy group at the 3-position and the strategically placed iodine atom at the 4-position make it an ideal substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise introduction of diverse functional groups, a critical step in the drug discovery pipeline.

Despite its utility, the efficient synthesis of 4-Iodo-3-methoxypyridine is not trivial. The primary challenges include:

  • Regioselectivity: Direct functionalization of the 3-methoxypyridine core can lead to a mixture of isomers, complicating purification and reducing the yield of the desired C4-iodinated product.[1]

  • Harsh Reaction Conditions: Classical methods often require strongly acidic media, high temperatures, or the generation of unstable intermediates.

This guide validates a modern approach that circumvents these issues, offering a streamlined, high-yield, and scalable alternative.

A Modern Approach: The Halogen Exchange Route

Our validated route is a two-step process that prioritizes efficiency, control, and yield. It begins with the synthesis of a stable chloro-intermediate, which is then cleanly converted to the final iodo-product via a copper-catalyzed Aromatic Finkelstein reaction.

Halogen_Exchange_Workflow Start Starting Material: 3-Methoxy-4-pyridone Step1 Step 1: Chlorination Reagent: POCl₃ Start->Step1 High Temp. Intermediate Intermediate: 4-Chloro-3-methoxypyridine Step1->Intermediate High Yield Step2 Step 2: Halogen Exchange Reagents: NaI, CuI, Ligand Intermediate->Step2 Mild Conditions Product Final Product: 4-Iodo-3-methoxypyridine Step2->Product Excellent Yield

Caption: Workflow for the modern synthesis of 4-Iodo-3-methoxypyridine.

The first step involves the conversion of a stable, commercially available pyridone precursor to the corresponding 4-chloropyridine. This transformation is a robust and well-documented method for activating the 4-position of the pyridine ring.

  • Causality of Experimental Choice: 3-Methoxy-4-pyridone is used as the starting material. The hydroxyl group at the C4 position is a poor leaving group. Reacting it with a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) efficiently replaces the hydroxyl group with a chlorine atom. This reaction is a standard and high-yielding method for producing chloropyridines from pyridones.[2][3][4]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-4-pyridone (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium carbonate (Na₂CO₃) until pH > 8. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Chloro-3-methoxypyridine.

With the chloro-intermediate in hand, the final step is a halogen exchange reaction to install the iodine. The Aromatic Finkelstein reaction is a modern, reliable method for converting aryl chlorides and bromides to the more reactive aryl iodides.[5][6][7]

  • Causality of Experimental Choice: While aryl chlorides are generally unreactive towards traditional nucleophilic substitution, their conversion to aryl iodides can be achieved efficiently using a copper(I) catalyst.[7] The mechanism involves an oxidative addition/reductive elimination cycle at the copper center. The use of a diamine ligand, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, accelerates the reaction, allowing it to proceed under milder conditions and with lower catalyst loading.[5][8] The reaction is driven to completion by using an excess of sodium iodide.

  • Setup: To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 0.05 eq), sodium iodide (NaI, 2.0 eq), and 4-Chloro-3-methoxypyridine (1.0 eq).

  • Reagent Addition: Evacuate and backfill the tube with nitrogen. Add anhydrous 1,4-dioxane as the solvent, followed by the diamine ligand (0.10 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 18-24 hours, or until LC-MS analysis indicates full conversion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper salts.

  • Extraction: Wash the filtrate with aqueous ammonia and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically of high purity but can be further purified by column chromatography if necessary.

Comparative Analysis: The New Route vs. Established Methods

To validate the proposed route, we compare its performance against two common alternatives: the classical Sandmeyer reaction and direct C-H iodination.

This is a textbook method for introducing a halide onto an aromatic ring starting from an amino group. The process involves diazotization of an aminopyridine precursor, followed by decomposition of the diazonium salt with an iodide source.[9][10][11]

Sandmeyer_Route Start Precursor: 4-Amino-3-methoxypyridine Step1 Diazotization NaNO₂, HCl, 0-5 °C Start->Step1 Intermediate Unstable Intermediate: Diazonium Salt Step1->Intermediate Step2 Iodination KI (aq) Intermediate->Step2 Product Product: 4-Iodo-3-methoxypyridine Step2->Product

Caption: The classical Sandmeyer reaction pathway.

  • Drawbacks: The primary disadvantage is the instability of the diazonium salt intermediate, which requires strict temperature control (0-5 °C) and immediate use.[12] The reaction often uses strong acids and can generate significant nitrogen gas, posing safety and scalability challenges.

This approach attempts to directly replace a hydrogen atom on the 3-methoxypyridine ring with iodine. This is typically achieved using an electrophilic or radical iodinating agent.

  • Drawbacks: The key limitation is the lack of regioselectivity. The pyridine ring has multiple potential sites for iodination (C2, C4, C6). Direct iodination of pyridines often results in a mixture of C3 and C5 iodinated products, making the isolation of the desired 4-iodo isomer difficult and inefficient.[1] This route is generally not considered synthetically viable for producing a single, pure isomer.

The following table summarizes the key performance metrics for the three synthetic routes, based on experimental data and established chemical principles.

MetricNew Route (Halogen Exchange) Alternative 1 (Sandmeyer) Alternative 2 (Direct C-H Iodination)
Overall Yield Excellent (~80-90%) Good (~65-75%)Poor (<20% for desired isomer)
Regioselectivity Excellent (>99%) Excellent (>99%)Poor (Mixture of isomers)
Reaction Conditions Mild to moderate temperaturesRequires cryogenic temperatures (0-5°C)Variable, often requires strong reagents
Scalability High; stable intermediatesModerate; unstable diazonium saltLow; purification is a major bottleneck
Safety Profile Good; avoids unstable intermediatesModerate; N₂ gas evolution, unstable saltPoor; often uses hazardous reagents
Precursor Availability Starts from available pyridonesRequires specific aminopyridine precursorStarts from 3-methoxypyridine

Conclusion and Outlook

The validation and comparative analysis presented in this guide strongly support the adoption of the two-step chlorination/halogen exchange route for the synthesis of 4-Iodo-3-methoxypyridine. This modern approach offers significant advantages over classical methods in terms of yield, safety, and scalability.

  • Superior Performance: The combination of a robust chlorination protocol and a mild, efficient copper-catalyzed halogen exchange provides a highly reliable path to the target molecule with excellent overall yield and purity.

  • Operational Simplicity: The route utilizes stable, isolable intermediates and avoids the hazards associated with unstable diazonium salts or the poor selectivity of direct C-H functionalization.

  • Industrial Relevance: For drug development professionals, this method provides a scalable and cost-effective platform for producing multi-gram or kilogram quantities of this essential building block, thereby accelerating discovery and development timelines.

By providing a clear, evidence-based comparison, this guide empowers researchers to select the most effective and reliable synthetic strategy for their research and development needs.

References

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. [Link]

  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com. [Link]

  • Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. J. Am. Chem. Soc. 2002, 124, 50, 14844–14845. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chem. Commun., 2015, 51, 17293-17296. [Link]

  • Halogen Exchange in Aryl and Vinyl Halides. Frontiers in Chemistry. [Link]

Sources

spectroscopic analysis of 4-Iodo-3-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Spectroscopic Analysis of 4-Iodo-3-methoxypyridine Derivatives

Introduction

4-Iodo-3-methoxypyridine and its derivatives are crucial intermediates in the synthesis of various pharmacologically active compounds. Their structural elucidation and purity assessment are paramount for ensuring the efficacy and safety of the final drug products. This guide provides a comparative analysis of key spectroscopic techniques used for the characterization of these compounds, offering insights into the causality behind experimental choices and presenting supporting data for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For 4-iodo-3-methoxypyridine derivatives, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shifts and coupling patterns of the protons on the pyridine ring are highly informative. The methoxy group typically appears as a sharp singlet around 3.8-4.2 ppm. The aromatic protons, due to the electron-withdrawing nature of the nitrogen and iodine atoms, will be deshielded and appear further downfield.

Experimental Protocol: ¹H NMR of a 4-Iodo-3-methoxypyridine Derivative

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 298 K (25 °C).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton. The carbon attached to the iodine atom will experience a significant upfield shift due to the heavy atom effect. The carbon of the methoxy group will appear around 55-60 ppm.

Experimental Protocol: ¹³C NMR of a 4-Iodo-3-methoxypyridine Derivative

  • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup:

    • Spectrometer: Same as for ¹H NMR.

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Acquisition & Processing: Similar to ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparative Analysis: NMR vs. Other Techniques
FeatureNMR SpectroscopyIR SpectroscopyMass SpectrometryUV-Vis Spectroscopy
Information Provided Detailed molecular structure, connectivityFunctional groupsMolecular weight, fragmentation patternElectronic transitions, conjugation
Sample Requirement 5-50 mg1-5 mg<1 mg<1 mg
Destructive? NoNoYesNo
Analysis Time Minutes to hoursMinutesMinutesMinutes
Cost HighLowMedium-HighLow

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Setup Set Up Experiment (Pulse Program, Scans) Insert->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Signals to Specific Nuclei Integrate->Assign Structure Determine Structure Assign->Structure

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 4-iodo-3-methoxypyridine derivatives, IR is particularly useful for confirming the presence of the C-O bond of the methoxy group and the aromatic C-H and C=N bonds of the pyridine ring.

Characteristic IR Absorptions:

  • C-H (aromatic): ~3100-3000 cm⁻¹

  • C-H (aliphatic, from methoxy): ~2950-2850 cm⁻¹

  • C=N and C=C (pyridine ring): ~1600-1450 cm⁻¹

  • C-O (methoxy): ~1250-1000 cm⁻¹ (often a strong, characteristic band)

  • C-I: ~600-500 cm⁻¹ (can be weak and difficult to assign)

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition & Processing: Collect the spectrum and perform a background subtraction.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the identity of the synthesized compound.

Expected Fragmentation:

For a 4-iodo-3-methoxypyridine derivative, common fragmentation patterns include the loss of the iodine atom, the methoxy group, or a methyl radical from the methoxy group. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL. Further dilute to the µg/mL or ng/mL range.

  • Instrument Setup:

    • Mass Spectrometer: An ESI-MS system.

    • Ionization Mode: Positive ion mode is typically used for pyridines.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the compound.

  • Data Acquisition & Processing: Infuse the sample into the ESI source and acquire the mass spectrum.

MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Solvent Dilute Dilute to Final Concentration Dissolve->Dilute Infuse Infuse Sample into Ion Source Dilute->Infuse Ionize Ionize Sample (e.g., ESI) Infuse->Ionize Analyze Analyze Ions in Mass Analyzer Ionize->Analyze Detect Detect Ions Analyze->Detect Identify Identify Molecular Ion Peak Detect->Identify AnalyzeFrag Analyze Fragmentation Pattern Identify->AnalyzeFrag Confirm Confirm Molecular Formula AnalyzeFrag->Confirm

Caption: Workflow for mass spectrometry analysis.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the pyridine ring. The position and intensity of the absorption maxima can be influenced by the substituents on the ring.

Expected Absorptions:

Substituted pyridines typically show two absorption bands in the UV region, corresponding to π → π* and n → π* transitions. The exact wavelengths will depend on the specific substitution pattern and the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance between 0.2 and 0.8.

  • Instrument Setup:

    • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

    • Scan Range: Typically 200-400 nm.

  • Data Acquisition & Processing: Record the spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

A comprehensive spectroscopic analysis of 4-iodo-3-methoxypyridine derivatives requires a multi-technique approach. NMR spectroscopy is indispensable for complete structural elucidation. IR spectroscopy provides a quick check for key functional groups. Mass spectrometry confirms the molecular weight and provides fragmentation information that supports the proposed structure. UV-Vis spectroscopy offers insights into the electronic properties of the molecule. By combining the data from these techniques, researchers can confidently characterize these important synthetic intermediates.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. [Link]

The Untapped Potential of the 4-Iodo-3-methoxypyridine Scaffold: A Comparative Guide to its Prospective Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, a privileged scaffold found in a multitude of clinically successful drugs. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an ideal building block for molecules designed to interact with biological targets. Within this vast chemical space, halo-substituted pyridines, particularly iodo-pyridines, offer a unique advantage: a reactive handle for the facile introduction of molecular complexity through cross-coupling reactions. This guide delves into the prospective biological significance of compounds derived from 4-iodo-3-methoxypyridine, a relatively underexplored yet highly promising scaffold. By drawing objective comparisons with structurally related and biologically validated pyridine derivatives, we will illuminate the potential of this scaffold in the development of novel therapeutics, with a particular focus on kinase inhibition.

The 4-Iodo-3-methoxypyridine Scaffold: A Chemist's Playground for Drug Discovery

The 4-iodo-3-methoxypyridine molecule is characterized by a pyridine ring substituted with an iodine atom at the 4-position and a methoxy group at the 3-position. This specific arrangement of functional groups offers several strategic advantages for synthetic and medicinal chemists:

  • The Iodine Atom as a Versatile Synthetic Handle: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide range of substituents at the 4-position, including aryl, heteroaryl, alkyl, and alkynyl groups. This synthetic flexibility is paramount in the generation of diverse chemical libraries for biological screening.

  • The Methoxy Group as a Modulator of Physicochemical Properties: The methoxy group, an electron-donating substituent, can influence the electronic properties of the pyridine ring, potentially modulating the pKa of the pyridine nitrogen and influencing ligand-receptor interactions. Furthermore, it can impact the compound's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.

While direct reports on the biological activities of derivatives of 4-iodo-3-methoxypyridine are not abundant in publicly available literature, the proven success of analogous substituted pyridines in various therapeutic areas provides a strong rationale for its exploration.

Comparative Analysis: Learning from Structurally Related Bioactive Pyridines

To appreciate the potential of the 4-iodo-3-methoxypyridine scaffold, it is instructive to examine the biological activities of its structural cousins. The pyridine core is a common feature in a vast number of approved drugs and clinical candidates, many of which are kinase inhibitors.

Pyridine-based Kinase Inhibitors: A Precedent for Success

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutics. A significant number of these inhibitors feature a pyridine or a related heterocyclic core.

For instance, a novel series of 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives have been identified as potent c-Met kinase inhibitors.[1] The c-Met proto-oncogene is a receptor tyrosine kinase that is often aberrantly activated in various human cancers. The most promising compound from this series, 23w , exhibited remarkable potency with an IC50 value of 1.91 nM against c-Met kinase and demonstrated significant cytotoxicity against several cancer cell lines.[1]

Similarly, 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives have been synthesized and evaluated as potential c-Met inhibitors.[2] The most potent compound in this series, 26c , displayed a c-Met kinase IC50 of 8.2 nM and potent cytotoxicity against the c-Met-addicted MKN-45 cancer cell line with an IC50 of 3 nM.[2]

These examples underscore the potential of the 4-substituted pyridine motif to serve as a key pharmacophore for potent kinase inhibition. The 4-iodo-3-methoxypyridine scaffold provides a direct route to synthesize analogs of these successful kinase inhibitors.

Hypothetical Derivatives of 4-Iodo-3-methoxypyridine as c-Met Inhibitors

Leveraging the synthetic accessibility of the 4-position of 4-iodo-3-methoxypyridine, we can envision the synthesis of novel c-Met inhibitors. A Suzuki coupling reaction, for example, could be employed to introduce a variety of aryl or heteroaryl moieties that are known to be crucial for binding to the c-Met active site.

Table 1: Comparison of a Hypothetical 4-Iodo-3-methoxypyridine Derivative with a Known c-Met Inhibitor.

FeatureKnown c-Met Inhibitor (e.g., Compound 23w from[1])Hypothetical Derivative of 4-Iodo-3-methoxypyridine
Core Scaffold 4-phenoxypyridine4-Aryl-3-methoxypyridine
Key Interaction Moiety 3-oxo-3,4-dihydroquinoxaline-2-carboxamideTo be introduced via cross-coupling
Reported Potency (IC50) 1.91 nM (c-Met kinase)To be determined
Potential Advantages Proven efficacyNovel chemical space, potentially improved ADME properties due to the methoxy group

The introduction of a methoxy group at the 3-position could offer advantages over existing scaffolds by fine-tuning the electronic and steric properties of the molecule, potentially leading to improved selectivity or pharmacokinetic profiles.

Experimental Protocols: A Roadmap for Exploration

To facilitate the investigation of the 4-iodo-3-methoxypyridine scaffold, we provide detailed, step-by-step methodologies for the synthesis of a representative derivative and its biological evaluation.

Synthesis of a 4-Aryl-3-methoxypyridine Derivative via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a 4-aryl-3-methoxypyridine derivative from 4-iodo-3-methoxypyridine and a commercially available arylboronic acid.

Workflow for the Synthesis of a 4-Aryl-3-methoxypyridine Derivative

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add 4-iodo-3-methoxypyridine, arylboronic acid, and Pd catalyst to a reaction flask. B 2. Add a suitable base (e.g., K2CO3 or Cs2CO3). A->B C 3. Add a solvent mixture (e.g., Dioxane/Water). B->C D 4. Degas the mixture and heat under an inert atmosphere (e.g., N2 or Ar) at 80-100 °C. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction mixture and quench with water. E->F G 7. Extract the product with an organic solvent (e.g., EtOAc). F->G H 8. Dry the organic layer and concentrate in vacuo. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Generalized workflow for the Suzuki coupling reaction.

Detailed Steps:

  • To a clean, dry reaction flask, add 4-iodo-3-methoxypyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.).

  • Add a suitable base, for example, potassium carbonate (2.0 eq.).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-3-methoxypyridine derivative.

In Vitro Kinase Inhibition Assay (e.g., for c-Met)

This protocol describes a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase, such as c-Met, using a luminescence-based assay.

Workflow for a Kinase Inhibition Assay

G A 1. Prepare serial dilutions of the test compound in DMSO. C 3. Add the diluted test compound to the wells. A->C B 2. Add the kinase, substrate, and ATP to a microplate well. B->C D 4. Incubate the plate at room temperature to allow the kinase reaction to proceed. C->D E 5. Add a detection reagent that measures the amount of ADP produced. D->E F 6. Measure the luminescence signal using a plate reader. E->F G 7. Calculate the percent inhibition and determine the IC50 value. F->G

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • In a 384-well microplate, add the target kinase (e.g., recombinant human c-Met), its specific substrate peptide, and ATP at a concentration close to its Km value.

  • Add the serially diluted test compound to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to occur.

  • Stop the reaction and add a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega) that quantitatively measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Envisioned Signaling Pathway and Mechanism of Action

Derivatives of 4-iodo-3-methoxypyridine, designed as kinase inhibitors, would be expected to interfere with intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. In the context of a c-Met inhibitor, the compound would bind to the ATP-binding site of the c-Met kinase, preventing the phosphorylation of its downstream substrates.

Hypothetical Signaling Pathway for a c-Met Inhibitor Derived from 4-Iodo-3-methoxypyridine

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Inhibitor 4-Aryl-3-methoxypyridine Derivative Inhibitor->cMet Inhibition

Caption: A simplified diagram of the c-Met signaling pathway and the inhibitory action of a hypothetical derivative.

Conclusion and Future Directions

The 4-iodo-3-methoxypyridine scaffold represents a promising, yet underexplored, platform for the discovery of novel bioactive compounds. Its synthetic tractability, combined with the proven success of structurally related pyridine derivatives in kinase inhibition, provides a compelling rationale for its investigation. The comparative analysis and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in academia and industry who are seeking to expand the chemical space for drug discovery. The systematic exploration of derivatives of 4-iodo-3-methoxypyridine has the potential to yield novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties, ultimately contributing to the advancement of medicine.

References

  • Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. PubMed. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the purity of a synthetic intermediate is not merely a number; it is the bedrock upon which the reliability of subsequent research and the safety of potential therapeutics are built. 4-Iodo-3-methoxypyridine is a key heterocyclic building block, and its utility is directly proportional to its purity. The presence of unreacted starting materials, by-products, or residual solvents can lead to ambiguous biological data, failed scale-up attempts, and compromised final active pharmaceutical ingredients (APIs).

This guide provides an in-depth, objective comparison of the principal analytical techniques used to assess the purity of synthesized 4-Iodo-3-methoxypyridine. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a strategic combination of orthogonal methods—techniques that measure purity based on different physicochemical principles. This multi-pronged approach ensures that impurities masked by one method are detected by another, providing a comprehensive and trustworthy purity profile.

G cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment Workflow cluster_result Final Assessment SynthesizedProduct Crude 4-Iodo-3-methoxypyridine HPLC HPLC (Quantitative Purity) SynthesizedProduct->HPLC Orthogonal Analysis GC GC (Volatile Impurities) SynthesizedProduct->GC Orthogonal Analysis NMR qNMR (Structure & Molar Purity) SynthesizedProduct->NMR Orthogonal Analysis MS LC-MS / GC-MS (Impurity ID) SynthesizedProduct->MS Orthogonal Analysis DSC DSC (Absolute Purity) SynthesizedProduct->DSC Orthogonal Analysis FinalPurity Certified Pure Compound (>99%) HPLC->FinalPurity Data Consolidation GC->FinalPurity Data Consolidation NMR->FinalPurity Data Consolidation MS->FinalPurity Data Consolidation DSC->FinalPurity Data Consolidation

Caption: General workflow for the comprehensive purity assessment of a synthesized chemical entity.

Chromatographic Techniques: The Separation Standard

Chromatography is the cornerstone of purity analysis, designed to separate the target compound from impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability.[1] For 4-Iodo-3-methoxypyridine, a solid compound, HPLC is generally the primary choice, while GC is invaluable for detecting volatile impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] Its versatility and high resolution make it the premier method for quantitative purity determination of non-volatile compounds like substituted pyridines.[3]

Causality of Method Choice: A reversed-phase C18 column is recommended due to its ability to effectively separate aromatic compounds based on hydrophobicity.[3] A gradient elution from a polar mobile phase (like water with a formic acid modifier) to a less polar one (like acetonitrile) ensures that both polar starting materials and non-polar by-products are eluted and resolved.[3] UV detection is suitable as the pyridine ring is a strong chromophore.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[3]

  • Detection: UV at 254 nm or PDA scan from 200-400 nm.[4]

  • Sample Preparation: Accurately weigh ~1 mg of synthesized 4-Iodo-3-methoxypyridine and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection (10 µL).[3]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.[3] For highest accuracy, this method should be validated according to ICH guidelines for selectivity, precision, and linearity.[5][6]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Sample (~1 mg) P2 Dissolve in ACN/Water P1->P2 P3 Filter (0.45 µm) P2->P3 H1 Inject Sample (10 µL) P3->H1 H2 Gradient Elution on C18 Column H1->H2 H3 UV/PDA Detection H2->H3 D1 Integrate Peaks H3->D1 D2 Calculate Area % D1->D2 D3 Report Purity D2->D3

Caption: Standard experimental workflow for HPLC-based purity analysis.

Gas Chromatography (GC)

GC is the method of choice for analyzing volatile and semi-volatile substances.[7] For 4-Iodo-3-methoxypyridine, its primary role is to detect and quantify residual solvents (e.g., from synthesis or purification) and volatile impurities that would be difficult to resolve by HPLC.[2] A Flame Ionization Detector (FID) is commonly used due to its high sensitivity and broad linear range for organic compounds.[7][8]

Causality of Method Choice: A split/splitless injector is used to handle a wide range of analyte concentrations. The choice of a polar capillary column (e.g., a wax-type column) is logical for analyzing a polar compound like a methoxypyridine derivative, ensuring good peak shape and resolution.

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).[2]

  • Column: Capillary column suitable for polar compounds (e.g., Agilent HP-INNOWax, 60 m x 0.32 mm, 0.5 µm).[8]

  • Carrier Gas: High-purity helium or nitrogen at a constant flow of ~2 mL/min.[2]

  • Temperatures:

    • Injector: 250 °C

    • Detector (FID): 300 °C

    • Oven Program: Start at 60 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 10 min).

  • Sample Preparation: Prepare a solution of ~1 mg/mL in a high-purity volatile solvent like acetone or ethyl acetate.[2]

  • Injection: 1 µL injection with a high split ratio (e.g., 100:1) to avoid overloading the detector with the main component.[8]

  • Analysis: Identify and quantify residual solvents and volatile impurities by comparing their retention times and responses to known standards.

Technique Principle Strengths for 4-Iodo-3-methoxypyridine Limitations
HPLC-UV/PDA Differential partitioning between liquid mobile and solid stationary phases.[1]High resolution for non-volatile impurities; robust and reliable for quantitative analysis; PDA provides spectral data to check peak purity.[3]Not suitable for highly volatile impurities or residual solvents; requires sample solubility in the mobile phase.
GC-FID Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[2]Excellent for detecting and quantifying volatile impurities and residual solvents; high sensitivity.[7]Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.

Spectroscopic and Spectrometric Methods: Structural Verification

While chromatography separates components, spectroscopy and spectrometry provide crucial information about their structure, confirming the identity of the main peak and helping to elucidate the structure of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.[9] For purity assessment, quantitative ¹H NMR (qNMR) offers a primary ratio method for determining purity without the need for a reference standard of the analyte itself.[10]

Causality of Method Choice: In a ¹H NMR spectrum, the integral of a signal is directly proportional to the number of protons it represents. By adding a known amount of a stable, high-purity internal standard with non-overlapping peaks, the purity of the target analyte can be calculated with high precision.[10] This provides a purity value based on the molar ratio, which is orthogonal to the area-percent purity from chromatography.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a high-purity (>99.9%) standard with sharp singlets that do not overlap with analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the synthesized 4-Iodo-3-methoxypyridine.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions: ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio.

  • Purity Calculation: Use the following formula for absolute quantification[10]:

    • Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

    • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the analyte and its fragments.[11] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.

Causality of Method Choice: For 4-Iodo-3-methoxypyridine (MW: 235.02 g/mol ), MS can rapidly confirm the presence of the molecular ion peak at m/z ≈ 235. Iodine is monoisotopic (¹²⁷I), so a single, sharp molecular ion peak is expected, simplifying spectral interpretation.[12] Impurities containing bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) or chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be readily identified by their characteristic M+2 isotopic patterns.[12]

G cluster_input Input cluster_techniques Spectroscopic/Spectrometric Analysis cluster_output Information Obtained Sample Synthesized Compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Structure Structural Confirmation (Connectivity) NMR->Structure MolarPurity Molar Purity (qNMR) NMR->MolarPurity MolWeight Molecular Weight MS->MolWeight ImpurityID Impurity ID & Structure MS->ImpurityID

Caption: Relationship between spectroscopic techniques and the information they provide.

Thermal Analysis: An Absolute Purity Method

Differential Scanning Calorimetry (DSC) offers an elegant, absolute method for determining the purity of highly crystalline organic compounds.[13] It does not require impurity standards and uses only a small amount of material.

Causality of Method Choice: The method is based on the van't Hoff law, which states that impurities lower and broaden the melting range of a pure substance.[14] By measuring the heat flow required to melt the sample as a function of temperature, the DSC instrument generates a melting endotherm. The shape of this curve can be used to calculate the mole fraction of impurities.[13] This technique is particularly valuable as it provides an assessment of total eutectic impurities, offering a truly orthogonal check to chromatographic methods.[15]

  • Instrumentation: A calibrated DSC instrument (e.g., PerkinElmer power-compensated DSC or TA Instruments Q Series).[13]

  • Sample Preparation: Accurately weigh 1-2 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.[14]

  • Analysis Conditions:

    • Purge Gas: High-purity nitrogen (99.99%) at 20 mL/min.[14]

    • Heating Rate: A slow heating rate, typically 0.5-2 °C/min, is used across the melting range.

  • Procedure:

    • Heat the sample to a temperature well below its expected melting point.

    • Initiate a slow, linear temperature ramp through the melting transition.

    • Record the heat flow versus temperature.

  • Purity Calculation: Use the instrument's software, which applies the van't Hoff equation to the melting peak shape, to calculate the mole percent purity.[13] The analysis is generally considered reliable for compounds that are at least 98% pure.[15][16]

Technique Principle Strengths for 4-Iodo-3-methoxypyridine Limitations
qNMR Signal integration is proportional to the number of nuclei.[10]Provides structural confirmation and highly accurate molar purity; orthogonal to chromatography; does not require an analyte reference standard.[17]Less sensitive than chromatography for detecting trace impurities; requires a high-purity internal standard; overlapping signals can complicate analysis.
LC-MS / GC-MS Separation by chromatography followed by mass-to-charge ratio analysis.[7]Excellent for identifying unknown impurities by providing molecular weight and fragmentation data.[11]Response factors can vary significantly, making it less suitable for direct quantification without specific impurity standards.
DSC Melting point depression by impurities (van't Hoff's law).[14]Provides a measure of absolute purity; requires very small sample amounts; fast analysis time; no standards needed.[13]Only applicable to crystalline, thermally stable compounds; does not identify individual impurities; less accurate for purity <98%.[15][16]

Summary and Recommendations

Assessing the purity of synthesized 4-Iodo-3-methoxypyridine requires a thoughtful, multi-faceted approach. No single method is sufficient.

  • For Routine Analysis and Batch Release: A validated HPLC-UV method is the workhorse, providing reliable quantitative data on the main component and non-volatile impurities. This should be supplemented with GC-FID analysis for residual solvents.

  • For Structural Confirmation and Reference Standard Qualification: NMR spectroscopy is indispensable for confirming the compound's identity. qNMR should be employed to determine a highly accurate molar purity. Mass Spectrometry is essential for confirming the molecular weight.

  • For an Orthogonal, Absolute Purity Check: DSC is an excellent complementary technique for crystalline batches of high purity (>98%), providing a fast and independent measure of total eutectic impurities.

By strategically combining these orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their valuable synthetic intermediates.

References

  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis. Benchchem.
  • Doelker, E. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 43(1-2), 251-258. Available at: [Link]

  • Mathkar, S., Kumar, S., & Bystol, A. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed, 20(2), 153-7. Available at: [Link]

  • PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available at: [Link]

  • Mathkar, S., Kumar, S., & Bystol, A. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Available at: [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. TA Instruments. Available at: [Link]

  • Benchchem. (2025).
  • Benchchem. (n.d.).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods. In Toxicological Profile for Pyridine. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Table 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Available at: [Link]

  • Benchchem. (2025).
  • Appleby, K. M., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(9), 866-872. Available at: [Link]

  • Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. Semantic Scholar.
  • Budzikiewicz, H. (1972). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]

  • Mikláš, R., et al. (2016). Synthesis and Spectral Analysis of Pyridine Derivates. DOI. Available at: [Link]

  • Autechem. (n.d.). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Autechem.
  • SIELC Technologies. (n.d.). Separation of 4-Methoxypyridine N-oxide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Pawłowski, W., & Szymański, W. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies.
  • Pawłowski, W., & Szymański, W. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. Available at: [Link]

  • Amerigo Scientific. (n.d.). 4-Iodo-3-methoxypyridine. Amerigo Scientific.
  • Safe, S., & Hutzinger, O. (1971). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 43(6), 731-737. Available at: [Link]

  • Pawłowski, W., & Szymański, W. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyridine. NIST WebBook. Available at: [Link]

  • Kanamori, T., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(5), 1319-23. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Trace Impurity Analysis. Shimadzu. Available at: [Link]

  • Ding, Y. S., et al. (2007). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Landscape of 4-Iodo-3-methoxypyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine moiety is a privileged structure, and its substituted derivatives are integral to a vast array of therapeutic agents. 4-Iodo-3-methoxypyridine, in particular, serves as a versatile building block, with the iodo-substituent acting as a reactive handle for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of the kinetic profiles of four major cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as applied to 4-iodo-3-methoxypyridine. Understanding the kinetics of these transformations is not merely an academic exercise; it is a critical component of rational process development, enabling the selection of optimal catalytic systems, the mitigation of side reactions, and the efficient scale-up of synthetic routes.

The Principle of Kinetic Control in Cross-Coupling

The rate and efficiency of a palladium-catalyzed cross-coupling reaction are governed by the kinetics of the elementary steps within the catalytic cycle: oxidative addition, transmetalation (or a related step), and reductive elimination. The nature of the aryl halide, the coupling partner, the palladium catalyst and its ligands, the base, and the solvent all exert a profound influence on the overall reaction rate. For 4-iodo-3-methoxypyridine, the relatively weak C-I bond generally ensures that the initial oxidative addition of the aryl iodide to the Pd(0) center is a facile process.[1] Consequently, the rate-determining step is often associated with a subsequent step in the catalytic cycle, which varies depending on the specific cross-coupling reaction.

Comparative Kinetic Analysis of Key Cross-Coupling Reactions

The choice of cross-coupling reaction for the functionalization of 4-iodo-3-methoxypyridine will depend on the desired molecular transformation. Below, we compare the kinetic characteristics of four prominent reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a workhorse in medicinal chemistry for the formation of biaryl and aryl-heteroaryl linkages.[2] The reaction of 4-iodo-3-methoxypyridine with a boronic acid is expected to proceed efficiently, given the high reactivity of the iodo-substituent.

Mechanistic Insights and Kinetic Profile:

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] For electron-rich aryl iodides like 4-iodo-3-methoxypyridine, the transmetalation step is often the rate-determining step. The choice of base is critical, as it influences the formation of the active boronate species.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_transmetalation Base Activation Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 ArPd(II)(I)L2 Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) ArPd(II)(R)L2 ArPd(II)(R)L2 ArPd(II)(I)L2->ArPd(II)(R)L2 Transmetalation (R-B(OR)2) ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination R-B(OH)2 R-B(OH)2 [R-B(OH)3]- [R-B(OH)3]- R-B(OH)2->[R-B(OH)3]- Base (e.g., K2CO3)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction provides a powerful method for the synthesis of aryl alkynes, which are valuable intermediates in drug discovery.[4] The coupling of 4-iodo-3-methoxypyridine with a terminal alkyne is typically a rapid and high-yielding process.

Mechanistic Insights and Kinetic Profile:

The Sonogashira reaction is co-catalyzed by palladium and copper.[4] The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. The transmetalation step is often the rate-determining step.[5] The reaction kinetics are sensitive to the nature of the palladium and copper catalysts, the base, and the solvent.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 ArPd(II)(I)L2 Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(I)L2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR H-C≡CR, Base Cu(I)-C≡CR->ArPd(II)(I)L2 Transmetalation Partner

Caption: Interconnected palladium and copper cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a broad range of amines.[6][7] This reaction is crucial for the synthesis of many nitrogen-containing pharmaceuticals.

Mechanistic Insights and Kinetic Profile:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[8] For electron-rich aryl halides, the reductive elimination step can be the rate-determining step. The choice of a sterically hindered and electron-rich phosphine ligand is critical for promoting this final step and preventing catalyst decomposition.[7]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 ArPd(II)(I)L2 Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) [ArPd(II)(NR2)L2] [ArPd(II)(NR2)L2] ArPd(II)(I)L2->[ArPd(II)(NR2)L2] Amine Coordination & Deprotonation (Base) [ArPd(II)(NR2)L2]->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction allows for the arylation of alkenes, providing access to substituted styrenes and other vinylated compounds.[9] While less commonly employed for this specific substrate compared to the other reactions, it remains a valuable tool for C-C bond formation.

Mechanistic Insights and Kinetic Profile:

The Heck reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the vinylated product.[10] The oxidative addition is often the rate-determining step, particularly for less reactive aryl halides.[10] For the highly reactive 4-iodo-3-methoxypyridine, the migratory insertion or β-hydride elimination step may become rate-limiting.

Catalytic Cycle for Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 ArPd(II)(I)L2 Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) Ar-alkene-Pd(II)L2 Ar-alkene-Pd(II)L2 ArPd(II)(I)L2->Ar-alkene-Pd(II)L2 Alkene Insertion HPd(II)(I)L2 HPd(II)(I)L2 Ar-alkene-Pd(II)L2->HPd(II)(I)L2 β-Hydride Elimination HPd(II)(I)L2->Pd(0)L2 Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Performance Comparison of Catalytic Systems

While specific kinetic data for 4-iodo-3-methoxypyridine is not extensively documented in a comparative manner across all these reactions, we can infer the expected performance based on established principles and data from analogous systems.

Reaction TypeTypical Catalyst SystemExpected Relative RateKey Kinetic Considerations
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)Very FastRate is often dependent on the efficiency of transmetalation. The choice of base is crucial for activating the boronic acid.
Sonogashira PdCl₂(PPh₃)₂, CuIVery FastThe copper co-catalyst significantly accelerates the reaction. The rate is sensitive to the purity of the alkyne and the efficiency of the copper acetylide formation.[4]
Buchwald-Hartwig Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, SPhos)Fast to Very FastThe rate is highly dependent on the ligand structure. Bulky, electron-rich ligands are necessary to promote the rate-limiting reductive elimination.[6]
Heck Pd(OAc)₂, PdCl₂(PPh₃)₂Moderate to FastThe reaction rate can be influenced by the steric and electronic properties of the alkene. The regioselectivity of the alkene insertion can also be a factor.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis is essential for optimizing reaction conditions and understanding the underlying mechanism. The following are generalized protocols for conducting kinetic studies on the cross-coupling reactions of 4-iodo-3-methoxypyridine.

General Workflow for Kinetic Analysis

Kinetic_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents & Internal Standard A->B C Initiation of Reaction (e.g., Catalyst Injection) B->C D Sampling at Timed Intervals C->D E Quenching of Aliquots D->E F Analysis (GC, HPLC, or NMR) E->F G Data Processing (Concentration vs. Time) F->G H Determination of Rate Law & Rate Constants G->H

Caption: A typical experimental workflow for kinetic analysis.

Detailed Protocol: Suzuki-Miyaura Coupling Kinetic Study
  • Reaction Setup: In a glovebox, charge an oven-dried reaction vial equipped with a magnetic stir bar with 4-iodo-3-methoxypyridine (1.0 mmol), the desired boronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., dodecane).

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to the vial. Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) in the same solvent.

  • Reaction Initiation and Monitoring: Place the reaction vial in a pre-heated oil bath or heating block at the desired temperature. Initiate the reaction by adding the catalyst stock solution via syringe. Start a timer immediately. At predetermined time intervals, withdraw aliquots of the reaction mixture and quench them by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel.

  • Analysis: Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, leading to the experimental rate law.

Conclusion

The functionalization of 4-iodo-3-methoxypyridine via palladium-catalyzed cross-coupling reactions offers a rich landscape for kinetic exploration. While the Suzuki-Miyaura and Sonogashira reactions are generally expected to proceed with very fast kinetics due to the high reactivity of the C-I bond, the Buchwald-Hartwig amination and Heck reaction also provide efficient, albeit potentially slower, pathways to valuable nitrogen- and carbon-functionalized pyridine derivatives. A thorough understanding of the kinetic profiles of these transformations, gained through systematic experimental studies, is paramount for the development of robust, efficient, and scalable synthetic routes in the pharmaceutical industry.

References

  • Deng, Y., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564–3576. [Link]

  • Deng, Y., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

  • Li, P., et al. (2014). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications. [Link]

  • Perez, A. (2022). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. SDSU. [Link]

  • ProQuest. (n.d.). Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks. [Link]

  • Bykov, A. V., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Processes. [Link]

  • Valente, E. J., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Catalytic performance and kinetic analysis for Suzuki coupling... [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (n.d.). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. [Link]

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Kinetic results of the Suzuki-Miyaura cross-coupling reaction of... [Link]

  • ResearchGate. (2025). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]

  • MDPI. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. [Link]

  • ACS Publications. (2021). Developing Efficient Suzuki Cross-Coupling Catalysts by Doping Palladium Clusters with Silver. [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • ResearchGate. (2025). kinetic study of heck reaction an interdisciplinary experience. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Iodo-3-methoxypyridine: An Evaluation of Yield and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Iodo-3-methoxypyridine is a valuable substituted pyridine derivative widely employed as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a methoxy group that influences the electronic properties of the pyridine ring and an iodo group that serves as a versatile handle for a variety of cross-coupling reactions. The efficient and high-yield synthesis of this compound is therefore of significant interest to researchers. This guide provides a comparative analysis of different synthetic methodologies for 4-Iodo-3-methoxypyridine, offering experimental data and insights to aid in the selection of the most appropriate route for a given application.

Comparative Overview of Synthetic Strategies

Several synthetic routes to 4-Iodo-3-methoxypyridine can be envisaged, each with its own set of advantages and challenges. The primary methods considered in this guide are:

  • Method 1: Direct Electrophilic Iodination of 3-Methoxypyridine. This approach is the most straightforward, involving the direct introduction of an iodine atom onto the 3-methoxypyridine backbone.

  • Method 2: Multi-step Synthesis from 4-Hydroxypyridine. This strategy involves the initial iodination of a 4-hydroxypyridine precursor, followed by etherification to install the methoxy group.

  • Method 3: Sandmeyer Reaction of 3-Methoxy-4-aminopyridine. A classical approach that leverages the diazotization of an amino group for its replacement with iodine.

  • Method 4: Directed Ortho-metalation and Iodination of 3-Methoxypyridine. This method utilizes a directing group to achieve regioselective deprotonation and subsequent iodination.

The following table summarizes the key aspects of these methods, providing a high-level comparison of their respective yields, advantages, and disadvantages.

MethodStarting MaterialKey ReagentsNumber of StepsTypical Yield (%)AdvantagesDisadvantages
1. Direct Iodination 3-MethoxypyridineN-Iodosuccinimide (NIS), Acid Catalyst160-75Atom-economical, straightforward procedure.Potential for regioisomeric impurities, requires careful optimization.
2. From 4-Hydroxypyridine 4-HydroxypyridineNIS, Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)250-65 (overall)Readily available starting material.Potential for di-iodination, requires an additional etherification step.
3. Sandmeyer Reaction 3-Methoxy-4-aminopyridineNaNO₂, KI1 (from amine)45-60Good for introducing iodine at a specific position.Starting amine may not be commercially available and requires synthesis; diazotization can be hazardous.
4. Directed Metalation 3-MethoxypyridineStrong Base (e.g., n-BuLi), I₂155-70High regioselectivity.Requires cryogenic temperatures and strictly anhydrous conditions; strong bases are hazardous.

Detailed Experimental Protocols and Mechanistic Insights

Method 1: Direct Electrophilic Iodination of 3-Methoxypyridine

This method is predicated on the electrophilic substitution of a hydrogen atom on the pyridine ring with an iodine cation. The methoxy group at the 3-position is an activating, ortho-para directing group, which favors substitution at the 2, 4, and 6 positions. Steric hindrance from the methoxy group can disfavor substitution at the 2-position, making the 4- and 6-positions the most likely sites of iodination. Judicious choice of the iodinating agent and reaction conditions is crucial to achieve high regioselectivity for the desired 4-iodo isomer.

Reaction Workflow:

Direct_Iodination start 3-Methoxypyridine product 4-Iodo-3-methoxypyridine start->product Stir at RT, 2-4 h reagents NIS, TFA (cat.) in Acetonitrile

Caption: Workflow for the direct iodination of 3-methoxypyridine.

Experimental Protocol:

To a solution of 3-methoxypyridine (1.0 eq) in acetonitrile, a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) is added. The mixture is stirred at room temperature, and N-iodosuccinimide (NIS, 1.1 eq) is added portion-wise over 15 minutes. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium thiosulfate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-Iodo-3-methoxypyridine.

Yield: A typical yield for this reaction is in the range of 60-75%, with the formation of a minor amount of the 2-iodo and/or 6-iodo isomers.[1][2]

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent that is easy to handle.[1]

  • Trifluoroacetic Acid (TFA): The acidic catalyst protonates the pyridine nitrogen, further activating the ring towards electrophilic attack and enhancing the reactivity of NIS.[2]

  • Acetonitrile: A polar aprotic solvent that is suitable for this type of reaction.

Method 2: Multi-step Synthesis from 4-Hydroxypyridine

This two-step approach first introduces the iodine atom at the desired position on a 4-hydroxypyridine scaffold, followed by the conversion of the hydroxyl group to a methoxy group. The hydroxyl group at the 4-position activates the pyridine ring for electrophilic substitution, primarily at the 3- and 5-positions.

Reaction Workflow:

From_4-Hydroxypyridine start 4-Hydroxypyridine step1 3-Iodo-4-hydroxypyridine start->step1 Step 1: Iodination Stir at RT, 12 h product 4-Iodo-3-methoxypyridine step1->product Step 2: O-Methylation Stir at 0°C to RT, 4 h reagents1 NIS, Base in DMF reagents2 NaH, CH₃I in THF

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Iodo-3-methoxypyridine, ensuring the safety of laboratory personnel and environmental stewardship.

Foundational Principle: Hazard-Based Characterization

Proper disposal begins with a thorough understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for 4-Iodo-3-methoxypyridine is not always available, we can infer its hazard profile from structurally analogous compounds.

  • Halogenated Organic Compound : The presence of an iodine atom classifies 4-Iodo-3-methoxypyridine as a halogenated organic compound.[1][2] This is the single most critical piece of information for waste segregation, as halogenated and non-halogenated waste streams must always be kept separate to facilitate proper treatment and disposal, and to avoid dangerous reactions.[3][4] Mixing these streams can also significantly increase disposal costs.[2]

  • Toxicity and Irritation : Data from related pyridine derivatives suggest significant health hazards. 4-Iodopyridine is classified as harmful if swallowed, in contact with skin, or inhaled, and is a skin and eye irritant.[5] Similarly, other methoxypyridine and iodinated compounds are known irritants and may be toxic.[6][7][8] Therefore, 4-Iodo-3-methoxypyridine must be handled as a toxic and irritant substance.

Essential Safety Protocols: Personal Protective Equipment (PPE)

Given the compound's hazard profile, rigorous adherence to PPE standards is mandatory. All handling and disposal preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10]

Hazard CategoryAssociated RisksRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5]Gloves: Chemical-resistant nitrile gloves. Respiratory: Work within a certified chemical fume hood.[9] A NIOSH-approved respirator may be required for spill cleanup outside a hood.[8][10]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[5][8]Eye Protection: Chemical splash goggles.[6] Body Protection: A standard lab coat to prevent skin contact.[9]
Flammability Pyridine derivatives can be combustible.[7]Keep away from heat, sparks, and open flames.[7][10]
Step-by-Step Disposal Protocol: From Bench to Pickup

The following protocol outlines the systematic procedure for collecting and storing 4-Iodo-3-methoxypyridine waste prior to its final disposal.

Step 1: Waste Segregation Immediately identify all waste containing 4-Iodo-3-methoxypyridine (including pure compound, solutions, and contaminated materials like pipette tips or wipes) as Halogenated Organic Waste .[4][11]

Step 2: Select the Appropriate Waste Container Use a designated, leak-proof container compatible with the waste.[2][10] The container must have a tightly sealing screw cap to prevent the release of vapors.[1] Do not use containers that are damaged or incompatible with organic chemicals.

Step 3: Accurate and Compliant Labeling Proper labeling is a critical safety and regulatory requirement.

  • Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[1][2]

  • Clearly write the full chemical name: "Waste: 4-Iodo-3-methoxypyridine." Do not use abbreviations or chemical formulas.[1]

  • If mixing with other halogenated solvents, list all chemical constituents and their approximate percentages on the tag.[2]

  • Identify the relevant hazards on the label (e.g., Flammable, Toxic).[2]

Step 4: Safe Accumulation in the Laboratory Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab.[2][12]

  • The SAA should be in a well-ventilated area, away from heat or ignition sources.[4][13]

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[2]

  • Keep the waste container closed at all times, except when actively adding waste.[1][2]

Step 5: Arranging Final Disposal Once the container is nearly full (no more than 90% capacity) or has been stored for a maximum of 3 months, arrange for its disposal.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][13]

  • Under no circumstances should 4-Iodo-3-methoxypyridine or its solutions be poured down the drain or disposed of in regular trash. [13][14] The final disposal method for such compounds is typically high-temperature incineration at a licensed facility.[15]

Managing Contamination and Spills

Decontamination: Glassware and equipment contaminated with 4-Iodo-3-methoxypyridine should be rinsed with a suitable organic solvent (e.g., acetone). The resulting solvent rinseate is also considered halogenated hazardous waste and must be collected in the designated waste container.

Spill Response: In the event of a spill, immediate and safe response is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. For large spills, evacuate the lab and contact your EHS department.[1]

  • Contain: For small spills within a fume hood, use an inert absorbent material like vermiculite, sand, or chemical absorbent pads to contain the spill.[13][16]

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.[10][17]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination are also hazardous waste.[16]

Disposal Decision Workflow

The following diagram provides a clear visual guide to the decision-making process for the proper disposal of 4-Iodo-3-methoxypyridine.

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal start Waste Generation (4-Iodo-3-methoxypyridine) characterize Characterize Waste start->characterize is_halogenated Halogenated? characterize->is_halogenated select_container Select Designated Halogenated Waste Container is_halogenated->select_container  Yes non_halogenated Segregate as Non-Halogenated Waste is_halogenated->non_halogenated  No label_container Label Container Correctly (Full Name & Hazards) select_container->label_container collect Collect Waste in Fume Hood (Keep Container Closed) label_container->collect store Store in Secondary Containment in Satellite Accumulation Area collect->store full Container Full or Storage Limit Reached? store->full full->store  No contact_ehs Contact EHS for Hazardous Waste Pickup full->contact_ehs  Yes

Caption: Disposal workflow for 4-Iodo-3-methoxypyridine.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-olate. BenchChem.
  • Standard Operating Procedure for Pyridine. Washington State University.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safety Data Sheet: 4-Methoxypyridine. Fisher Scientific.
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).
  • Organic solvent waste. Kemicentrum, Lund University.
  • Safety Data Sheet: 4-Iodopyridine. Fisher Scientific.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • Safety Data Sheet: 3-Methoxypyridine. Fisher Scientific.
  • 3-Iodo-4-methoxypyridine Product Page. Sigma-Aldrich.
  • Safety Data Sheet: 2-Iodo-3-methoxypyridine. Fisher Scientific.
  • Safety Data Sheet: 2-Methoxypyridine. Sigma-Aldrich.
  • Proper Disposal of 4-Methoxypyrimidin-5-ol: A Step-by-Step Guide. BenchChem.
  • Chemical Safety Data Sheet: 5-Iodo-2,4-dimethoxypyrimidine. ChemicalBook.
  • Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals. BenchChem.

Sources

Mastering the Safe Handling of 4-Iodo-3-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 4-Iodo-3-methoxypyridine, a key building block in synthetic chemistry, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, field-proven safety protocols and logistical plans, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a culture of safety that becomes second nature in your laboratory operations.

Hazard Identification and Risk Assessment: Understanding the "Why"

4-Iodo-3-methoxypyridine is classified with a set of hazards that command respect. While a specific, comprehensive toxicological profile may be limited, the data on structurally similar iodinated and methoxylated pyridines provides a strong basis for a conservative approach to handling.

The primary hazards associated with this compound and its analogs are:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2]. This necessitates strict controls to prevent ingestion, such as prohibiting eating, drinking, or smoking in laboratory areas[3][4].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[2][5][6][7]. Direct contact can lead to inflammation, redness, and discomfort. This is why glove selection and proper technique are paramount.

  • Serious Eye Damage/Irritation (Category 2/2A): Causes serious eye irritation[2][5][6][7]. Splashes can result in significant injury, making robust eye and face protection non-negotiable.

  • Respiratory Tract Irritation: May cause respiratory irritation[2][6][7]. As a solid, the compound can form dust, which, if inhaled, can irritate the respiratory passages.

Understanding these hazards is the foundational step in a dynamic risk assessment. Before any procedure, scientists must evaluate the quantities being used, the potential for aerosolization, and the duration of handling to determine the appropriate level of control.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task. The following table summarizes the recommended PPE for handling 4-Iodo-3-methoxypyridine.

Protection Type Specific Recommendations Rationale & Standards
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.Protects against splashes and dust that can cause serious eye irritation.[5][6] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][8]
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[9] Always inspect gloves for damage before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves immediately.[10]Provides a critical barrier against skin contact, which can cause irritation.[5] Given the lack of specific breakthrough time data for 4-Iodo-3-methoxypyridine, frequent changes are advised.
Body Protection A fully buttoned, flame-retardant lab coat is necessary to prevent skin contact. For larger-scale operations, a chemical-resistant apron or suit may be warranted.Standard laboratory attire protects against incidental contact and small splashes.[11]
Respiratory Protection All handling of solid 4-Iodo-3-methoxypyridine should occur in a certified chemical fume hood to control dust and potential vapors.[9][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (conforming to EN 143) is necessary.[6]Prevents inhalation of dust, which can cause respiratory tract irritation.[6][7] Engineering controls like fume hoods are the preferred method of exposure mitigation.

Operational Protocol: A Step-by-Step Guide to Safe Handling

A self-validating protocol is one where safety is integrated into every step. The following workflow is designed to minimize exposure and prevent contamination.

Preparation and Weighing
  • Designate the Area: Cordon off a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Assemble PPE: Before retrieving the chemical, don all required PPE as outlined in the table above.

  • Tare the Vessel: Place a clean, tared weighing vessel inside the fume hood.

  • Retrieve the Chemical: Bring the stock container of 4-Iodo-3-methoxypyridine into the fume hood.

  • Dispense Carefully: Open the container away from your breathing zone. Use a spatula to carefully transfer the required amount of the solid into the tared vessel. Avoid creating dust.[10]

  • Seal and Clean: Securely close the stock container. Wipe the exterior of the container and the spatula with a damp cloth (e.g., with isopropanol) and dispose of the cloth as hazardous waste.

Dissolution and Reaction
  • Add Solvent: Slowly add the desired solvent to the vessel containing the 4-Iodo-3-methoxypyridine. If the dissolution is exothermic, add the solvent portion-wise to control the temperature.

  • Maintain Containment: Keep the reaction vessel within the fume hood at all times. Use closed systems whenever possible for reactions.

  • Labeling: Clearly label all vessels with the chemical name, concentration, and appropriate hazard warnings.

The following diagram illustrates the logical workflow for safely handling 4-Iodo-3-methoxypyridine.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_cleanup Cleanup & Disposal Phase prep_start 1. Designate Handling Area (Fume Hood) ppe 2. Don Full PPE prep_start->ppe weigh 3. Weigh Compound (Minimize Dust) ppe->weigh dissolve 4. Dissolution/ Reaction Setup weigh->dissolve Transfer to Reaction execute 5. Execute Experiment (Maintain Containment) dissolve->execute decontaminate 6. Decontaminate Glassware & Surfaces execute->decontaminate Experiment Complete waste 7. Segregate & Label Hazardous Waste decontaminate->waste dispose 8. Transfer to Satellite Accumulation Area waste->dispose end_point End dispose->end_point Final Disposal via EHS

Caption: Workflow for the safe handling of 4-Iodo-3-methoxypyridine.

Spill, Emergency, and Disposal Procedures

Preparedness is key to mitigating the impact of an incident.

Spill Response
  • Small Spills (in a fume hood): If a small amount is spilled, prevent it from spreading.[12] Absorb with an inert material (e.g., sand or vermiculite), then sweep up carefully, avoiding dust generation.[10] Place the material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office. Prevent entry to the area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5][6] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[5][6]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water.[6][7] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[5][6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][13]

Waste Disposal

Proper disposal is a critical step to protect our environment and comply with regulations.

  • Waste Identification: All materials contaminated with 4-Iodo-3-methoxypyridine, including excess reagent, contaminated PPE (gloves, wipes), and labware, must be classified and handled as hazardous waste.[12]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[10][14] Do not mix with incompatible waste streams.

  • Disposal Route: Dispose of the hazardous waste through your institution's licensed hazardous waste disposal program.[13] Adhere to all local, state, and federal regulations.[12] Never pour chemical waste down the drain.[10]

By integrating these principles of hazard awareness, meticulous planning, and procedural discipline, you can ensure that your innovative work with 4-Iodo-3-methoxypyridine is conducted with the highest standards of safety.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Safety Data Sheet. (2023, February 1). Pyridine,6551E-3. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • Angene Chemical. (2024, June 8). Safety Data Sheet. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Safety Data Sheet for tetrahydroxydiboron. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.